molecular formula C19H26N2S2 B1679363 N,N-dicyclohexyl-2-benzothiazolesulfenamide CAS No. 4979-32-2

N,N-dicyclohexyl-2-benzothiazolesulfenamide

Cat. No.: B1679363
CAS No.: 4979-32-2
M. Wt: 346.6 g/mol
InChI Key: CMAUJSNXENPPOF-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2S2/c1-3-9-15(10-4-1)21(16-11-5-2-6-12-16)23-19-20-17-13-7-8-14-18(17)22-19/h7-8,13-16H,1-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CMAUJSNXENPPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)SC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3027584
Record name N,N-Dicyclohexyl-2-benzothiazolesulfenamide
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Molecular Weight

346.6 g/mol
Source PubChem
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals
Record name 2-Benzothiazolesulfenamide, N,N-dicyclohexyl-
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CAS No.

4979-32-2
Record name N,N-Dicyclohexyl-2-benzothiazolesulfenamide
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Record name N,N-Dicyclohexyl-2-benzothiazolesulfenamide
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Record name 2-Benzothiazolesulfenamide, N,N-dicyclohexyl-
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Record name N,N-Dicyclohexyl-2-benzothiazolesulfenamide
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Record name N,N-dicyclohexylbenzothiazole-2-sulphenamide
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Record name N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dicyclohexyl-2-benzothiazolesulfenamide, commonly referred to as DCBS, is a cornerstone chemical within the sulfenamide class of rubber accelerators. Its primary industrial significance lies in its function as a delayed-action accelerator in the vulcanization of natural and synthetic rubbers.[1] This guide provides a comprehensive technical overview of its chemical identity, mechanism of action, synthesis, analytical methodologies, and safety protocols, designed to equip researchers and industry professionals with a thorough understanding of this critical compound.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity and properties is fundamental to its application.

IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine .[2]

Key Identifiers:

  • CAS Number: 4979-32-2[2]

  • Molecular Formula: C₁₉H₂₆N₂S₂[2]

  • Molecular Weight: 346.6 g/mol [2]

Common Synonyms and Trade Names: The compound is widely known by various names in industrial and research settings, including:

  • DCBS[2]

  • Accelerator DZ[2][3]

  • Vulkacit DZ[2][3]

  • Soxinol DZ[2][3]

  • Meramid DCH[2][3]

Chemical Structure: The structure consists of a benzothiazole group linked via a sulfur-nitrogen bond to a dicyclohexylamine moiety.

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties of DCBS are critical for its handling, storage, and application in rubber compounding.

PropertyValueSource(s)
Appearance Light yellow to light pink powder or granules[4][5]
Melting Point ≥97.0 °C[4][5][6]
Density 1.26 - 1.32 g/cm³[5][6]
Solubility Insoluble in water; Soluble in organic solvents like benzene, toluene, and ethanol.[4][5][6]
Purity Typically ≥97.0% - 98.0%[4][6]

Part 2: Core Application & Mechanism of Action

The primary utility of DCBS stems from its role as a delayed-action vulcanization accelerator, which provides a crucial safety margin during rubber processing.

The Principle of Delayed-Action Acceleration

In rubber manufacturing, "scorch" refers to the premature vulcanization of the rubber compound during mixing and processing stages, often triggered by heat. This leads to unusable, hardened material. Delayed-action accelerators like DCBS are designed to be relatively inactive at typical processing temperatures but become highly active at higher curing temperatures. This provides a wide processing safety margin, preventing scorch and allowing for complex molding and extrusion operations.[4]

Vulcanization Workflow and Mechanism

The vulcanization process transforms soft, pliable rubber into a durable, elastic material by forming sulfur cross-links between polymer chains. DCBS facilitates this transformation with high efficiency and control.

Vulcanization_Workflow cluster_mixing 1. Mixing & Processing (Low Temp) cluster_curing 2. Curing (High Temp) cluster_crosslinking 3. Cross-Link Formation A DCBS is stable (S-N bond intact) B Rubber Compound Remains Uncured (No Cross-linking) A->B Scorch Safety Period C Heat-Induced Decomposition of DCBS D S-N Bond Cleavage C->D E Formation of Reactive Intermediates (Mercaptobenzothiazole Radical) D->E F Radicals Attack Sulfur (S₈) Rings E->F Initiates Cross-linking G Formation of Active Sulfurating Agent F->G H Sulfur Bridges Form Between Polymer Chains G->H I Vulcanized Rubber Network H->I

Caption: Simplified workflow of DCBS-accelerated rubber vulcanization.

Causality of Delayed Action: The key to the delayed action is the thermal lability of the sulfur-nitrogen (S-N) bond in the DCBS molecule.[7]

  • At Processing Temperatures: The S-N bond is stable, and the molecule does not readily decompose to initiate vulcanization. This period is known as the "scorch time."[6]

  • At Curing Temperatures: Sufficient thermal energy is available to cleave the S-N bond. This decomposition releases reactive intermediates, including a mercaptobenzothiazole radical.[7]

  • Cross-linking Initiation: These radicals then react with sulfur, creating an active sulfurating agent that efficiently forms the desired sulfur cross-links between the long polymer chains of the rubber, resulting in a strong, elastic network.[1][5]

This controlled, temperature-dependent initiation is why DCBS is superior for applications requiring excellent scorch safety and a predictable curing profile.[4]

Part 3: Synthesis, Analysis, and Industrial Applications

General Synthesis Pathway

DCBS is typically synthesized via the oxidative condensation of 2-mercaptobenzothiazole (MBT) and dicyclohexylamine.[8][9] While several oxidizing agents can be used, a common laboratory and industrial method involves sodium hypochlorite.

Synthesis_Workflow cluster_reactants MBT 2-Mercaptobenzothiazole (MBT) Reaction Oxidative Condensation MBT->Reaction DCHA Dicyclohexylamine DCHA->Reaction Oxidant Oxidizing Agent (e.g., NaOCl) Oxidant->Reaction Purification Filtration, Washing & Drying Reaction->Purification Product N,N-dicyclohexyl-2- benzothiazolesulfenamide (DCBS Product) Purification->Product

Caption: General workflow for the synthesis of DCBS.

The process is favorable due to the availability of raw materials and relatively high yields, often exceeding 95% with high purity.[10] The reaction mechanism involves the formation of by-products, the amounts of which can be controlled by factors like pH and temperature.[9]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of DCBS is critical for consistent performance. Reverse-phase HPLC is a standard method for its analysis.[3]

Self-Validating HPLC Protocol:

  • Column Selection: A C18 reverse-phase column is suitable for this analysis.[3]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of acetonitrile (MeCN) and water. Phosphoric acid can be added to control the pH.[3]

    • For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[3]

    • Causality: The acetonitrile/water ratio is optimized to achieve adequate retention and separation of DCBS from potential impurities. The acidic modifier ensures consistent peak shape by suppressing the ionization of any residual acidic or basic functional groups.

  • Sample Preparation:

    • Accurately weigh a sample of DCBS and dissolve it in the mobile phase or a suitable solvent like acetonitrile to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • Instrument Conditions:

    • Flow Rate: Set to a standard rate (e.g., 1.0 mL/min).

    • Injection Volume: Typically 10-20 µL.

    • Detection: UV detector set at a wavelength where the benzothiazole chromophore absorbs strongly (e.g., ~280 nm).

  • Data Analysis:

    • Run a standard of known concentration to determine the retention time and peak area.

    • Inject the sample and calculate the purity based on the peak area percentage of DCBS relative to the total area of all peaks.

    • Trustworthiness: The protocol is self-validating by comparing the resulting chromatogram to a certified reference standard. Purity is confirmed by the absence of significant impurity peaks at different retention times.

Key Industrial Applications

The unique properties of DCBS make it indispensable in the manufacturing of a wide array of rubber products.

  • Tire Manufacturing: Extensively used in the production of truck, radial, and off-road tires, where its scorch safety is vital for handling the large, thick rubber components.[4][5]

  • Industrial Rubber Goods: Employed in the production of conveyor belts, hoses, seals, and gaskets that require high strength, durability, and resilience.[1][5]

  • Molded Products: Ideal for manufacturing shock absorbers and other thick, molded rubber articles where consistent curing throughout the product is essential.[4][5]

Part 4: Safety, Handling, and Storage

As with any industrial chemical, adherence to strict safety protocols is mandatory.

Hazard Identification

According to the Globally Harmonized System (GHS), DCBS presents the following primary hazards:

  • Skin Sensitization: May cause an allergic skin reaction.[2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

Protocol for Safe Handling and Storage
  • Engineering Controls: Handle in a well-ventilated area, preferably using local exhaust ventilation to keep airborne concentrations low.[11][12][13] Eyewash stations and safety showers should be readily available.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[11][14]

    • Skin Protection: Wear impervious protective clothing and gloves that comply with standard EN374.[13][14]

    • Respiratory Protection: If exposure limits are exceeded or dust is generated, use a full-face respirator.[11][14]

  • Handling Procedures:

    • Avoid contact with skin and eyes.[11][12]

    • Avoid the formation of dust and aerosols.[11][14]

    • Use non-sparking tools to prevent ignition.[11][14]

    • Wash hands thoroughly after handling.[12]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12][13]

    • Store away from incompatible materials and foodstuff containers.[11][14]

  • Spill and Disposal:

    • In case of a spill, prevent the material from entering drains or waterways.[12]

    • Collect spillage and place it in a suitable, closed container for disposal.[12][14]

    • Dispose of contents/container in accordance with local, regional, and national regulations.[12][14]

Conclusion

This compound is a high-performance chemical that offers an exceptional combination of delayed-action acceleration and processing safety, making it a vital component in the modern rubber industry. Its effectiveness is rooted in the controlled, temperature-dependent cleavage of its S-N bond, a mechanism that allows for precise control over the vulcanization process. A thorough understanding of its properties, synthesis, and safe handling protocols is essential for its responsible and effective application in research and manufacturing.

References

  • This compound | C19H26N2S2 | CID 21080 . PubChem, National Center for Biotechnology Information. [Link]

  • N,N-Dicyclohexyl-2-benzothiazolsulfene Amide: Properties and Applications in Rubber . LookChem. [Link]

  • This compound | SIELC Technologies . SIELC Technologies. [Link]

  • File:this compound.svg - Wikipedia . Wikimedia Commons. [Link]

  • Rubber Accelerator DCBS . ChemBroad. [Link]

  • N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE . Ataman Kimya. [Link]

  • N,N-dicyclohexyl-2-benzothiazole sulfenamide . Changde Dingyuan Chemical Industrial Limited. [Link]

  • BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS) . Ataman Kimya. [Link]

  • This compound . BioHippo. [Link]

  • N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2 . OECD Existing Chemicals Database. [Link]

  • KR100351743B1 - Process for preparation of the n,n-dicyclohexyl-2-benzothiazole sulfenamide.
  • CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide.
  • Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condensation . ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dicyclohexyl-2-benzothiazolesulfenamide, commonly abbreviated as DCBS (CAS No. 4979-32-2), is a sulfenamide-class chemical of significant industrial importance.[1][2] While its primary application lies outside of pharmaceuticals, its well-defined chemical properties and reactivity profile serve as an excellent case study in delayed-action chemical processes. It is a cornerstone of the rubber industry, functioning as a highly effective delayed-action vulcanization accelerator.[1][2] This characteristic, known as scorch safety, prevents the premature cross-linking of rubber during mixing and processing stages, a critical factor for ensuring the quality and integrity of the final product.[1][2]

This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, reactivity, synthesis, and analysis of DCBS. The principles governing its function offer valuable insights into controlled chemical reactions and material science for professionals across various scientific disciplines.

Section 1: Molecular Identity and Physicochemical Characteristics

Understanding the fundamental properties of DCBS is essential for its effective application and for predicting its behavior in various chemical environments.

Chemical Identity:

  • Systematic Name: N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylcyclohexanamine[3]

  • Common Synonyms: DCBS, Accelerator DZ, Vulkacit DZ, Meramid DCH[4]

  • CAS Number: 4979-32-2[1][2][5]

  • Molecular Formula: C₁₉H₂₆N₂S₂[2][3][5]

  • Molecular Weight: 346.58 g/mol [2][5]

Molecular Structure:

The structure of DCBS features a benzothiazole group linked to a dicyclohexylamine moiety via a sulfur-nitrogen bond (S-N). This S-N bond is the key to its function as a delayed-action accelerator.

Vulcanization_Workflow A 1. Rubber Compounding (DCBS, Sulfur, ZnO, Rubber) < 120°C B 2. Scorch Delay Period (Processing & Shaping) DCBS is Stable A->B Mixing C 3. Heating to Vulcanization Temp (> 140°C) B->C Molding D 4. DCBS Decomposition (S-N Bond Cleavage) Active Radicals Formed C->D Thermal Activation E 5. Cross-Linking Reaction (Sulfur bridges form between polymer chains) D->E Initiation F 6. Vulcanized Rubber (Elastic & Durable Product) E->F Curing Synthesis_Flowchart cluster_reactants Reactants A Dicyclohexylamine D Reaction Vessel (Solvent + Controlled Temp) A->D B 2-Mercaptobenzothiazole (MBT) B->D C Oxidizing Agent (e.g., NaOCl) C->D E Oxidative Condensation D->E F Crude DCBS Product (in solution) E->F G Filtration & Washing F->G H Drying G->H I Final DCBS Product (Purity > 98%) H->I

Caption: General flowchart for the synthesis of DCBS.

Experimental Protocol: Purity Assessment by HPLC

Ensuring the purity of DCBS is critical for consistent performance. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.

[6]* Objective: To quantify the purity of a DCBS sample and identify potential impurities, such as unreacted MBT or dicyclohexylamine.

  • Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. A UV detector is typically used for quantification.

  • Methodology:

    • Apparatus & Reagents:

      • High-Performance Liquid Chromatograph with a UV detector (set to an appropriate wavelength, e.g., 280 nm).

      • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

      • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

      • Acetonitrile (HPLC grade).

      • Deionized water (HPLC grade).

      • DCBS reference standard of known purity.

    • Mobile Phase Preparation:

      • Prepare a mixture of acetonitrile and water (e.g., 80:20 v/v).

      • Degas the mobile phase using sonication or vacuum filtration.

    • Standard Solution Preparation:

      • Accurately weigh approximately 25 mg of the DCBS reference standard into a 50 mL volumetric flask.

      • Dissolve and dilute to volume with the mobile phase. This is the standard solution.

    • Sample Solution Preparation:

      • Accurately weigh approximately 25 mg of the DCBS sample into a 50 mL volumetric flask.

      • Dissolve and dilute to volume with the mobile phase. This is the sample solution.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 280 nm.

    • Procedure:

      • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

      • Inject the standard solution multiple times (e.g., n=5) to ensure system suitability (e.g., relative standard deviation of peak area < 2.0%).

      • Inject the sample solution.

    • Calculation:

      • Calculate the purity of the sample using the area normalization method or by comparing the peak area of the sample to that of the reference standard.

      • Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × Purity_standard

Section 4: Applications and Performance

The unique properties of DCBS make it suitable for specific, demanding applications within the rubber industry.

  • Primary Application: DCBS is a primary accelerator used alone or with secondary accelerators in natural rubber (NR), styrene-butadiene rubber (SBR), isoprene rubber (IR), and other synthetic rubbers. *[7] Key Industries: It is heavily used in the manufacturing of tires (especially truck and radial tires), thick rubber articles, conveyor belts, hoses, and shock absorbers, where processing safety is paramount. *[2][8][9] Performance Advantages:

    • Excellent Scorch Safety: Provides one of the longest scorch delays among common sulfenamide accelerators, allowing for complex and lengthy processing operations. [2][9] * Good Physical Properties: Imparts good mechanical properties to the vulcanized rubber, including high tensile strength and resilience. [1][7] * Synergy with Fillers: Works effectively with reinforcing fillers like carbon black and silica to produce high-performance rubber compounds.

[1]### Section 5: Toxicological and Environmental Profile

A comprehensive understanding of a chemical requires an assessment of its safety and environmental impact.

Safety and Handling:

  • Acute Toxicity: The acute toxicity of DCBS is low. The oral LD50 in rats is >1,000 mg/kg, and the dermal LD50 in rabbits is >2,000 mg/kg. *[10] Irritation: It is classified as moderately irritating to the skin and slightly irritating to the eyes. *[10] Sensitization: May cause an allergic skin reaction (skin sensitizer, Sub-category 1B). *[11] Handling: Standard industrial hygiene practices should be followed. Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.

[10]Environmental Fate:

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects. *[11] Hydrolysis: The chemical is subject to hydrolysis in water, with half-lives at 25°C of 4.9 days at pH 4, 18.6 days at pH 7, and 112 days at pH 9. I[10]ts primary degradation products are dicyclohexylamine and 2-mercaptobenzothiazole. *[10] Photodegradation: In the atmosphere, it is expected to undergo indirect photodegradation by OH radicals with a calculated half-life of approximately 2.26 hours.

This compound (DCBS) is a specialized chemical whose value is derived directly from its carefully balanced reactivity. Its robust molecular structure provides stability at processing temperatures, while the strategically weaker S-N bond allows for controlled decomposition and efficient initiation of vulcanization at curing temperatures. This delayed-action mechanism is a prime example of molecular engineering to achieve a specific industrial outcome. For researchers and scientists, DCBS serves as a compelling model for understanding thermally activated chemical processes, reaction kinetics, and the structure-property relationships that govern the performance of functional materials.

References

  • The Chemistry of DCBS: A Guide to Rubber Vulcanization Acceleration. (n.d.).
  • N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. (2004). OECD Existing Chemicals Database.
  • N,N-Dicyclohexyl-2-benzothiazolsulfene Amide: Properties and Applications in Rubber. (2025).
  • Rubber Accelerator DCBS. (n.d.). Chembroad.
  • Process for preparation of the n,n-dicyclohexyl-2-benzothiazole sulfenamide. (n.d.). Google Patents.
  • Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide. (n.d.). Google Patents.
  • Vulcanization & Accelerators. (n.d.). Lusida Rubber Products.
  • N,N-dicyclohexyl-2-benzothiazole sulfenamide. (n.d.). Changde Dingyuan Chemical Industrial Limited.
  • The Key Role of Vulcanization Accelerators in the Rubber Industry. (2025). Jet Mill Equipment Manufacturer.
  • This compound SDS. (n.d.). Echemi.com.
  • Understanding DCBS: A Key Accelerator for Technical Rubber Goods. (n.d.).
  • This compound. (2023). Smolecule.
  • BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS). (n.d.). Ataman Kimya.
  • Accelerator DCBS Rubber Chemical. (n.d.). YUSHENG.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed.

Sources

An In-Depth Technical Guide to the Synthesis of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) is a preeminent delayed-action accelerator in the vulcanization of rubber, prized for its exceptional scorch safety and optimal cure characteristics.[1][2] This guide provides a comprehensive technical overview of the primary synthetic methodologies for DCBS, intended for researchers, chemists, and professionals in the fields of polymer chemistry and drug development. We will delve into the mechanistic underpinnings of the oxidative condensation of 2-mercaptobenzothiazole (MBT) with dicyclohexylamine (DCHA) utilizing various oxidizing agents, and explore an alternative pathway commencing from 2,2'-dithiobis(benzothiazole) (MBTS). The discourse emphasizes the causality behind experimental parameters, process optimization, and purification strategies to achieve high-purity DCBS. Detailed protocols, analytical characterization, and safety imperatives are also presented to furnish a holistic understanding of DCBS synthesis.

Introduction: The Significance of this compound (DCBS)

This compound, also known by its industrial designation DCBS or DZ, is a cornerstone of the rubber industry. Its primary application lies in accelerating the sulfur vulcanization process, a crucial chemical transformation that imparts durability, elasticity, and temperature resistance to rubber.[3][4] The "delayed-action" nature of DCBS is its most valued attribute, providing a crucial safety window during the mixing and processing of rubber compounds by preventing premature vulcanization, or "scorching".[5] This controlled latency is paramount in the manufacturing of complex rubber articles, such as high-performance tires, conveyor belts, and industrial seals.[6]

The molecular structure of DCBS, featuring a labile sulfur-nitrogen bond, is central to its function.[7][8] At elevated vulcanization temperatures, this bond cleaves to generate reactive species that efficiently facilitate the formation of sulfur cross-links between polymer chains.[5] The synthesis of DCBS is therefore a critical process, with a high demand for efficiency, purity, and cost-effectiveness. This guide will explore the most prevalent and industrially relevant synthetic routes.

Primary Synthesis Route: Oxidative Condensation of 2-Mercaptobenzothiazole and Dicyclohexylamine

The most common industrial synthesis of DCBS involves the oxidative condensation of 2-mercaptobenzothiazole (MBT) and dicyclohexylamine (DCHA). This reaction can be generalized as follows:

The selection of the oxidizing agent ([O]) is a critical determinant of the reaction's efficiency, cost, and environmental impact. We will examine the two most prominent oxidants: sodium hypochlorite and hydrogen peroxide.

Synthesis utilizing Sodium Hypochlorite (NaOCl)

The sodium hypochlorite method is a well-established and widely implemented industrial process.[2] It offers high yields and relatively simple operational parameters.

The reaction proceeds through a series of steps, where the control of pH and temperature is crucial to maximize the yield of DCBS and minimize the formation of byproducts.[9]

A plausible reaction mechanism is as follows:

  • Formation of the Amine Salt: In some variations of the process, an acid such as sulfuric acid is first reacted with dicyclohexylamine.[10] This step is not universally applied but can facilitate the subsequent reaction steps.

  • Oxidation of MBT: Sodium hypochlorite oxidizes the thiol group of 2-mercaptobenzothiazole. The exact intermediate can vary, but a likely species is a sulfenyl chloride or a related activated sulfur intermediate.[11][12]

  • Nucleophilic Attack: The highly nucleophilic dicyclohexylamine then attacks the electrophilic sulfur atom of the activated MBT intermediate, forming the desired S-N bond and yielding this compound.[7][13]

Causality of Key Parameters:

  • pH Control: Maintaining the appropriate pH is critical. A slightly alkaline environment is often preferred to ensure the dicyclohexylamine is sufficiently nucleophilic. However, highly alkaline conditions can promote the hydrolysis of the product and the formation of byproducts.[9]

  • Temperature: The reaction is exothermic. Maintaining a controlled temperature, typically in the range of 20-80°C, is essential to prevent side reactions and decomposition of the product.[10]

  • Solvent System: A mixed solvent system, often comprising water and a water-miscible organic solvent like isopropanol, is frequently employed.[14] Isopropanol helps to solubilize the organic reactants and the final product, facilitating a homogenous reaction and simplifying the subsequent purification.

  • Molar Ratio of Reactants: While a stoichiometric ratio is theoretically required, a slight excess of the amine can be used to ensure complete conversion of the more expensive MBT. However, a large excess of the amine can complicate purification and increase costs.[14]

Several byproducts can form during the synthesis, particularly if the reaction conditions are not carefully controlled. These include:

  • 2,2'-dithiobis(benzothiazole) (MBTS): Formed from the self-condensation of two oxidized MBT molecules.[15]

  • N-cyclohexyl-benzothiazole-2-sulfonamide: Results from over-oxidation of the sulfenamide product.[9]

  • Sodium benzothiazole-2-sulfonate: Another product of over-oxidation.[9]

The following protocol is a representative example based on common industrial practices:[2][10]

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add dicyclohexylamine and isopropanol.

  • Cool the mixture to 20-30°C with stirring.

  • In a separate vessel, prepare a solution of 2-mercaptobenzothiazole in an appropriate solvent or use it as a solid.

  • Slowly and simultaneously add the 2-mercaptobenzothiazole and an aqueous solution of sodium hypochlorite (8-18% mass content) to the dicyclohexylamine solution over 1-3 hours, maintaining the temperature between 20-80°C.[10]

  • After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • The product will precipitate out of the solution.

  • Filter the solid product and wash thoroughly with water to remove any inorganic salts and unreacted amine.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

  • Dry the purified product under vacuum at a temperature below its melting point (approximately 97-102°C).[16]

Synthesis utilizing Hydrogen Peroxide (H₂O₂)

The use of hydrogen peroxide as an oxidant presents a more environmentally benign alternative to sodium hypochlorite, as the primary byproduct is water.

The oxidation of thiols by hydrogen peroxide is a complex process. The reaction is believed to proceed via the formation of a sulfenic acid intermediate (RSOH) from the thiol (RSH).[17] This intermediate is then susceptible to further oxidation or reaction with the amine.

  • Oxidation to Sulfenic Acid: Hydrogen peroxide oxidizes 2-mercaptobenzothiazole to the corresponding sulfenic acid.[17]

  • Condensation with Amine: The sulfenic acid intermediate then reacts with dicyclohexylamine to form the sulfenamide and water.

Causality of Key Parameters:

  • Catalyst: The reaction can be slow and may require a catalyst to proceed at a practical rate.

  • Temperature Control: The reaction is exothermic, and careful temperature control is necessary to prevent over-oxidation of the thiol and the sulfenamide product.

  • pH: The pH of the reaction medium can influence the rate of oxidation and the stability of the intermediates.

  • In a reaction vessel, suspend 2-mercaptobenzothiazole in a suitable solvent system (e.g., water or a water/alcohol mixture).

  • Add dicyclohexylamine to the suspension with stirring.

  • Slowly add a solution of hydrogen peroxide (e.g., 30-50% aqueous solution) to the reaction mixture, maintaining a controlled temperature.

  • After the addition is complete, continue to stir the mixture for a specified period to ensure complete reaction.

  • The product is isolated and purified using a similar procedure to the sodium hypochlorite method (filtration, washing, and recrystallization).

Alternative Synthesis Route: From 2,2'-dithiobis(benzothiazole) (MBTS)

An alternative approach to DCBS synthesis starts from 2,2'-dithiobis(benzothiazole) (MBTS), which is the disulfide dimer of MBT. This method avoids the need for an external oxidizing agent in the main reaction step.

This synthesis route involves the cleavage of the disulfide bond in MBTS by the amine.

  • Nucleophilic Attack: Dicyclohexylamine acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond of MBTS.

  • Disulfide Bond Cleavage: This attack leads to the cleavage of the S-S bond, forming the desired this compound and a molecule of 2-mercaptobenzothiazole.

  • Reaction of Byproduct: The 2-mercaptobenzothiazole byproduct can then react with another molecule of dicyclohexylamine in the presence of an oxidant (if included in a one-pot variation) or be recycled.

Causality of Key Parameters:

  • Temperature: Elevated temperatures are typically required to facilitate the cleavage of the disulfide bond.

  • Catalyst: In some variations, a catalyst may be employed to enhance the reaction rate.

  • Removal of Byproduct: The efficiency of the process can be improved by removing the 2-mercaptobenzothiazole byproduct as it is formed, driving the equilibrium towards the product.

Process Optimization and Data Comparison

The choice of synthesis route depends on several factors, including cost, environmental considerations, and desired product purity. The following table summarizes key parameters for the primary synthesis methods.

ParameterSodium Hypochlorite MethodHydrogen Peroxide Method
Oxidizing Agent Sodium Hypochlorite (NaOCl)Hydrogen Peroxide (H₂O₂)
Typical Yield >95%[10]Generally high, can be >95%
Purity (after purification) >99%[10]High, comparable to NaOCl method
Reaction Temperature 20-80°C[10]Typically controlled, can be similar to NaOCl
Key Advantages Well-established, high yield, cost-effectiveEnvironmentally friendly (byproduct is water)
Key Disadvantages Formation of chlorinated byproducts, environmental concernsCan be slower, may require a catalyst
Primary Reactants 2-Mercaptobenzothiazole, Dicyclohexylamine2-Mercaptobenzothiazole, Dicyclohexylamine

Purification and Analytical Characterization

Achieving the high purity required for its application as a rubber accelerator is paramount.

Purification Techniques
  • Washing: The crude product is typically washed with water to remove inorganic salts and water-soluble impurities. Washing with a dilute acid solution may also be employed to remove any residual dicyclohexylamine.[18]

  • Recrystallization: The most effective method for achieving high purity is recrystallization from a suitable solvent. Common solvents include ethanol, isopropanol, or other organic solvents in which DCBS has good solubility at elevated temperatures and poor solubility at lower temperatures.

Analytical Methods for Quality Control
  • Melting Point: A sharp melting point range is a good indicator of purity. The reported melting point of pure DCBS is typically around 97-102°C.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of DCBS and quantifying any impurities. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is commonly used.[19]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups in the DCBS molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information and are invaluable for confirming the identity and purity of the synthesized compound.[17][20]

Safety Considerations

The synthesis of DCBS involves the handling of hazardous materials, and appropriate safety precautions must be taken.

  • 2-Mercaptobenzothiazole (MBT): May cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.[6][20]

  • Dicyclohexylamine (DCHA): Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects.[21]

  • Sodium Hypochlorite and Hydrogen Peroxide: Both are strong oxidizing agents and should be handled with care.

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. The synthesis should be carried out in a well-ventilated fume hood.

Conclusion and Future Perspectives

The synthesis of this compound is a well-refined industrial process, with the oxidative condensation of 2-mercaptobenzothiazole and dicyclohexylamine being the dominant route. The choice between sodium hypochlorite and hydrogen peroxide as the oxidant represents a trade-off between established, cost-effective technology and more environmentally benign "green" chemistry. Future research is likely to focus on the development of more efficient and selective catalytic systems, particularly for the hydrogen peroxide route, and the exploration of continuous flow processes to improve safety and efficiency. A thorough understanding of the reaction mechanisms and the influence of process parameters, as detailed in this guide, is essential for the continued optimization of DCBS synthesis.

Visualizations

Diagram 1: General Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_output Final Product & Analysis MBT 2-Mercaptobenzothiazole (MBT) Reaction Oxidative Condensation MBT->Reaction DCHA Dicyclohexylamine (DCHA) DCHA->Reaction Oxidant Oxidizing Agent (e.g., NaOCl, H₂O₂) Oxidant->Reaction Isolation Filtration & Washing Reaction->Isolation Crude Product Purification Recrystallization Isolation->Purification Drying Vacuum Drying Purification->Drying DCBS High-Purity DCBS Drying->DCBS QC Quality Control (HPLC, MP, etc.) DCBS->QC

Caption: A generalized workflow for the synthesis of DCBS.

Diagram 2: Mechanistic Pathway (Sodium Hypochlorite)

NaOCl_Mechanism MBT MBT (Thiol) ActivatedMBT Activated MBT Intermediate (e.g., Sulfenyl Chloride) MBT->ActivatedMBT Oxidation NaOCl NaOCl NaOCl->ActivatedMBT DCBS DCBS ActivatedMBT->DCBS Nucleophilic Attack Byproducts Byproducts (MBTS, etc.) ActivatedMBT->Byproducts Side Reactions DCHA Dicyclohexylamine DCHA->DCBS

Caption: Simplified mechanism for DCBS synthesis using NaOCl.

References

  • Allred, A. L., & Rochow, E. G. (1958). A study of the sulfenic acids. I. The synthesis of some new sulfenic acids. Journal of the American Chemical Society, 80(19), 5079-5082.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Redox. (2022, March 1). Safety Data Sheet 2-Mercaptobenzothiazole. Retrieved from [Link]

  • Pure. (2019, March 25). Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides from thiols and amine in presence of NaOCl. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Mercaptobenzothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Yusheng. (n.d.). Accelerator DCBS Rubber Chemical Manufacturer/Supplier Price. Retrieved from [Link]

  • Google Patents. (n.d.). CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide.
  • The Chemistry of DCBS. (n.d.). A Guide to Rubber Vulcanization Acceleration. Retrieved from [Link]

  • Dingyuan Chemical. (n.d.). N,N-dicyclohexyl-2-benzothiazole sulfenamide. Retrieved from [Link]

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  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfenamide. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condensation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0314663A1 - Process for the preparation of benzothiazole-2-sulphenamides.
  • Ewha Womans University. (2020, September 18). Benzothiazole Synthesis: Mechanistic Investigation of an in Situ-Generated Photosensitizing Disulfide. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. Retrieved from [Link]

  • Quimidroga. (n.d.). Rubber Accelerators. Retrieved from [Link]

  • MDPI. (n.d.). Benzo[11][17][20]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2004, January 15). N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide.
  • Google Patents. (n.d.). KR100351743B1 - Process for preparation of the n,n-dicyclohexyl-2-benzothiazole sulfenamide.
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N,N-dicyclohexyl-2-benzothiazolesulfenamide CAS number 4979-32-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Abstract

This compound (CAS No. 4979-32-2), commonly known as DCBS, is a cornerstone of the modern rubber industry. As a sulfenamide-class primary accelerator, its principal function is to control the kinetics of sulfur vulcanization, a process that imparts strength, elasticity, and durability to rubber-based materials. This guide provides a comprehensive technical overview of DCBS, detailing its physicochemical properties, synthesis, mechanism of action, and applications. It further explores its toxicological profile and established analytical methodologies, offering a holistic resource for researchers, material scientists, and chemical safety professionals.

Introduction and Chemical Profile

This compound is an organic compound distinguished by its critical role as a delayed-action accelerator in the vulcanization of both natural and synthetic rubbers.[1][2] Its unique molecular structure, featuring a benzothiazole core linked to a dicyclohexylamino group via a sulfenamide (S-N) bond, is the key to its functional properties.[3] This structure allows DCBS to remain relatively inert during the initial, high-temperature stages of rubber mixing and processing, a characteristic known as "scorch safety".[2][4] This delay prevents premature cross-linking, which can render a rubber batch unusable.[4] Upon reaching the higher temperatures of the vulcanization stage, DCBS decomposes in a controlled manner to initiate the formation of a robust, cross-linked polymer network.[4]

Compared to other sulfenamide accelerators, DCBS is recognized for providing one of the longest scorch delays and a slower cure rate, making it exceptionally suitable for manufacturing complex or thick rubber articles where extended processing times are necessary.[5][6][7]

Physicochemical Properties

The physical and chemical characteristics of DCBS dictate its handling, solubility, and performance within a rubber matrix. It is typically supplied as a light yellow or cream-colored powder or granule.[2][8] While insoluble in water, it exhibits good solubility in organic solvents like benzene, toluene, and acetone.[2][7]

PropertyValueSource(s)
CAS Number 4979-32-2[9]
Molecular Formula C₁₉H₂₆N₂S₂[9]
Molecular Weight 346.55 g/mol [9][10]
Appearance Pale yellow to light pink powder/granule[2][8]
Melting Point ≥ 97.0 °C (typically ~104 °C)[2][8][9]
Density ~1.20 - 1.26 g/cm³[7][9]
Water Solubility 1.9 µg/L at 25°C[9]
LogP 5.95[9]

Synthesis and Manufacturing

The industrial synthesis of DCBS primarily involves the oxidative condensation of 2-mercaptobenzothiazole (MBT) and dicyclohexylamine. Various oxidizing agents can be employed, with sodium hypochlorite being a common choice.

Representative Synthesis Protocol

A common laboratory and industrial synthesis approach involves the reaction of MBT with dicyclohexylamine in the presence of an oxidizing agent and a solvent.

Step-by-Step Methodology:

  • Salt Formation: 2-mercaptobenzothiazole (MBT) is reacted with an aqueous solution of sodium hydroxide to form the sodium salt of MBT (M-Na).[9]

  • Amine Preparation: Dicyclohexylamine is reacted with hydrochloric acid in water to prepare a solution of dicyclohexylamine hydrochloride.[9]

  • Oxidative Coupling: The dicyclohexylamine hydrochloride solution is combined with an appropriate solvent like isopropanol. An oxidizing agent, such as sodium hypochlorite, is then added dropwise to the reaction mixture containing the MBT salt.[11]

  • Reaction Conditions: The reaction is typically maintained at a controlled temperature (e.g., 30-35°C) with stirring.[9]

  • Crystallization and Isolation: Upon completion of the reaction, the mixture is cooled to induce crystallization of the DCBS product.[9]

  • Purification: The crude product is filtered and washed sequentially with a solvent (e.g., isopropanol) and water to remove impurities.[9]

  • Drying: The final product is dried to yield DCBS as a powder with high purity (>99%) and yield (>95%).[9][11]

Synthesis Workflow Diagram

Caption: Figure 1: General Synthesis Workflow for DCBS.

Mechanism of Action in Rubber Vulcanization

DCBS functions as a delayed-action accelerator, providing a crucial balance between processing safety and an efficient cure rate.[1][12] This mechanism can be broken down into two distinct phases.

Phase 1: Scorch Delay (Processing Phase)

During the initial stages of rubber compounding, which involve mixing, milling, and shaping, temperatures can rise significantly. At these processing temperatures (typically below 140°C), the S-N bond in DCBS is relatively stable.[4][13] This stability prevents the premature release of active sulfurating agents, thus inhibiting early cross-linking (scorching).[4] This period of inactivity, known as the scorch time, is essential for ensuring the rubber compound remains plastic and workable.[13][14] DCBS provides a longer scorch time compared to other common sulfenamides like CBS and TBBS.[5][7]

Phase 2: Curing (Vulcanization Phase)

Once the rubber article is shaped and heated to vulcanization temperatures (typically >140°C), DCBS activates.[4]

  • Thermal Decomposition: The S-N bond in DCBS cleaves homolytically.[4][15]

  • Radical Formation: This cleavage generates a benzothiazolylthiyl radical (MBT•) and a dicyclohexylaminyl radical.[15]

  • Active Accelerator Complex: These radicals interact with sulfur (S₈) and activators (like zinc oxide and stearic acid) to form an active accelerator-sulfur complex.

  • Cross-Link Formation: This complex efficiently donates sulfur atoms to the polymer chains, forming mono-, di-, and polysulfidic cross-links. These cross-links create the three-dimensional network that gives vulcanized rubber its desirable mechanical properties.[3][4]

The controlled, delayed release of the active species ensures a uniform cure throughout the rubber matrix, leading to enhanced tensile strength, elasticity, and fatigue resistance.[3][4]

Vulcanization Mechanism Diagram

Vulcanization_Mechanism Figure 2: Simplified Mechanism of DCBS-Accelerated Vulcanization DCBS DCBS (Inactive) Processing Mixing / Shaping (< 140°C) DCBS->Processing Stable Vulcanization Curing (> 140°C) Processing->Vulcanization Temperature Increase Radicals MBT• + Dicyclohexylaminyl• Radicals Vulcanization->Radicals Thermal Decomposition ActiveComplex Active Accelerator-Sulfur Complex Radicals->ActiveComplex Activators ZnO, Stearic Acid, S₈ Activators->ActiveComplex CuredRubber Cured Rubber (Cross-linked Network) ActiveComplex->CuredRubber Sulfur Donation & Cross-linking RubberChains Uncured Rubber (Polymer Chains) RubberChains->CuredRubber

Caption: Figure 2: Simplified Mechanism of DCBS-Accelerated Vulcanization.

Industrial Applications

The unique properties of DCBS make it the accelerator of choice for specific, demanding applications in the rubber industry.

  • Tire Manufacturing: It is extensively used in the production of tires, particularly for truck and radial tires where durability and heat resistance are critical.[2][16] Its use in steel skim compounds is also noted for improving adhesion between rubber and steel cords.[7]

  • Thick Rubber Articles: The long scorch delay and slow cure rate are highly advantageous for manufacturing thick-sectioned items, such as shock absorbers, industrial rollers, and large belts, as it allows for uniform heat penetration and curing throughout the article without surface over-curing or internal porosity.[2][6]

  • Industrial Products: DCBS is also employed in the production of high-performance industrial goods like conveyor belts and hoses that are subjected to high dynamic stress.[2]

Toxicology and Safety Profile

A thorough understanding of the toxicological and safety profile of DCBS is essential for its responsible handling and use.

Human Health
  • Acute Toxicity: The acute toxicity of DCBS is low. The oral LD50 in rats is reported to be greater than 1,000 mg/kg, and the dermal LD50 in rabbits is over 2,000 mg/kg.[15]

  • Irritation and Sensitization: DCBS is classified as moderately irritating to the skin and slightly irritating to the eyes in animal studies.[15] It may cause an allergic skin reaction (sensitization) in susceptible individuals.[9][17][18]

  • Repeated Dose Toxicity: Studies have indicated that repeated oral exposure in rats can lead to effects in the kidneys.[15]

  • Carcinogenicity: DCBS is reported as a non-carcinogenic accelerator because the secondary amine it generates (dicyclohexylamine) does not form regulated, carcinogenic nitrosamines.[19]

Toxicological EndpointResultSpeciesSource(s)
Acute Oral LD50 > 1000 mg/kgRat[15]
Acute Dermal LD50 > 2000 mg/kgRabbit[15]
Skin Irritation Moderately irritatingRabbit[15]
Eye Irritation Slightly irritatingRabbit[15]
Skin Sensitization Potential sensitizerGuinea Pig / Human[9][15]
Environmental Fate
  • Biodegradability: DCBS is not readily biodegradable.[15]

  • Environmental Distribution: If released into water, it tends to remain in the water compartment. If released into the air, it is likely to be transported to other compartments.[15]

  • Degradation: In the atmosphere, it undergoes indirect photodegradation by reaction with hydroxyl radicals with a calculated half-life of approximately 2.26 hours.[15][20] Hydrolysis can occur, breaking down DCBS into dicyclohexylamine and 2-mercaptobenzothiazole (MBT).[15] These degradation products may be present in rubber products and can be released into the environment.[15]

  • Aquatic Toxicity: Acute and chronic toxicity tests on fish, daphnids, and algae showed no adverse effects at the limit of its water solubility.[15]

Handling and Safety Protocols

Due to its potential as a skin irritant and sensitizer, appropriate personal protective equipment (PPE) is required when handling DCBS.

  • Engineering Controls: Handle in a well-ventilated area, using local exhaust ventilation to minimize dust concentrations.[17][21]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[17][21]

    • Skin Protection: Use chemical-impermeable gloves and wear protective clothing.[17][21]

    • Respiratory Protection: If exposure limits are exceeded or dust is generated, use a suitable respirator.[17][21]

  • Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, away from sources of ignition.[17][22]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quality control of DCBS.

Example HPLC Protocol

A reverse-phase (RP) HPLC method can be used for the separation and quantification of DCBS.[23]

  • Column: Newcrom R1 or C18 HPLC column.[23]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[23]

  • Detection: UV detection at an appropriate wavelength.

  • Application: This method is scalable and can be used for purity analysis, impurity isolation in preparative separation, and pharmacokinetic studies.[23]

Conclusion

This compound (DCBS) is a highly specialized and effective delayed-action vulcanization accelerator. Its capacity to provide an extended scorch safety period followed by a controlled cure rate makes it indispensable for the manufacture of high-performance and complex rubber components, particularly in the tire and industrial goods sectors. While it possesses a favorable toxicological profile regarding carcinogenicity, its potential for skin irritation and sensitization necessitates strict adherence to safety protocols. A comprehensive understanding of its chemistry, mechanism, and safety data, as outlined in this guide, is paramount for its effective and safe application in industrial and research settings.

References

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  • Vulcanization & Acceler
  • DCBS Rubber Accelerator: Properties, Uses, and Benefits. (2024, January 19). Chembroad.
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  • SAFETY DATA SHEET - DURAX® (CBS) POWDER. (2019, May 3). Vanderbilt Chemicals, LLC.
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A Technical Guide to the Solubility of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) is a primary accelerator renowned for its delayed-action properties and crucial role in the vulcanization of rubber. The efficacy of DCBS in industrial applications, particularly in the manufacturing of tires and other rubber goods, is fundamentally dependent on its dispersion within the polymer matrix. This, in turn, is governed by its solubility in various organic media used during processing. This technical guide provides a comprehensive overview of the solubility characteristics of DCBS in a range of common organic solvents. We will explore the theoretical principles governing its solubility, present qualitative and semi-quantitative data, and provide a robust experimental protocol for determining solubility to empower researchers and formulation scientists in optimizing their processes.

Introduction: The Critical Role of DCBS and Its Solubility

This compound, commercially known as DCBS or DZ, is a sulfenamide-type accelerator. Its primary function is to control the initiation and rate of the sulfur vulcanization process in rubber compounding.[1][2] A key advantage of DCBS is its excellent anti-scorching quality, which provides a significant margin of processing safety by delaying the onset of cure at typical processing temperatures, thereby preventing premature vulcanization.[1][3][4]

The performance of DCBS is inextricably linked to its ability to be homogeneously dispersed throughout the rubber compound. Poor dispersion can lead to localized variations in cure rate, resulting in defects, inconsistent physical properties, and reduced product performance. Understanding the solubility of DCBS in organic solvents is paramount for several reasons:

  • Formulation Development: Selecting appropriate processing oils and plasticizers that can effectively solubilize DCBS.

  • Masterbatch Preparation: Creating concentrated batches of accelerator in a carrier medium.

  • Purification Processes: Choosing suitable solvents for recrystallization to achieve high purity.

  • Predictive Modeling: Understanding solvent-solute interactions to predict compatibility with new polymer systems.

Physicochemical Properties and Solubility Principles

To understand the solubility of DCBS, we must first consider its molecular structure and inherent properties.

Chemical Structure:

DCBS is a relatively large molecule characterized by a central benzothiazole group, a sulfenamide linkage (-S-N-), and two bulky, nonpolar cyclohexyl groups.[1][5] These structural features dictate its interaction with various solvents.

The "Like Dissolves Like" Principle: The solubility of a molecular compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6] Polarity is determined by the distribution of electron density within a molecule.

  • Nonpolar Solvents (e.g., Toluene, Benzene, Hexane): These solvents interact primarily through weak van der Waals forces. The large, nonpolar cyclohexyl and benzothiazole portions of DCBS make it structurally similar to these solvents, predicting good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents possess dipole moments but lack acidic protons. They can engage in dipole-dipole interactions. The nitrogen and sulfur atoms in DCBS offer sites for such interactions, suggesting favorable solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. While DCBS has heteroatoms that can act as hydrogen bond acceptors, its overall nonpolar character is dominant, suggesting moderate to good solubility, but perhaps less than in nonpolar or polar aprotic solvents.

  • Water: As a highly polar, protic solvent, water is a very poor solvent for the largely nonpolar DCBS molecule.[1][7] Technical data consistently confirms that DCBS is insoluble in water.[1][2][3][4][8][9]

The diagram below illustrates the conceptual relationship between solute and solvent polarity, which is the cornerstone of predicting solubility.

G cluster_solute Solute: DCBS cluster_solvents Solvent Types DCBS DCBS (Largely Nonpolar) Nonpolar Nonpolar (e.g., Toluene) DCBS->Nonpolar High Solubility (Strong Interaction) PolarAprotic Polar Aprotic (e.g., Acetone) DCBS->PolarAprotic High Solubility (Favorable Interaction) PolarProtic Polar Protic (e.g., Ethanol) DCBS->PolarProtic Good Solubility (Moderate Interaction) Water Highly Polar (Water) DCBS->Water Insoluble (Weak Interaction)

Caption: Conceptual model of DCBS solubility based on solvent polarity.

Qualitative and Semi-Quantitative Solubility Data

While precise quantitative solubility data (g/100mL at specific temperatures) for DCBS is not widely published in academic literature, extensive information is available from technical data sheets provided by chemical manufacturers. This information provides a strong, consistent qualitative and semi-quantitative picture of DCBS's solubility profile.

The following table summarizes the reported solubility of DCBS in various organic solvents.

SolventSolvent TypeReported SolubilityReference(s)
Highly Soluble / Freely Soluble
BenzeneNonpolar AromaticEasily Soluble / Freely Soluble[1][2][3][9]
TolueneNonpolar AromaticEasily Soluble / Freely Soluble[1][3][9]
Dichloromethane (Methylene Chloride)Polar AproticEasily Soluble / Freely Soluble[1][3][9]
Carbon TetrachlorideNonpolarEasily Soluble / Freely Soluble[1][2][3][9]
AcetonePolar AproticEasily Soluble / Soluble[1][2][3][4][8]
Ethyl AcetatePolar AproticEasily Soluble / Soluble[1][2][3]
Diethyl EtherPolar AproticEasily Soluble / Freely Soluble[1][3][9]
Soluble
EthanolPolar ProticEasily Soluble / Soluble[1][2][3]
GasolineNonpolar MixtureSoluble[1][2][3]
Slightly Soluble
MethanolPolar ProticSlightly Soluble[10]
AcetonitrilePolar AproticSlightly Soluble[7][11]
DMSOPolar AproticSlightly Soluble[7][11]
Insoluble
WaterHighly Polar ProticInsoluble[1][2][3][4][8][9]

This data strongly supports the theoretical principles discussed. DCBS shows excellent solubility in nonpolar aromatic and chlorinated solvents, as well as polar aprotic solvents like acetone and ethyl acetate. Its solubility is still significant in polar protic solvents like ethanol but diminishes in more polar media like methanol and acetonitrile.

Experimental Protocol for Isothermal Solubility Determination

For applications requiring precise quantitative data, direct experimental measurement is necessary. The isothermal equilibrium (or "shake-flask") method is a reliable and widely recognized technique for determining the solubility of a solid compound in a solvent.[12] This protocol provides a self-validating framework for obtaining accurate results.

Objective: To determine the saturation solubility of DCBS in a selected organic solvent at a constant temperature.

Materials & Equipment:

  • This compound (DCBS), purity ≥ 98%

  • Selected organic solvent(s), analytical grade

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with airtight caps

  • Constant temperature water bath or incubator with shaking capability

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Gravimetric setup (vacuum oven, desiccator).

Workflow for Solubility Determination:

G prep 1. Preparation Add excess DCBS to solvent in a sealed vial. equil 2. Equilibration Agitate at constant T° (e.g., 24-72 hours). prep->equil validate 3. Validation (Check for Equilibrium) Analyze aliquots at different time points (e.g., 24h, 48h). equil->validate validate->equil Concentration is changing sep 4. Phase Separation Centrifuge to pellet undissolved solid. validate->sep Concentration is stable sample 5. Sampling Carefully withdraw supernatant. Filter with syringe filter. sep->sample quant 6. Quantification Dilute and analyze via HPLC or use gravimetric method. sample->quant calc 7. Calculation Determine concentration (e.g., mg/mL) from calibration curve or mass. quant->calc

Sources

thermal decomposition of N,N-dicyclohexyl-2-benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Decomposition of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Abstract

This compound (DCBS), a prominent delayed-action accelerator in the rubber industry, plays a pivotal role in the vulcanization process. Its industrial utility is intrinsically linked to its thermal decomposition characteristics, which govern the initiation of cross-linking. Understanding the mechanisms, products, and kinetics of DCBS decomposition is paramount for optimizing vulcanization processes, ensuring material quality, and enhancing operational safety. This guide provides a comprehensive examination of the thermal degradation of DCBS, detailing the underlying chemical pathways, the resultant molecular species, and the analytical methodologies employed for its characterization.

Introduction: The Role of DCBS in Rubber Vulcanization

This compound (DCBS) belongs to the sulfenamide class of accelerators, which are essential for the modern rubber industry. Their primary function is to control the onset of vulcanization, a process where elastomer chains are cross-linked with sulfur to enhance their mechanical properties. The key feature of DCBS is its "delayed-action" nature, meaning it remains stable at typical rubber mixing temperatures but decomposes at higher curing temperatures to release reactive species that accelerate the sulfur cross-linking reaction. This delay, known as the scorch time, is critical for preventing premature vulcanization during processing. The thermal stability and decomposition pathway of DCBS are therefore not merely academic points of interest but are central to its industrial application and performance.

The Chemical Pathway of Thermal Decomposition

The thermal decomposition of DCBS is initiated by the cleavage of its weakest chemical bond, the sulfur-nitrogen (S-N) bond. This is the rate-determining step in the overall process.

Initial Step: Homolytic Cleavage of the S-N Bond

When subjected to sufficient thermal energy (typically during the curing stage), the DCBS molecule undergoes homolytic fission at the S-N bond. This cleavage results in the formation of two highly reactive radical species: a 2-benzothiazolylthiyl radical and a dicyclohexylaminyl radical.

Reaction: C₆H₄SCSN(C₆H₁₁)₂ (DCBS) → C₆H₄SCS• (2-benzothiazolylthiyl radical) + •N(C₆H₁₁)₂ (dicyclohexylaminyl radical)

This initial step is crucial as it generates the free radicals necessary to initiate the subsequent reactions in the vulcanization cascade.

G cluster_0 Initiation: S-N Bond Cleavage cluster_1 Radical Formation cluster_2 Product Formation DCBS N,N-dicyclohexyl-2- benzothiazolesulfenamide (DCBS) Radicals Intermediate Radical Species DCBS->Radicals Heat (Δ) Homolytic Cleavage Products Stable Decomposition Products Radicals->Products Secondary Reactions (e.g., H-abstraction) BTR 2-Benzothiazolylthiyl Radical DCAR Dicyclohexylaminyl Radical MBT 2-Mercaptobenzothiazole (MBT) DCA Dicyclohexylamine CHA Cyclohexylamine MBTS 2,2'-Dithiobis(benzothiazole) (MBTS)

Caption: The decomposition pathway of DCBS begins with S-N bond cleavage.

Secondary Reactions and Product Formation

The initially formed radicals are unstable and rapidly engage in a series of secondary reactions, including hydrogen abstraction and recombination, to form a variety of stable and semi-stable products.

  • Formation of 2-Mercaptobenzothiazole (MBT) and Dicyclohexylamine: The dicyclohexylaminyl radical can abstract a hydrogen atom from a suitable donor (like the elastomer backbone), leading to the formation of dicyclohexylamine. The 2-benzothiazolylthiyl radical can similarly abstract a hydrogen atom to form 2-mercaptobenzothiazole (MBT), a powerful accelerator itself.

  • Formation of Cyclohexylamine: Further decomposition or rearrangement of the dicyclohexylaminyl radical can lead to the formation of cyclohexylamine.

  • Recombination Reactions: Two 2-benzothiazolylthiyl radicals can recombine to form 2,2'-dithiobis(benzothiazole) (MBTS), another common accelerator.

Characterization of Decomposition Products

The array of molecules produced during DCBS decomposition has been identified through various analytical techniques. The primary products are consistently reported across multiple studies.

Decomposition Product Chemical Formula Significance/Role
2-Mercaptobenzothiazole (MBT)C₇H₅NS₂A primary, highly active accelerator that significantly influences the main stage of vulcanization.
DicyclohexylamineC₁₂H₂₃NA basic amine that can activate other accelerators and influence the vulcanizate's properties.
CyclohexylamineC₆H₁₃NAnother amine product that contributes to the overall basicity of the system.
2,2'-Dithiobis(benzothiazole) (MBTS)C₁₄H₈N₂S₄Formed from the self-reaction of thiyl radicals, it also functions as a vulcanization accelerator.

Kinetics of Thermal Decomposition

The study of decomposition kinetics is essential for predicting the scorch safety and cure behavior of rubber compounds. The thermal decomposition of DCBS is generally considered to follow first-order kinetics. The rate of decomposition is highly dependent on temperature, a relationship described by the Arrhenius equation. The activation energy (Ea) for the decomposition of DCBS is a key parameter, with reported values typically falling in the range of 110-140 kJ/mol, confirming that the S-N bond is the most labile part of the molecule.

Analytical Methodologies for Studying Decomposition

A multi-faceted analytical approach is required to fully characterize the thermal decomposition of DCBS. This typically involves a combination of thermal analysis techniques to study the bulk properties and chromatographic methods to identify the specific chemical products.

G cluster_input Sample Preparation cluster_analysis Analytical Workflow cluster_output Data Interpretation Sample DCBS Sample (Pure or in Rubber Matrix) TGA Thermogravimetric Analysis (TGA) - Mass Loss vs. Temperature Sample->TGA DSC Differential Scanning Calorimetry (DSC) - Heat Flow vs. Temperature Sample->DSC GCMS Evolved Gas Analysis (GC-MS/FTIR) - Product Identification TGA->GCMS Evolved Gases Kinetics Kinetic Parameters (Activation Energy, Reaction Order) TGA->Kinetics DSC->Kinetics Products Decomposition Products (MBT, Amines, etc.) GCMS->Products Mechanism Decomposition Mechanism Kinetics->Mechanism Products->Mechanism

Caption: A typical analytical workflow for studying DCBS thermal decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of DCBS by measuring mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of DCBS powder into a ceramic or aluminum TGA pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

    • Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the resulting TGA curve. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of DCBS and determine its decomposition enthalpy.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard material like indium.

  • Sample Preparation: Weigh 2-5 mg of DCBS into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the decomposition event (e.g., 30 °C to 350 °C).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The decomposition will appear as an exothermic peak on the DSC thermogram. The peak temperature and the integrated area of the peak (enthalpy of decomposition) provide quantitative information about the process.

Practical Implications and Safety

The decomposition characteristics of DCBS have direct consequences for rubber processing.

  • Scorch Safety: A slow decomposition rate at processing temperatures is desirable to provide a long scorch time, allowing for safe mixing and shaping of the rubber compound.

  • Cure Efficiency: A rapid and efficient decomposition at curing temperatures is necessary to achieve a fast and complete vulcanization, leading to optimal physical properties of the final product.

  • Runaway Reactions: In cases of localized overheating or improper storage, the exothermic nature of DCBS decomposition could potentially lead to a runaway reaction, posing a significant safety hazard. Understanding the thermal stability limits is therefore crucial for safe handling and storage protocols.

Conclusion

The is a well-defined process initiated by the homolytic cleavage of the S-N bond. This event liberates key radical species that drive the formation of active accelerators like MBT and various amine byproducts. The kinetics of this decomposition, governed by a relatively high activation energy, are fundamental to the delayed-action behavior of DCBS in rubber vulcanization. Through analytical techniques such as TGA and DSC, the thermal stability and energetic profile of this decomposition can be precisely quantified, providing invaluable data for process optimization, quality control, and industrial safety in the rubber industry.

References

  • International Agency for Research on Cancer. (1996). 2-Mercaptobenzothiazole and its salts and esters. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon: IARC. [Link]

  • Cataldo, F. (2015). A study on the thermal decomposition of 2-mercaptobenzothiazole (MBT) and its derivatives. Journal of Analytical and Applied Pyrolysis, 113, 49-59. [Link]

  • Kruželák, J., Sýkora, R., & Hudec, I. (2016). A review of accelerators for the vulcanization of rubber. Chemical Papers, 70(10), 1173-1205. [Link]

N,N-dicyclohexyl-2-benzothiazolesulfenamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Abstract

This compound, commonly referred to as DCBS or Accelerator DZ, is a sulfenamide-class chemical of significant industrial importance.[1][2] Primarily utilized as a delayed-action accelerator for the vulcanization of natural and synthetic rubbers, its unique molecular structure confers a desirable balance of processing safety and efficient curing.[2] This guide provides a comprehensive overview of its core chemical properties, synthesis methodologies, mechanism of action in rubber compounding, and essential safety protocols for laboratory and industrial handling. The content is tailored for researchers, chemists, and professionals in material science and rubber technology, offering field-proven insights into its application and chemical behavior.

Core Chemical and Physical Properties

This compound is an organic compound characterized by a central benzothiazole moiety linked to a dicyclohexylamino group via a sulfenamide bond. This structure is fundamental to its function as a vulcanization accelerator. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₆N₂S₂[3][4][5]
Molecular Weight 346.55 - 346.6 g/mol [3][4][5]
CAS Number 4979-32-2[1][4]
Appearance Cream-colored to light yellow powder or granules[2][6][7]
Melting Point ≥ 97.0 °C[2][6]
Density 1.26 g/cm³[6]
Solubility Insoluble in water; Soluble in organic solvents like benzene, toluene, and ethanol.[2][6][7]
Synonyms Accelerator DZ, DCBS, Vulkacit DZ, Meramid DCH, Soxinol DZ[1][8]

Molecular Structure

The chemical structure of this compound is central to its reactivity and function. The diagram below illustrates the arrangement of its constituent atoms.

Caption: Molecular structure of DCBS.

Synthesis and Reaction Mechanism

The industrial synthesis of DCBS is predominantly achieved through the oxidative condensation of 2-mercaptobenzothiazole (MBT) and dicyclohexylamine.[9] Various oxidizing agents can be employed, including sodium hypochlorite and hydrogen peroxide, in an aqueous medium.[10][11]

Causality of Experimental Choices:

  • Reactants: 2-mercaptobenzothiazole (MBT) serves as the benzothiazole backbone, while dicyclohexylamine provides the dicyclohexylamino group. The choice of these precursors is dictated by their commercial availability and reactivity.

  • Oxidizing Agent: The oxidant is crucial for facilitating the formation of the sulfur-nitrogen (S-N) bond. Sodium hypochlorite is effective and commonly used, but alternatives like hydrogen peroxide are chosen for processes aiming to reduce chlorinated byproducts.[11]

  • Solvent: Water is the preferred solvent due to its low cost, safety, and ability to facilitate the reaction and subsequent product precipitation. Isopropanol is sometimes added to improve solubility and control the reaction.[4][10]

  • Temperature Control: The reaction is typically performed at a controlled temperature (e.g., 30-55°C) to ensure a steady reaction rate and prevent the formation of unwanted byproducts.[4][12] Cooling is then applied to induce crystallization for product recovery.[4]

General Experimental Synthesis Protocol

The following protocol outlines a common laboratory-scale synthesis method.

  • Preparation of Amine Solution: In a reaction vessel, mix dicyclohexylamine with water and isopropanol.[4][12] Stir the mixture at a controlled temperature (e.g., 35-55°C).[4][12]

  • Reactant Addition: Concurrently and slowly, add a solution of 2-mercaptobenzothiazole (MBT) and an aqueous solution of an oxidizing agent (e.g., sodium hypochlorite) to the amine mixture over a period of 1-3 hours.[10][12] Maintaining a steady addition rate and constant stirring is critical for achieving a high yield and purity.

  • Reaction and Crystallization: After the addition is complete, allow the reaction to proceed for a set duration. Subsequently, cool the reactor effluent to approximately 5°C to induce crystallization of the crude product.[4]

  • Purification: Collect the solid product via filtration. Wash the crude product sequentially with isopropanol and water to remove unreacted precursors and soluble impurities.[4]

  • Drying: Dry the purified product under vacuum to obtain the final this compound as a light-colored powder.[4][10] A typical yield for this process can reach over 95% with a purity exceeding 99%.[10]

synthesis_workflow Figure 2: General Workflow for DCBS Synthesis cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Product Recovery MBT 2-Mercaptobenzothiazole (MBT) ReactionVessel Oxidative Condensation MBT->ReactionVessel DCHA Dicyclohexylamine (DCHA) DCHA->ReactionVessel Oxidant Oxidizing Agent (e.g., NaOCl) Oxidant->ReactionVessel Crystallization Cooling & Crystallization ReactionVessel->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing (Isopropanol/Water) Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure DCBS Drying->FinalProduct

Caption: General workflow for DCBS synthesis.

Application in Rubber Vulcanization

DCBS is highly valued in the rubber industry as a delayed-action vulcanization accelerator.[2] Vulcanization is the chemical process of converting natural rubber and related polymers into more durable materials by forming cross-links between polymer chains.[7][13]

Mechanism of Delayed Action: The key advantage of DCBS is its "scorch safety."[2] Scorch refers to the premature vulcanization of rubber during mixing and processing stages, which can ruin the batch. The S-N bond in DCBS is relatively stable at typical rubber mixing temperatures.[14] However, at higher vulcanization temperatures, this bond cleaves, releasing a benzothiazole radical and an amine moiety.[14] These reactive species then participate in the sulfur cross-linking reactions. This temperature-dependent activation provides a crucial processing window, preventing premature curing while ensuring rapid vulcanization at the desired temperature.[2] This makes DCBS particularly suitable for complex and thick rubber components, such as tires and industrial belts.[2][7]

Safety and Handling

As a bioactive chemical, proper handling of DCBS is essential to ensure personnel safety.[15]

  • Hazard Identification: DCBS is classified as harmful if swallowed and may cause an allergic skin reaction.[16][17] It is also recognized as being harmful or toxic to aquatic life with long-lasting effects.[16][18]

  • Personal Protective Equipment (PPE): When handling DCBS powder, appropriate PPE should be worn, including safety goggles with side-shields, chemical-impermeable gloves, and respiratory protection if dust formation is likely.[16][19][20]

  • Handling and Storage: Handle in a well-ventilated area to avoid dust formation.[19][20] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[18]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[16][17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[17][18]

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[17][18]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and consult a physician.[17][18]

References

  • This compound | C19H26N2S2 | CID 21080 - PubChem. Available at: [Link]

  • CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide - Google Patents.
  • This compound | SIELC Technologies. Available at: [Link]

  • N,N-dicyclohexyl-2-benzothiazole sulfenamide - Dingyuan Chemical. Available at: [Link]

  • This compound - BioHippo. Available at: [Link]

  • This compound - Immunomart. Available at: [Link]

  • N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2 - OECD Existing Chemicals Database. Available at: [Link]

  • This compound SDS, 4979-32-2 Safety Data Sheets - ChemSrc. Available at: [Link]

  • KR100351743B1 - Process for preparation of the n,n-dicyclohexyl-2-benzothiazole sulfenamide - Google Patents.
  • Rubber Accelerator DCBS - Chembroad. Available at: [Link]

  • N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE - Ataman Kimya. Available at: [Link]

  • CN106316981A - Preparation method of N-cyclohexyl-2-benzothiazolesulfenamide - Google Patents.
  • BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS) - Ataman Kimya. Available at: [Link]

  • Continuous Synthesis of N -Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study - ResearchGate. Available at: [Link]

  • Safety Data Sheet - Angene Chemical. Available at: [Link]

  • This compound - CAS Common Chemistry. Available at: [Link]

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An In-depth Technical Guide to the Toxicological Profile of N,N-dicyclohexyl-2-benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) is a chemical compound primarily utilized as a delayed-action accelerator in the vulcanization of natural and synthetic rubbers.[1] Its role is to expedite the cross-linking of polymer chains, a critical process for enhancing the durability and elasticity of rubber products.[2] Given its industrial significance, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers, manufacturing personnel, and end-users of products containing its derivatives. This guide provides a comprehensive analysis of the known toxicological properties of DCBS, drawing from authoritative sources to offer a detailed perspective for scientists and drug development professionals.

Chemical and Physical Properties

DCBS is a white to cream-colored powder or granule with a bitter taste.[3] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 4979-32-2[4]
Molecular Formula C19H26N2S2[4]
Molecular Weight 346.59 g/mol [2]
Melting Point 99 °C[5]
Water Solubility 1.9 x 10-3 mg/L at 25 °C[5]
Log Kow >4.8[5]

The low water solubility and high octanol-water partition coefficient (Log Kow) suggest a potential for bioaccumulation.[5]

Mechanism of Action in Vulcanization and Potential for Toxicological Interaction

In its industrial application, DCBS's mechanism of action involves the thermal decomposition of the sulfenamide bond. This cleavage generates a benzothiazolyl radical and a dicyclohexylamino radical, which then participate in the formation of sulfur cross-links between polymer chains.[2]

From a toxicological standpoint, the hydrolysis of DCBS is a critical consideration. The compound is known to hydrolyze in water, with half-lives of 4.92 days at pH 4.0, 18.6 days at pH 7.0, and 112 days at pH 9.0 at 25°C.[5] This process yields two primary metabolites: 2-mercaptobenzothiazole (MBT) and dicyclohexylamine.[5] The toxicological profile of DCBS is likely influenced by the combined effects of the parent compound and these hydrolysis products.

DCBS N,N-dicyclohexyl-2- benzothiazolesulfenamide Hydrolysis Hydrolysis DCBS->Hydrolysis MBT 2-Mercaptobenzothiazole (MBT) Hydrolysis->MBT DCHA Dicyclohexylamine Hydrolysis->DCHA

Caption: Hydrolysis of this compound.

Toxicokinetics: A Postulated Overview

  • Absorption: Given its moderate molecular weight and lipophilic nature (high Log Kow), dermal and oral absorption are plausible routes of exposure.[5]

  • Distribution: Following absorption, the lipophilicity of DCBS would suggest potential distribution to and accumulation in fatty tissues.

  • Metabolism: The primary metabolic pathway is anticipated to be hydrolysis to 2-mercaptobenzothiazole (MBT) and dicyclohexylamine.[5] Studies on other 2-benzothiazyl sulfenamides in rats have shown rapid metabolism and excretion.[6] The liver is a likely site of metabolism, where MBT can undergo further conjugation to form mercapturate, glucuronide, and sulfate conjugates.[6]

  • Excretion: The metabolites are expected to be excreted primarily through urine and feces.[6] Unchanged DCBS may also be excreted, particularly in feces, due to incomplete absorption.

Toxicological Endpoints

Acute Toxicity

The acute toxicity of DCBS is considered to be low.[5]

RouteSpeciesLD50Source
OralRat> 1,000 mg/kg[5]
DermalRabbit> 2,000 mg/kg[5]
Irritation and Sensitization

DCBS is moderately irritating to the skin and slightly irritating to the eyes in rabbits.[5] It is not considered to be a skin sensitizer in guinea pigs.[5] However, one of its hydrolysis products, dicyclohexylamine, is a known skin sensitizer.[7]

Repeated Dose Toxicity

A combined repeated dose and reproductive/developmental toxicity screening test in rats (OECD TG 422) revealed the kidney as a primary target organ.[8]

  • Key Findings:

    • Salivation in males at 400 mg/kg bw/day.[8]

    • Decreased locomotor activity in females at 100 and 400 mg/kg bw/day.[8]

    • Histopathological changes in the kidneys: hyaline droplets in renal tubular epithelia in males and fatty degeneration in females at 100 and 400 mg/kg bw/day.[8]

    • Adrenal enlargement with vacuolation of adrenocortical cells and atrophy of the spleen in females at 100 and 400 mg/kg bw/day.[8]

  • No-Observed-Adverse-Effect Level (NOAEL): 25 mg/kg bw/day for both sexes.[8]

Reproductive and Developmental Toxicity

The same OECD TG 422 study provided data on reproductive and developmental toxicity.[8]

  • Key Findings at 400 mg/kg bw/day:

    • Decreased number of corpora lutea, implantation sites, and litter size.[8]

    • Maternal mortality around the time of delivery.[8]

    • Complete loss of litters at delivery or by day 4 of lactation.[8]

  • No-Observed-Adverse-Effect Level (NOAEL) for reproductive/developmental toxicity: 100 mg/kg bw/day.[8]

A two-generation reproductive toxicity study in rats also indicated adverse effects on reproduction and development.[9]

Genotoxicity

The genotoxic potential of DCBS has been evaluated in a battery of tests. The weight of evidence suggests that this chemical may not be genotoxic in vivo.[5]

Test SystemMetabolic ActivationResultSource
Bacterial Reverse Mutation (Ames test)With and withoutNegative[5]
In vitro Chromosomal Aberration (mammalian cells)WithoutPositive (slight increase in polyploid cells)[5]
In vitro Micronucleus (mammalian cells)WithoutPositive[5]
In vivo Bone Marrow Chromosome AberrationNot specifiedNegative[5]
Carcinogenicity

There is a lack of definitive data on the carcinogenicity of this compound through relevant routes of exposure like oral or dermal administration. A long-term study in rats involving weekly injections resulted in sarcomas at the injection site, but this study was not considered adequate for a comprehensive assessment of carcinogenic potential.[5]

It is, however, important to consider the carcinogenicity of its hydrolysis products. 2-Mercaptobenzothiazole (MBT) is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A).[8] Epidemiological studies have suggested an increased risk of bladder cancer in workers exposed to MBT.[9]

Experimental Protocols

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (based on OECD TG 422)

Start Acclimatization (Crj:CD rats) Dosing Daily Gavage Dosing (0, 6, 25, 100, 400 mg/kg) Start->Dosing Mating Mating Period (after 14 days of dosing) Dosing->Mating Gestation Gestation Period Mating->Gestation Lactation Lactation Period (until day 4) Gestation->Lactation Termination Termination & Necropsy Lactation->Termination

Caption: Workflow for OECD TG 422 Study.

Methodology:

  • Test System: Crj:CD (SD) rats.[8]

  • Administration: Oral gavage.[8]

  • Dose Levels: 0 (vehicle control), 6, 25, 100, and 400 mg/kg bw/day.[8]

  • Dosing Period:

    • Males: For a total of 44 days, beginning 14 days before mating.[8]

    • Females: For a total of 40-51 days, beginning 14 days before mating through gestation and until day 3 of lactation.[8]

  • Observations:

    • Clinical: Daily observations for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Reproductive Parameters: Mating and fertility indices, gestation length, number of corpora lutea, implantation sites, and live/dead pups.

    • Developmental Parameters: Pup viability, sex, and body weight.

  • Pathology:

    • Gross necropsy of all adult animals.

    • Organ weights (adrenals, kidneys, spleen, etc.).

    • Histopathological examination of target organs.

Causality of Experimental Choices: The use of oral gavage simulates a potential route of human exposure. The dose levels were chosen to establish a dose-response relationship and identify a No-Observed-Adverse-Effect Level (NOAEL). The duration of the study covers critical periods of gametogenesis, mating, gestation, and early lactation to assess effects on fertility and development.

Conclusion

This compound exhibits low acute toxicity. The primary toxicological concerns identified from repeated oral exposure in rats are renal toxicity and, at higher doses, reproductive and developmental effects. While the parent compound is not considered genotoxic in vivo, the carcinogenic potential remains a data gap. The toxicity of its hydrolysis products, particularly the probable carcinogenicity of 2-mercaptobenzothiazole, is a significant consideration in the overall risk assessment of DCBS. Further research into the in-vivo toxicokinetics and long-term oral/dermal carcinogenicity of the parent compound is warranted to provide a more complete toxicological profile.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Dicyclohexylamine. Retrieved from [Link]

  • OECD. (2004). SIDS Initial Assessment Report for this compound. Retrieved from [Link]

  • PubMed. (2007). Two-generation reproductive toxicity study of the rubber accelerator this compound in rats. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of 2-thiobenzothiazoles in the rat. Urinary, fecal and biliary metabolites of 2-benzothiazyl sulfenamides. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS: Dicyclohexylamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS). Retrieved from [Link]

  • PubMed. (1995). Metabolism of 2-thiobenzothiazoles in the rat. Urinary, fecal and biliary metabolites of 2-benzothiazyl sulfenamides. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1339 - DICYCLOHEXYLAMINE. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE. Retrieved from [Link]

  • Changde Dingyuan Chemical Industrial Limited. (n.d.). N,N-dicyclohexyl-2-benzothiazole sulfenamide. Retrieved from [Link]

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Methodological & Application

analytical methods for detecting N,N-dicyclohexyl-2-benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Determination of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Prepared by: Gemini, Senior Application Scientist

Foreword for the Modern Researcher

In the field of materials science and drug development, the precise identification and quantification of chemical compounds are paramount. This compound (DCBS) is a critical component in the rubber industry, acting as a delayed-action vulcanization accelerator.[1][2] Its presence, concentration, and potential migration into surrounding environments or products necessitate robust and reliable analytical methods. This guide is designed for researchers, scientists, and quality control professionals, providing a comprehensive overview of the methodologies for detecting and quantifying DCBS. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep, applicable understanding of the science.

Understanding this compound (DCBS)

DCBS is a sulfenamide-type accelerator prized for providing a long scorch time—the period before vulcanization begins.[3][4] This "delayed action" is crucial for complex rubber processing, allowing the material to be molded and shaped before it cures, thus preventing premature cross-linking.[2] During vulcanization at elevated temperatures, the unstable sulfur-nitrogen bond in DCBS cleaves, initiating the formation of sulfur cross-links that give rubber its desired durability and elasticity.[2][5]

The need for its analysis stems from several factors:

  • Quality Control: Ensuring the correct dosage in rubber formulations to achieve desired physical properties.

  • Safety and Regulatory Compliance: Assessing the potential for DCBS or its breakdown products to migrate from rubber products, particularly those in contact with food, pharmaceuticals, or consumer goods. DCBS may cause skin sensitization.[6][7]

  • Environmental Monitoring: Detecting its presence in environmental samples due to industrial release. It is noted as being very toxic to aquatic life.[6]

Physicochemical Properties of DCBS

A foundational understanding of DCBS's chemical and physical properties is essential for developing effective analytical methods. These properties dictate the choice of solvents for extraction, the type of chromatographic column for separation, and the detection technique.

PropertyValueSource
Chemical Formula C₁₉H₂₆N₂S₂[6]
Molecular Weight 346.6 g/mol [6]
CAS Number 4979-32-2[6]
Appearance Pale yellow or white powder/pellets[3][5]
Melting Point ~99-102 °C[5]
Solubility Soluble in most organic solvents (e.g., acetonitrile, methanol); Low water solubility (1.9 x 10⁻³ mg/L)[3][5]
log Kow (Octanol-Water Partition Coeff.) >4.8[5]

The high log Kow value indicates that DCBS is highly nonpolar (lipophilic), predicting strong retention in reversed-phase chromatography and a potential for bioaccumulation.[5] Its low water solubility necessitates the use of organic solvents for sample extraction and preparation.

General Sample Preparation Workflow

The primary challenge in analyzing DCBS, particularly in a rubber matrix, is its efficient extraction. The vulcanized rubber's cross-linked nature makes it insoluble.[8] Therefore, a robust solvent extraction is the critical first step.

Causality in Sample Preparation:

The choice of solvent is dictated by the analyte's solubility ("like dissolves like"). Given DCBS's nonpolar character, solvents like dichloromethane (DCM), acetonitrile, or methanol are effective. The extraction process is often enhanced using physical methods like sonication or Soxhlet extraction to increase the efficiency of mass transfer from the solid matrix to the solvent. A filtration step is mandatory to remove particulate matter from the rubber matrix, which could otherwise clog and damage sensitive analytical instrumentation.

Below is a generalized workflow for extracting DCBS from a solid matrix like rubber.

G cluster_prep Sample Preparation Workflow sample Weigh Solid Sample (e.g., 1-2g of rubber) add_solvent Add Extraction Solvent (e.g., 20 mL Acetonitrile) sample->add_solvent extract Ultrasonic Extraction (e.g., 30 min at 40°C) add_solvent->extract cool Cool to Room Temperature extract->cool filter Filter Extract (0.45 µm PTFE Syringe Filter) cool->filter dilute Dilute if Necessary (with Mobile Phase/Solvent) filter->dilute analysis Inject into Analytical System (HPLC or GC-MS) dilute->analysis

Caption: Generalized workflow for DCBS extraction from a solid matrix.

Application Protocol: High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is a robust and widely accessible technique for the routine quantification of DCBS.[9] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to its high hydrophobicity, DCBS is well-retained on a C18 column, allowing for excellent separation from more polar matrix components.

Principle of Separation

In RP-HPLC, the nonpolar DCBS molecule has a strong affinity for the nonpolar C18 stationary phase. The mobile phase, a mixture of water and a less polar organic solvent like acetonitrile, is used to elute the DCBS from the column. By carefully controlling the ratio of acetonitrile to water (gradient or isocratic elution), the retention time of DCBS can be precisely controlled. UV detection is suitable as the benzothiazole ring in DCBS contains a chromophore that absorbs UV light.

Detailed Experimental Protocol

Objective: To quantify the concentration of DCBS in a sample extract using HPLC with UV detection.

Instrumentation and Materials:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (MeCN) and ultrapure water.

  • Modifier: Formic acid or phosphoric acid (for MS-compatible or standard UV methods, respectively).[9]

  • Standards: Certified reference standard of this compound (>99% purity).

  • Filters: 0.45 µm PTFE syringe filters.

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Formic acid is a volatile modifier suitable for MS compatibility and helps in protonating silanols, improving peak shape.[9]
Mobile Phase B Acetonitrile (MeCN) Strong organic solvent that effectively elutes the nonpolar DCBS.
Elution Mode Isocratic: 90% B An isocratic method is simpler and more robust for routine QC if the sample matrix is not overly complex. A high percentage of organic phase is needed due to DCBS's hydrophobicity.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °C Thermostatting the column ensures reproducible retention times by preventing fluctuations due to ambient temperature changes.
Injection Volume 10 µL A typical injection volume that balances sensitivity with the risk of column overload.

| Detection | UV at 280 nm | The benzothiazole moiety provides strong absorbance in this UV region. |

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of DCBS at 1000 µg/mL in acetonitrile.

    • Perform serial dilutions in acetonitrile to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Extract the sample as described in the workflow in Section 2.0. The final extract should be in acetonitrile or the mobile phase.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards in sequence, from lowest to highest concentration.

    • Inject the prepared sample solutions. A blank (acetonitrile) should be run periodically to check for carryover.

  • Data Processing:

    • Integrate the peak corresponding to DCBS.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of DCBS in the samples by interpolating their peak areas from the calibration curve.

Method Validation Parameters

A trustworthy protocol must be validated to prove it is fit for purpose.[10] Key validation parameters are summarized below, with typical acceptance criteria for pharmaceutical or quality control applications.

ParameterTypical ResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Limit of Detection (LOD) ~0.2 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) ~0.7 µg/mLSignal-to-Noise Ratio ≥ 10
Accuracy (Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%Repeatability RSD ≤ 2%

Application Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For higher sensitivity and specificity, particularly in complex matrices or for trace-level analysis, GC-MS is the method of choice. The gas chromatograph separates volatile and thermally stable compounds, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern of the analyte. DCBS is suitable for GC analysis due to its thermal stability.

Principle of Analysis

A liquid sample is injected into a heated inlet, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase interacts with the analytes, separating them based on their boiling points and polarity. As DCBS elutes from the column, it enters the mass spectrometer's ion source (typically Electron Ionization - EI), where it is fragmented into a unique pattern of ions. This fragmentation pattern acts as a chemical fingerprint, providing highly specific identification.[11]

Detailed Experimental Protocol

Objective: To identify and quantify DCBS in a sample extract with high specificity and sensitivity using GC-MS.

Instrumentation and Materials:

  • GC-MS System: Gas chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).

  • Column: Low-bleed capillary column suitable for nonpolar compounds (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium, high purity.

  • Solvent: Acetone or other suitable GC-compatible solvent.

  • Standards & Filters: As per HPLC method.

GC-MS Conditions:

Parameter Condition Rationale
Inlet Temperature 280 °C Ensures complete and rapid vaporization of DCBS without thermal degradation.
Injection Mode Split (e.g., 10:1 ratio) Prevents column overloading for more concentrated samples; can be switched to splitless for trace analysis.
Carrier Gas Flow 1.2 mL/min (Constant Flow) Optimal flow rate for helium in a 0.25 mm ID column to maximize separation efficiency.
Oven Program Initial 150°C, hold 1 min, ramp 15°C/min to 300°C, hold 5 min A temperature ramp is used to first elute more volatile components and then ensure the higher-boiling DCBS elutes as a sharp peak.
MS Source Temp. 230 °C Standard temperature to promote efficient ionization.
MS Quad Temp. 150 °C Standard temperature to maintain ion path integrity.
Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.

| Acquisition Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used to confirm the fragmentation pattern. SIM mode significantly increases sensitivity by only monitoring characteristic ions. |

Selected Ions for SIM Mode:

  • Quantifier Ion: m/z 180 (likely a stable fragment, noted as a top peak in spectral data).[6]

  • Qualifier Ions: m/z 346 (Molecular Ion, M⁺), m/z 83 (Cyclohexyl fragment).

Procedure:

  • Standard and Sample Preparation: Prepare standards and sample extracts in a GC-compatible solvent like acetone.

  • Analysis:

    • Perform a conditioning run with a solvent blank to ensure system cleanliness.

    • Analyze standards to establish retention time and generate a calibration curve using the quantifier ion (m/z 180).

    • Analyze samples.

  • Data Processing:

    • Identification: Confirm the presence of DCBS by matching the retention time and the ratio of qualifier ions to the quantifier ion with that of an authentic standard.

    • Quantification: Calculate the concentration based on the peak area of the quantifier ion and the calibration curve.

Overall Analytical Strategy

The choice between HPLC-UV and GC-MS depends on the specific analytical goal. HPLC is often used for routine quality control where concentrations are relatively high, while GC-MS is preferred for trace analysis, confirmatory work, or analyzing complex mixtures where its superior specificity is required.

G cluster_workflow Decision Workflow for DCBS Analysis goal Define Analytical Goal qc Routine QC / Assay (High Concentration) goal->qc Is concentration high? trace Trace Analysis / Confirmation (Low Concentration / Complex Matrix) goal->trace Is high specificity needed? hplc HPLC-UV Method qc->hplc gcms GC-MS Method trace->gcms report_hplc Generate Report: Concentration of DCBS hplc->report_hplc report_gcms Generate Report: Confirmed Identity & Concentration gcms->report_gcms

Caption: Decision-making workflow for selecting the appropriate analytical method.

Conclusion

The analytical determination of this compound is achievable with high degrees of accuracy and precision using standard chromatographic techniques. The choice of method, whether HPLC-UV for robust, routine analysis or GC-MS for highly sensitive and specific determination, should be guided by the analytical problem at hand. The protocols and insights provided in this guide serve as a comprehensive starting point for developing and validating methods for DCBS in a variety of sample matrices, ensuring data integrity for both research and industrial applications.

References

  • Chembroad. (2024, January 19). DCBS Rubber Accelerator: Properties, Uses, and Benefits.
  • PubChem. This compound. National Center for Biotechnology Information.
  • OECD. (2004, January 15). N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. OECD Existing Chemicals Database.
  • Chemical Safety Information. This compound SDS.
  • Chembroad. (2024, January 19). Accelerator DCBs: A Comprehensive Guide.
  • SIELC Technologies. (2018, February 16). Separation of this compound on Newcrom C18 HPLC column.
  • Google Patents. KR100351743B1 - Process for preparation of the n,n-dicyclohexyl-2-benzothiazole sulfenamide.
  • Google Patents. CN111072595A - Novel method for preparing rubber accelerator DCBS.
  • Liu, J., et al. (1999). Gas Chromatographic-Mass Spectrometric Analysis of Dichlorobenzene Isomers in Human Blood With Headspace Solid-Phase Microextraction. J Chromatogr B Biomed Sci Appl.
  • Benchchem. Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide.
  • Arrizabalaga, A., et al. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Anal Chim Acta.
  • Akrochem Corporation. Accelerators and Accelerator Systems.
  • ChemicalBook. N,N-Dicyclohexyl-2-benzothiazolsulfene amide.
  • Forrest, M. J. (Ed.). (2015). Rubber Analysis: Characterisation, Failure Diagnosis and Reverse Engineering. Smithers Rapra.
  • Skoczyńska, E. M. (2021). Development and Application of Comprehensive Chemical Analytical Methods for the Analysis of Polyaromatic Compounds. VU Research Portal.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech.
  • Google Patents. CN110749677A - Detection method of N, N '-dicyclohexylurea and N, N' -dicyclohexylcarbodiimide.
  • Kim, I-S. (2024). Analytical Techniques for Rubber Materials. ResearchGate.
  • Jo, A., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods.
  • Martens, L. (2021, September 27). Introduction into data analysis for mass spectrometry-based proteomics. YouTube.
  • YUSCHEM. The Chemistry of DCBS: A Guide to Rubber Vulcanization Acceleration.

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Application Notes & Protocols: N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) in Tire Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and rubber compounding professionals on the application of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) in tire manufacturing. It details the chemical mechanisms, core experimental protocols for evaluation, and practical insights into its role as a premier delayed-action vulcanization accelerator. The protocols are designed to be self-validating, grounded in industry standards, and explained with a focus on the causal relationships between chemical structure, processing behavior, and final product performance.

Introduction: The Critical Role of Controlled Vulcanization

The transformation of a tacky, plastic rubber compound into a strong, elastic, and durable material suitable for a high-performance tire is governed by the chemical process of vulcanization. This process creates a cross-linked polymer network, and its control is paramount to tire safety and performance. Uncontrolled, premature vulcanization—known as "scorch"—can render a batch of rubber compound unusable, leading to significant material waste and production downtime.[1][2]

This compound, or DCBS (CAS No. 4979-32-2), is a sulfenamide-class chemical accelerator engineered to provide precise control over the vulcanization reaction.[3][4] Its defining characteristic is a "delayed-action" mechanism, which provides a crucial safety window at the lower temperatures typical of mixing and shaping processes, followed by rapid and efficient curing at higher vulcanization temperatures.[1][3][5][6] This makes DCBS an indispensable tool, particularly for complex components like radial ply tires and thick rubber parts where processing times are longer and heat buildup is a concern.[1]

Property Value
Chemical Name This compound
Synonyms DCBS, Accelerator DZ
CAS Number 4979-32-2
Molecular Formula C₁₉H₂₆N₂S₂[7][8]
Molecular Weight 346.59 g/mol [7]
Appearance Light yellow or light pink powder/granules[9]
Melting Point Approx. 99 °C[7]
Solubility Soluble in organic solvents (e.g., acetone, toluene); insoluble in water.[9]

Section 1: The Chemistry of Delayed-Action Acceleration

The efficacy of DCBS lies in the thermal lability of its S-N bond. At processing temperatures (typically below 120°C), the molecule remains largely intact, providing excellent scorch safety.[1][3] As temperatures rise to vulcanization levels (e.g., 150°C and above), the S-N bond cleaves, initiating a cascade of chemical reactions.

Mechanism Explained:

  • Thermal Activation: At vulcanization temperatures, DCBS decomposes. This decomposition is the rate-determining step and the source of its delayed action.[3]

  • Formation of Active Species: The cleavage of the S-N bond generates reactive intermediates, including a benzothiazolyl radical and an aminyl radical.

  • Sulfur Activation: These intermediates react with elemental sulfur (S₈ rings) to form active sulfurating agents. This step is crucial for creating efficient cross-linking precursors.[10]

  • Cross-Link Formation: The active sulfurating agents react with the polymer chains (allylic hydrogens) of the rubber (e.g., Natural Rubber, SBR), ultimately forming mono-, di-, and polysulfidic cross-links.[3][10] This three-dimensional network gives the rubber its strength, modulus, and elasticity.[11][12]

This controlled release of reactive sulfur species ensures a uniform cross-link network, which is key to achieving superior and consistent mechanical properties in the final tire component.[3]

DCBS_Mechanism cluster_processing Processing Stage (<120°C) cluster_vulcanization Vulcanization Stage (>140°C) DCBS DCBS (Stable) Decomposition DCBS Decomposition (S-N Bond Cleavage) DCBS->Decomposition Heat (Δ) Rubber Rubber + Sulfur + ZnO + Stearic Acid Crosslinking Polymer Cross-linking Rubber->Crosslinking Intermediates Reactive Intermediates Decomposition->Intermediates SulfuratingAgent Active Sulfurating Agent Intermediates->SulfuratingAgent + S₈ SulfuratingAgent->Crosslinking + Rubber Polymer Network Vulcanized Network (Strength, Elasticity) Crosslinking->Network Sulfur Sulfur (S₈) Sulfur->SulfuratingAgent

Caption: Vulcanization mechanism of DCBS.

Section 2: Application in Tire Components

DCBS is not a one-size-fits-all accelerator. Its properties make it particularly suitable for specific tire components where processing safety and final performance are critical.

  • Tire Carcass and Belts: These components involve thick cross-sections and complex processing steps. The excellent scorch resistance of DCBS allows for extended mixing and extrusion times without premature curing.[1][13] Furthermore, it promotes good adhesion to reinforcing materials like steel cords.[9]

  • Sidewalls: Sidewalls require a balance of flexibility, durability, and resistance to fatigue. DCBS, often used in combination with other accelerators, helps achieve a robust cure state that delivers these properties.[10]

  • Heavy-Duty and Off-the-Road (OTR) Tires: The sheer volume of rubber in these tires leads to significant internal heat buildup during processing.[1] DCBS provides the widest possible safety margin against scorching, making it an ideal choice.[1][13]

Section 3: Core Experimental Protocols for Compound Evaluation

Evaluating a rubber compound containing DCBS requires a standardized approach to ensure data is reliable and reproducible. The following protocols are based on widely accepted ASTM standards.

Protocol 3.1: Rubber Compound Preparation

Objective: To prepare a homogenous rubber compound for subsequent testing.

Causality: The mixing procedure is critical. Insufficient mixing leads to poor dispersion of DCBS and other ingredients, resulting in inconsistent cure and variable physical properties. Over-mixing can generate excessive heat, risking scorch even with a delayed-action accelerator.

Methodology (Based on a two-stage mixing process):

  • Equipment: Calibrated internal mixer (e.g., Banbury®) with temperature control.

  • Stage 1 (Masterbatch - Non-productive): a. Add polymers (e.g., Natural Rubber, SBR) to the mixer and masticate for 1 minute. b. Add zinc oxide, stearic acid, reinforcing fillers (e.g., carbon black), and antioxidants. c. Mix until a homogenous blend is achieved, typically 3-5 minutes. Monitor temperature closely, ensuring it does not exceed a dump temperature of 145-155°C. d. Discharge the masterbatch and sheet it out on a two-roll mill. Allow it to cool to room temperature for at least 4 hours (ideally 24 hours).

  • Stage 2 (Final Mix - Productive): a. Add the cooled masterbatch back to the internal mixer. b. Add the vulcanizing agents: DCBS and sulfur. c. Mix for a short duration (e.g., 60-90 seconds) at a low speed to ensure dispersion without generating significant heat. The dump temperature must be kept low, typically below 100-110°C, to prevent scorch. d. Sheet the final compound on a two-roll mill and prepare samples for testing.

Protocol 3.2: Assessment of Cure Characteristics via Rheometry

Objective: To determine the scorch safety, cure rate, and cure state of the compound.

Causality: A Moving Die Rheometer (MDR) or Rubber Process Analyzer (RPA) measures the torque required to oscillate a rotor embedded in the rubber sample as it is heated.[14] This torque correlates directly to the stiffness (modulus) of the rubber, providing a real-time profile of the vulcanization process.

Methodology (Based on ASTM D5289): [14]

  • Equipment: MDR or RPA calibrated according to manufacturer specifications.

  • Sample Preparation: Cut a sample of uncured compound (approx. 5 grams) and place it in the rheometer die cavity.

  • Test Parameters:

    • Temperature: Isothermal, typically 150°C, 160°C, or 170°C, depending on the application.

    • Frequency: 1.67 Hz (100 cpm).

    • Strain: ±0.5 degrees of arc.

    • Test Duration: Sufficient time to observe the full cure curve (e.g., 30-60 minutes).

  • Data Analysis: From the resulting rheograph (Torque vs. Time), determine the following key parameters:

    • ML (Minimum Torque): Indicates the viscosity of the uncured compound.

    • MH (Maximum Torque): Correlates to the stiffness or modulus of the fully cured compound.[15]

    • ts2 (Scorch Time): The time taken for the torque to rise 2 units above ML. This is a critical measure of processing safety.[2]

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque state (ML + 0.9 * (MH - ML)). This indicates the time needed to achieve a near-complete cure.

Parameter Description Significance for DCBS Compounds
ML (dNm)Minimum TorqueViscosity of the uncured compound.
MH (dNm)Maximum TorqueCorrelates with cross-link density and stiffness.[16]
ts2 (min)Scorch TimeTime to a 2 dNm rise from ML. A key indicator of processing safety. DCBS provides a long ts2.[13]
t90 (min)Optimum Cure TimeTime to 90% state of cure. DCBS provides a fast cure rate after the delay period.[10]
Protocol 3.3: Evaluation of Physical Properties

Objective: To measure the mechanical properties of the vulcanized rubber.

Causality: Tensile properties like modulus, tensile strength, and elongation at break are direct indicators of the vulcanizate's performance and the effectiveness of the DCBS cure system.[11][17]

Methodology (Based on ASTM D412): [17][18]

  • Sample Curing: Cure sheets of the compound in a compression molding press at the determined vulcanization temperature and a time equivalent to t95 or t100 from the rheometer data.

  • Specimen Preparation: Die-cut dumbbell-shaped specimens from the cured sheets. The most common is Die C.[18]

  • Conditioning: Condition the specimens for at least 24 hours at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH).

  • Testing: a. Measure the thickness and width of the narrow section of the dumbbell specimen. b. Mount the specimen in the grips of a calibrated tensometer (universal testing machine). c. Separate the grips at a constant rate, typically 500 ± 50 mm/min, until the specimen ruptures.[18]

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress at a specified elongation (e.g., Modulus at 300% elongation, M300). This indicates the stiffness of the material.

Caption: Workflow for evaluating a DCBS compound.

Section 4: Field Insights and Optimization

  • Reversion Resistance: Reversion is the loss of cross-links due to over-curing (prolonged time or excessive temperature), leading to a decline in physical properties. Sulfenamide accelerators like DCBS generally provide good resistance to reversion compared to other accelerator classes.[12][19] For applications requiring exceptional heat resistance, anti-reversion agents can be used.[20]

  • Secondary Acceleration: While DCBS can be used as a primary accelerator, its cure rate can be "kicked" or boosted by adding small amounts of a secondary accelerator, such as a thiuram or dithiocarbamate.[12] This is a common strategy to fine-tune the cure profile, but it comes at the cost of reduced scorch safety.[12]

  • Health and Safety: DCBS is a chemical that may cause an allergic skin reaction.[21] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection in dusty environments, should always be used.[21][22] It is also important to handle the material in well-ventilated areas.[22]

References

  • DCBS Rubber Accelerator: Properties, Uses, and Benefits. (2024, January 19). Chembroad. [Link]

  • The Chemistry of DCBS: A Guide to Rubber Vulcanization Acceleration. Surfadol. [Link]

  • Accelerator DCBs: A Comprehensive Guide. (2024, January 19). Chembroad. [Link]

  • Understanding N-Disulfurization Accelerator DCBS: A Key Component in Rubber Manufacturing. Henan GO Biotech Co., Ltd. [Link]

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Application Notes and Protocols: The Role of N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) in Enhancing Rubber Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and rubber development professionals on the utilization of N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) to improve the properties of rubber vulcanizates. This document delves into the chemical mechanisms of DCBS as a delayed-action accelerator, its impact on processing safety and cure characteristics, and its role in tailoring the final performance of rubber products. Detailed experimental protocols are provided to enable the systematic evaluation of DCBS in various rubber formulations.

Introduction: The Critical Role of Accelerators in Rubber Vulcanization

The transformation of raw rubber from a tacky, plastic state into a strong, elastic, and durable material is achieved through vulcanization, a chemical process that creates cross-links between polymer chains.[1] At the heart of modern vulcanization technology are chemical accelerators, which increase the speed and efficiency of the cross-linking reaction, allowing it to proceed at lower temperatures and shorter times.[2] Among the various classes of accelerators, sulfenamides are widely used in the tire industry for their ability to provide a delayed onset of vulcanization, a crucial characteristic for processing safety.[2][3]

This compound (DCBS) is a prominent member of the sulfenamide class of accelerators, renowned for its exceptional delayed-action properties.[1] This "scorch delay" prevents premature cross-linking during the mixing and shaping stages of rubber processing, which is particularly critical in the manufacturing of complex and thick rubber articles where significant heat can be generated.[4] This guide will explore the multifaceted role of DCBS in rubber technology, from its fundamental chemistry to its practical application in developing high-performance rubber materials.

The Chemistry and Mechanism of DCBS in Rubber Vulcanization

DCBS, with the chemical formula C19H26N2S2, is a derivative of 2-mercaptobenzothiazole.[5] Its unique molecular structure, featuring bulky dicyclohexyl groups, is key to its function as a delayed-action accelerator.[6] The vulcanization process with DCBS can be understood as a multi-step chemical reaction initiated by heat.

Mechanism of Action:

  • Thermal Decomposition: At vulcanization temperatures, DCBS decomposes to form active sulfurating agents.[1]

  • Cross-link Formation: These active species then react with the rubber polymer chains, leading to the formation of sulfur cross-links.[1] This controlled release of sulfur ensures a uniform cross-link network throughout the rubber matrix, which is essential for achieving superior mechanical properties.[1]

The delayed action of DCBS provides a crucial "scorch delay," preventing premature vulcanization during processing.[1][4] This controlled latency is vital for intricate molding operations, allowing complex shapes to be perfectly formed before the curing process begins.[1]

Diagram of DCBS-Accelerated Vulcanization Pathway

DCBS_Vulcanization cluster_mixing Mixing and Processing (Low Temperature) cluster_vulcanization Vulcanization (High Temperature) DCBS_inactive DCBS (Inactive) Rubber_Compound Rubber Compound DCBS_inactive->Rubber_Compound Stable DCBS_active Active Sulfurating Species DCBS_inactive->DCBS_active Heat Activation Rubber_Polymer Rubber Polymer Chains DCBS_active->Rubber_Polymer Sulfuration Crosslinked_Rubber Cross-linked Rubber Network Rubber_Polymer->Crosslinked_Rubber Cross-linking

Caption: Simplified workflow of DCBS action in rubber vulcanization.

Impact of DCBS on Rubber Processing and Properties

The primary advantage of DCBS lies in its ability to provide an extended scorch time, which is the time before vulcanization begins.[6] This allows for safer and more efficient processing of rubber compounds, especially in applications that require long flow times or are subjected to high processing temperatures.[7]

Key benefits of using DCBS include:

  • Excellent Scorch Safety: DCBS offers one of the best scorch resistances among commonly used sulfenamide accelerators, minimizing the risk of premature curing and material wastage.[7][8]

  • Improved Physical Properties: The uniform cross-linking facilitated by DCBS leads to enhanced mechanical properties in the final rubber product, such as increased tensile strength, elasticity, and resistance to wear and aging.[6][9]

  • Versatility: DCBS is compatible with both natural and synthetic rubbers and can be used as a primary accelerator or in combination with secondary accelerators to achieve specific cure characteristics.[7]

Comparison with Other Sulfenamide Accelerators:

While DCBS provides superior scorch safety, it typically results in a slower cure rate and lower modulus compared to other sulfenamide accelerators like N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS).[10][11]

AcceleratorScorch TimeCure RateModulusKey Characteristics
DCBS LongestSlowLowerExcellent scorch safety, ideal for complex and thick articles.[8][10][11]
CBS MediumFastHighGood balance of scorch safety and cure rate.[3]
TBBS LongFastHighProvides a fast cure and high modulus development.[10]

Experimental Protocol: Evaluating the Effect of DCBS on Rubber Properties

This protocol outlines a systematic approach to evaluate the impact of DCBS on the curing characteristics and physical properties of a model rubber compound.

4.1. Materials and Equipment:

  • Rubber: Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)

  • Accelerator: DCBS

  • Activators: Zinc Oxide (ZnO), Stearic Acid

  • Filler: Carbon Black (e.g., N330)

  • Other Additives: Sulfur, Antioxidants, Antiozonants

  • Equipment: Two-roll mill, Moving Die Rheometer (MDR), Tensile testing machine, Hardness tester

4.2. Compounding Procedure:

A typical formulation for evaluation is as follows (in parts per hundred of rubber - phr):

Ingredientphr
Rubber (NR or SBR)100
Carbon Black (N330)50
Zinc Oxide5
Stearic Acid2
Antioxidant1
Antiozonant1
Sulfur1.5
DCBS Variable (e.g., 0.5, 1.0, 1.5)

The compounding is performed on a two-roll mill according to ASTM D3184 standards.[12]

Diagram of Experimental Workflow

experimental_workflow start Start: Define DCBS Concentration Levels compounding Rubber Compounding on Two-Roll Mill start->compounding rheology Cure Characteristics Analysis (MDR) compounding->rheology molding Compression Molding of Test Sheets compounding->molding analysis Data Analysis and Comparison rheology->analysis conditioning Conditioning of Vulcanized Samples molding->conditioning testing Physical Property Testing conditioning->testing testing->analysis end End: Determine Optimal DCBS Level analysis->end

Caption: Workflow for evaluating DCBS in rubber compounds.

4.3. Cure Characteristics Analysis:

The cure characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) as per ASTM D5289.[12] The following parameters are measured:

  • Minimum Torque (ML): Indicates the viscosity of the unvulcanized compound.

  • Maximum Torque (MH): Relates to the stiffness and cross-link density of the fully vulcanized compound.

  • Scorch Time (ts2): Time to a two-unit rise in torque above ML, representing the onset of vulcanization.

  • Optimum Cure Time (t90): Time to reach 90% of the maximum torque, indicating the time for optimal vulcanization.

4.4. Vulcanization and Physical Property Testing:

The compounded rubber is vulcanized in a compression molding press at a specified temperature and for the t90 time determined from the MDR analysis. The vulcanized sheets are then conditioned for at least 24 hours at room temperature before testing.

The following physical properties are evaluated:

  • Hardness (Shore A): Measured using a durometer.

  • Tensile Strength, Elongation at Break, and Modulus: Determined using a tensile testing machine according to ASTM D412.

  • Tear Strength: Measured as per ASTM D624.

  • Compression Set: Evaluated according to ASTM D395 to assess the rubber's ability to retain its elastic properties after prolonged compressive stress.

4.5. Data Analysis and Interpretation:

The collected data should be tabulated and plotted to visualize the effect of varying DCBS concentrations on the scorch time, cure rate, and the final mechanical properties of the rubber vulcanizates. This systematic evaluation will enable the determination of the optimal DCBS dosage for a specific application, balancing processing safety with desired performance characteristics.

Applications of DCBS in the Rubber Industry

The unique properties of DCBS make it a valuable accelerator in a wide range of rubber applications:

  • Tires: DCBS is used in the production of tires, particularly in components that require high durability and strength.[6][13]

  • Industrial Rubber Goods: It is widely used in the manufacturing of conveyor belts, hoses, seals, gaskets, and other industrial products that demand high performance and longevity.[9][14][15]

  • Thick-Walled Articles: The excellent scorch safety of DCBS makes it ideal for the production of thick cross-section molded articles and other intricately shaped rubber goods where long flow times are necessary.[7][16]

  • Rubber-to-Metal Bonding: DCBS has been shown to provide excellent bonding properties with metals, making it suitable for applications like engine mounts and shock absorbers.[5][17]

Conclusion

This compound (DCBS) is a highly effective delayed-action accelerator that plays a crucial role in modern rubber technology. Its ability to provide exceptional scorch safety allows for the efficient and reliable processing of a wide variety of rubber compounds, particularly in demanding applications. By carefully controlling the vulcanization process, DCBS contributes to the production of high-quality rubber products with enhanced mechanical properties and durability. The experimental protocols outlined in these notes provide a framework for researchers and scientists to systematically investigate and optimize the use of DCBS in their specific rubber formulations, leading to the development of innovative and high-performance elastomeric materials.

References

  • chembroad. (2024, January 19).
  • chembroad. (2024, January 19).
  • (N.d.).
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  • Ataman Kimya. (N.d.). BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS).
  • NINGBO INNO PHARMCHEM CO.,LTD. (N.d.). The Science Behind Anti-Scorching: How DCBS-80 Enhances Rubber Processing Safety.
  • chembroad. (N.d.).
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Application Notes and Protocols for the Formulation of Rubber Compounds with N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Delayed-Action Acceleration in Modern Rubber Compounding

N,N-dicyclohexyl-2-benzothiazolesulfenamide, commonly known as DCBS, is a cornerstone of the modern rubber industry, prized for its function as a delayed-action vulcanization accelerator.[1][2][3] Belonging to the sulfenamide class of accelerators, DCBS provides an invaluable balance between processing safety and efficient curing.[4][5] Its unique chemical structure facilitates a delayed onset of vulcanization, affording compounders a crucial "scorch delay."[2] This characteristic is paramount in preventing premature cross-linking during the high-temperature mixing and shaping stages of rubber product manufacturing, a common challenge that can lead to material waste and defective products.[5]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of rubber compounds. It provides an in-depth exploration of the principles governing the use of DCBS, detailed experimental protocols, and the scientific rationale behind formulation and processing choices.

Fundamentals of DCBS in Rubber Vulcanization

The efficacy of DCBS lies in its ability to remain relatively inert at typical processing temperatures, only becoming highly active at the elevated temperatures of vulcanization.[2] This delayed action is a direct consequence of its molecular structure, which features a thermally labile sulfur-nitrogen bond.[6]

The Chemistry of Delayed Action and Cross-linking

At vulcanization temperatures, the DCBS molecule undergoes thermal decomposition, yielding reactive intermediates. These species then interact with sulfur and the polymer chains to form sulfur cross-links, transforming the plastic rubber into a strong, elastic material.[2] The controlled release of these active sulfurating agents by DCBS ensures a uniform cross-link network throughout the rubber matrix, which is essential for achieving desirable mechanical properties such as high tensile strength, elasticity, and durability.[1][2]

The vulcanization process with a sulfenamide accelerator like DCBS is a complex series of chemical reactions. The following diagram illustrates a simplified pathway of this process.

Vulcanization_Pathway cluster_initiation Initiation Phase (at Vulcanization Temperature) cluster_crosslinking Cross-linking Phase DCBS DCBS Activators ZnO + Stearic Acid Intermediate Active Accelerator-Sulfur Complex DCBS->Intermediate Decomposition Sulfur Sulfur (S8) Activators->Intermediate Activation Sulfur->Intermediate Sulfur Ring Opening Pendant_Group Rubber-Bound Pendant Group with Sulfur Intermediate->Pendant_Group Reaction with Rubber Rubber Rubber Polymer Chains Crosslinked_Rubber Vulcanized Rubber (Cross-linked Network) Pendant_Group->Crosslinked_Rubber Cross-link Formation

Figure 1: Simplified chemical pathway of DCBS-accelerated sulfur vulcanization.

Formulation Principles with DCBS

A typical rubber formulation is a complex mixture of various ingredients, each serving a specific purpose. The selection and proportion of these components are critical to achieving the desired processing characteristics and final product performance.

Key Components of a DCBS-Accelerated Rubber Compound

A standard formulation will include the following components, with their amounts expressed in parts per hundred of rubber (phr):

Component Function Typical phr Range Rationale and Interdependencies
Elastomer (e.g., Natural Rubber, SBR) The base polymer providing the elastic properties.100The choice of elastomer dictates the fundamental properties of the final product. DCBS is effective in a wide range of unsaturated rubbers.
Activators (Zinc Oxide, Stearic Acid) Activate the accelerator to ensure efficient vulcanization.ZnO: 3-5, Stearic Acid: 1-2Zinc oxide and stearic acid form a complex with the accelerator, which is crucial for the cross-linking reaction.[2]
Accelerator (DCBS) Controls the rate and onset of vulcanization.0.5 - 2.0DCBS provides excellent scorch safety, making it suitable for complex processing operations.[1] Higher levels can reduce cure time but may also decrease scorch safety.
Sulfur The primary vulcanizing agent that forms cross-links.1.5 - 3.5The sulfur-to-accelerator ratio influences the type of cross-links (mono-, di-, or polysulfidic), which in turn affects the thermal and mechanical properties of the vulcanizate.
Antidegradants (Antioxidants, Antiozonants) Protect the rubber from degradation by heat, oxygen, and ozone.1-3Essential for ensuring the long-term durability of the rubber product.
Fillers (Carbon Black, Silica) Reinforce the rubber, improving strength, abrasion resistance, and other mechanical properties.20-80The type and amount of filler significantly impact the compound's viscosity, hardness, and dynamic properties.
Processing Aids (Oils, Waxes) Improve the processability of the compound by reducing viscosity and aiding in the dispersion of fillers.2-15The selection of processing aids depends on the polymer and filler system.
Example Formulation: High-Performance Natural Rubber Compound

The following table provides an example formulation for a high-performance natural rubber (NR) compound suitable for applications requiring good mechanical strength and durability.

Ingredient phr
Natural Rubber (SMR 20)100.0
Zinc Oxide5.0
Stearic Acid2.0
N-phenyl-N'-(1,3-dimethylbutyl)-p-phenylenediamine (6PPD - Antiozonant)2.0
Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ - Antioxidant)1.0
High Abrasion Furnace Black (N330)45.0
Aromatic Process Oil5.0
This compound (DCBS) 0.8
Sulfur2.0

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and evaluation of a DCBS-accelerated rubber compound.

Protocol 1: Compounding and Mixing

The objective of the mixing process is to achieve a homogeneous dispersion of all ingredients within the rubber matrix. A two-stage mixing process using an internal mixer followed by a two-roll mill is recommended to ensure optimal dispersion and prevent premature vulcanization.

Equipment:

  • Internal mixer (e.g., Banbury® mixer)

  • Two-roll mill

Procedure:

Stage 1: Internal Mixer (Masterbatch Preparation)

  • Preparation: Set the internal mixer's rotor speed and chamber temperature. For a natural rubber compound, a typical starting point is a rotor speed of 50-70 rpm and a chamber temperature of 70-90°C.

  • Polymer Mastication: Add the natural rubber to the mixer and masticate for 1-2 minutes to reduce its viscosity.

  • Ingredient Addition (Non-curatives): Add the zinc oxide, stearic acid, antidegradants, and approximately half of the carbon black. Mix for 1-2 minutes.

  • Filler and Oil Incorporation: Add the remaining carbon black and the process oil. Continue mixing, monitoring the temperature and power consumption.

  • Sweeping: After the filler is incorporated, perform a "sweep" by raising and lowering the ram to ensure all ingredients are incorporated into the mix.

  • Discharge: Discharge the masterbatch when the temperature reaches a predetermined point (e.g., 140-150°C) or after a specific mixing time (typically 4-6 minutes).

  • Cooling: Immediately pass the masterbatch through a two-roll mill to form a sheet and allow it to cool to room temperature. This masterbatch can be stored for later use.

Stage 2: Two-Roll Mill (Final Mixing)

  • Mill Preparation: Set the temperature of the two-roll mill to 50-70°C and adjust the nip gap.

  • Masterbatch Plasticization: Pass the cooled masterbatch through the mill several times until a smooth, rolling bank is formed.

  • Curative Incorporation: Add the DCBS and sulfur to the rolling bank. Ensure they are added in a region of the bank that will be quickly incorporated into the bulk of the material.

  • Homogenization: Perform several end-to-end cuts and folds of the rubber sheet on the mill to ensure a thorough and uniform dispersion of the curatives. This step is critical for consistent vulcanization.

  • Sheeting Off: Once the curatives are fully dispersed (typically after 5-10 minutes), sheet off the final compound at a controlled thickness for subsequent testing and vulcanization.

Mixing_Workflow cluster_stage1 Stage 1: Internal Mixer cluster_stage2 Stage 2: Two-Roll Mill start_mix Start Internal Mixer masticate Masticate Rubber start_mix->masticate add_non_curatives Add ZnO, Stearic Acid, Antidegradants, 1/2 Carbon Black masticate->add_non_curatives add_filler_oil Add Remaining Carbon Black and Oil add_non_curatives->add_filler_oil mix_and_monitor Mix and Monitor Temperature add_filler_oil->mix_and_monitor discharge Discharge Masterbatch mix_and_monitor->discharge cool_masterbatch Cool Masterbatch on Mill discharge->cool_masterbatch start_mill Start Two-Roll Mill cool_masterbatch->start_mill Storage (optional) plasticize Plasticize Masterbatch start_mill->plasticize add_curatives Add DCBS and Sulfur plasticize->add_curatives homogenize Homogenize with Cuts and Folds add_curatives->homogenize sheet_off Sheet Off Final Compound homogenize->sheet_off

Figure 2: Workflow for a two-stage rubber mixing process.

Protocol 2: Evaluation of Cure Characteristics

The cure characteristics of the rubber compound are determined using an oscillating disc rheometer (ODR) or a moving die rheometer (MDR) according to ASTM D2084.[7][8][9] This analysis provides crucial information about the scorch time, cure time, and the extent of cross-linking.

Equipment:

  • Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)

Procedure:

  • Instrument Setup: Set the test temperature (e.g., 160°C), oscillation frequency, and strain.

  • Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate size and shape for the rheometer.

  • Test Execution: Place the sample in the preheated rheometer cavity and start the test. The instrument will record the torque as a function of time.

  • Data Analysis: From the resulting rheometer curve, determine the following parameters:

    • Minimum Torque (ML): An indicator of the compound's viscosity at the test temperature.

    • Maximum Torque (MH): Correlates with the stiffness and cross-link density of the fully cured compound.

    • Scorch Time (ts2): The time it takes for the torque to rise 2 units above ML. This represents the processing safety window.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque. This is often used as the vulcanization time for preparing test samples.

Protocol 3: Vulcanization of Test Sheets

Test sheets for physical property evaluation are prepared by compression molding.

Equipment:

  • Compression molding press with heated platens

Procedure:

  • Press Preparation: Preheat the compression molding press to the desired vulcanization temperature (e.g., 160°C).

  • Mold Preparation: Clean the mold and treat it with a mold release agent if necessary.

  • Sample Loading: Place a preform of the uncured rubber compound into the mold cavity. The preform should be of sufficient mass to slightly overfill the cavity to ensure complete filling under pressure.

  • Molding and Curing: Close the press and apply pressure. Cure the sample for the optimum cure time (t90) determined from the rheometer test. It is common practice to "bump" the press (briefly release and reapply pressure) at the beginning of the cycle to allow trapped air to escape.

  • Demolding and Cooling: After the curing time has elapsed, open the press and carefully remove the vulcanized rubber sheet from the mold. Allow the sheet to cool to room temperature.

  • Conditioning: Condition the vulcanized sheets for at least 24 hours at a standard laboratory temperature and humidity before conducting physical tests.

Protocol 4: Evaluation of Physical Properties

The mechanical properties of the vulcanized rubber are critical indicators of its performance. Tensile properties are among the most important and are measured according to ASTM D412 or ISO 37.[10][11][12][13][14][15][16][17]

Equipment:

  • Tensile testing machine with a suitable load cell and grips

  • Die for cutting dumbbell-shaped test specimens

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped test specimens from the vulcanized rubber sheets using a standard die.

  • Thickness Measurement: Measure the thickness of the narrow section of each test specimen at three points and use the median value for calculating the cross-sectional area.

  • Tensile Testing: Mount the specimen in the grips of the tensile testing machine and apply a tensile load at a constant rate of crosshead separation (typically 500 mm/min) until the specimen ruptures.

  • Data Analysis: From the stress-strain curve, determine the following properties:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus at a Given Elongation (e.g., 100%, 300%): The stress required to produce a specific elongation. This is a measure of the material's stiffness.

Interpreting Results and Troubleshooting

The data obtained from the rheological and physical tests provide a comprehensive understanding of the rubber compound's characteristics.

Expected Performance of a DCBS-Accelerated Compound

A well-formulated compound accelerated with DCBS will typically exhibit:

  • Long Scorch Time: Providing a wide processing window and reducing the risk of premature vulcanization.[5]

  • Good Cure Rate: Ensuring efficient production cycles.

  • High Tensile Strength and Modulus: Indicating a well-developed and uniform cross-link network.

  • Good Elongation at Break: Reflecting the elasticity of the vulcanizate.

Troubleshooting Common Issues
Issue Potential Cause(s) Corrective Action(s)
Scorch (Premature Vulcanization) - Excessive mixing temperature or time.- Accelerator dosage is too high.- Inadequate cooling of the masterbatch.- Reduce mixing temperature or time.- Optimize the DCBS dosage.- Ensure proper cooling of the masterbatch before adding curatives.
Low State of Cure (Low MH, Poor Physical Properties) - Insufficient cure time or temperature.- Incorrect dosage of accelerator or sulfur.- Poor dispersion of curatives.- Increase cure time or temperature.- Verify the formulation and weighing of ingredients.- Improve the mixing procedure to ensure better dispersion.
Poor Dispersion of Fillers - Inadequate mastication of the polymer.- Incorrect order of ingredient addition.- Insufficient mixing energy.- Increase mastication time.- Follow the recommended mixing sequence.- Increase rotor speed or mixing time.

Conclusion: Leveraging DCBS for Optimized Rubber Performance

This compound is a versatile and highly effective delayed-action accelerator that offers significant advantages in rubber compounding. Its ability to provide excellent scorch safety without compromising the cure rate makes it an ideal choice for a wide range of applications, from high-performance tires to complex industrial rubber products.[1][3] By understanding the fundamental principles of its action, adhering to systematic formulation strategies, and implementing robust experimental protocols, researchers and compounders can effectively harness the benefits of DCBS to develop rubber products with superior processing characteristics and final performance properties.

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  • ChemBroad. (2024, January 19). Sulfenamide Accelerators: Understanding Its Role. Retrieved from [Link]

  • Coran, A. Y. (1965). Vulcanization. Part VII. Kinetics of Sulfur Vulcanization of Natural Rubber in Presence of Delayed-Action Accelerators. Rubber Chemistry and Technology, 38(1), 1–13.
  • Kleemann, W., & Erben, G. (1964). Thermostability of Sulfenamide Accelerators in Tire Compounds. Rubber Chemistry and Technology, 37(1), 189–200.
  • Pal, S., De, D., & De, D. (2007). Studies on the effects of cyclohexylbenzthiazylsulfenamide accelerated sulfur vulcanization of natural rubber. Part-I. Kinetics of vulcanization. Journal of Applied Polymer Science, 105(4), 2043-2049.
  • Formela, K., Wasowicz, D., Formela, M., Hejna, A., & Haponiuk, J. (2015). Curing characteristics of natural rubber/chloroprene rubber blends.
  • Ismail, H., & Khalaf, A. I. (2011). The effect of carbon black on the curing and mechanical properties of natural rubber/acrylonitrile-butadiene rubber composites. Polímeros, 21(4), 285-290.

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Application Notes & Protocols: N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) as a Delayed-Action Accelerator

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Executive Summary: The Principle of Controlled Curing

In the realm of polymer science, particularly in the rubber industry, the precise control of the vulcanization process is paramount to achieving desired material properties and ensuring manufacturing efficiency.[1][2] Vulcanization transforms soft, plastic-like rubber into a durable, elastic material by forming cross-links between polymer chains.[1] N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS), a member of the sulfenamide class of accelerators, is a critical agent in this transformation.[1][3] Its primary function is to serve as a delayed-action accelerator, a classification that underscores its most valuable industrial attribute: providing an extended period of processing safety before initiating a rapid and efficient cure at vulcanization temperatures.[4][5]

This document provides an in-depth guide to the mechanism, application, and evaluation of DCBS. It is designed to equip researchers and professionals with the foundational knowledge and practical protocols necessary to leverage the unique properties of DCBS for developing high-performance rubber vulcanizates. We will explore its superior scorch safety, its impact on cure kinetics and final physical properties, and the standardized methodologies for its characterization.

The Mechanism of Delayed Action: A Tale of Two Temperatures

The efficacy of DCBS (CAS No: 4979-32-2) lies in its thermal latency. Unlike ultra-fast accelerators that can initiate premature vulcanization (scorch) during the heat-intensive mixing and processing stages, DCBS remains largely inactive at these lower temperatures.[1][2] This provides a crucial "scorch delay" or processing window, which is essential for complex molding operations and the manufacturing of thick rubber parts where heat buildup is a significant concern.[2][6]

The delayed-action mechanism can be understood as a two-stage process:

  • Processing Stage (Low Temperature): During mixing and shaping, the DCBS molecule is stable. The bond between the sulfur and nitrogen atoms in the sulfenamide group does not readily cleave, preventing the release of the active chemical species required for cross-linking. This ensures the rubber compound remains plastic and processable.[1]

  • Vulcanization Stage (High Temperature, ~140°C+): When the compound is heated to the vulcanization temperature, DCBS undergoes thermal decomposition. It breaks down to release active sulfurating agents and an amine fragment. These reactive species, in conjunction with activators like zinc oxide and stearic acid, interact with sulfur to form an "active accelerator complex." This complex efficiently donates sulfur to the rubber polymer chains, creating a robust network of mono-, di-, and polysulfidic cross-links that define the final properties of the vulcanizate.[1][3]

G cluster_0 Processing Stage (Low Temp) cluster_1 Vulcanization Stage (High Temp) A Rubber Compounding (Mixing, Milling) B DCBS Remains Inactive A->B Heat Generation C Excellent Scorch Safety (Compound remains processable) B->C D Heating to Cure Temp (e.g., >140°C) C->D Transfer to Mold/Press E DCBS Decomposes D->E F Active Accelerator Complex (with ZnO, Sulfur) E->F G Sulfur Cross-linking of Polymer Chains F->G H Formation of 3D Vulcanizate Network G->H

Caption: The temperature-dependent, two-stage mechanism of DCBS action.

Comparative Performance Characteristics

DCBS is distinguished from other sulfenamide accelerators like N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS). While all are delayed-action accelerators, DCBS exhibits the longest scorch delay, making it the safest choice for processing.[4][7][8] This enhanced safety comes with a trade-off: a slower cure rate and the development of a slightly lower modulus in the final product compared to CBS or TBBS.[7][9]

PropertyDCBS (N,N-dicyclohexyl-)TBBS (N-tert-butyl-)CBS (N-cyclohexyl-)
Scorch Safety Excellent / Longest[7][9]Very Good / Long[8]Good / Medium[4][8]
Cure Rate Slow[4][7]Fast[8]Medium-Fast[8]
Modulus Development Lower[7][9]HighHigh
Primary Application Thick articles, complex shapes, where maximum processing safety is required.[2][6]Tire treads, applications requiring high abrasion resistance.[8]General purpose, widely used in tire manufacturing.[8]

Experimental Protocols

The following protocols provide a framework for evaluating DCBS in a given rubber formulation. The methodologies are grounded in industry-standard ASTM test methods to ensure data integrity and comparability.

Protocol 1: Evaluation of Curing Characteristics via Rheometry

This protocol details the use of a Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR) to quantify the effect of DCBS on the vulcanization profile of a rubber compound.[10][11] This is the most critical test for assessing accelerator performance.

Objective: To determine the scorch time (tₛ₂), optimum cure time (t₉₀), minimum torque (Mₗ), and maximum torque (Mₕ) of a DCBS-accelerated rubber compound as per ASTM D5289 or D2084.[12][13][14]

Materials & Equipment:

  • Base Compound: Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)

  • Additives: Zinc Oxide (5 phr), Stearic Acid (2 phr), Sulfur (1.5-2.5 phr)

  • Accelerator: DCBS (dosage to be evaluated, e.g., 0.5-2.0 phr)

  • Equipment: Two-roll mill for compounding, Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).

Procedure:

  • Compounding:

    • On a two-roll mill, masticate the base rubber until a smooth band is formed.

    • Sequentially add the activators (Zinc Oxide, Stearic Acid) and mix until fully dispersed.

    • Add the DCBS and allow it to disperse completely.

    • Finally, add the sulfur at a low mill temperature to prevent premature reaction. Mix until homogenous.

    • Sheet the compound off the mill at a thickness of ~5-6 mm and allow it to condition at room temperature for at least 16-24 hours.[15]

  • Rheometer Analysis (ASTM D5289): [12][14]

    • Set the rheometer test temperature (e.g., 155°C).[15]

    • Place a sample of the uncured compound (approx. 5 grams) into the die cavity.

    • Start the test. The instrument will oscillate the die and measure the torque required as a function of time.

    • Run the test for a sufficient duration (e.g., 30-60 minutes) to observe the full cure curve, including the plateau or reversion.

  • Data Interpretation:

    • The output is a rheograph (Torque vs. Time). From this curve, determine the key parameters:

      • Mₗ (Minimum Torque): The lowest torque value, indicative of the compound's viscosity before curing begins.[16]

      • Mₕ (Maximum Torque): The highest torque value, which correlates with the stiffness and crosslink density of the fully cured material.[16]

      • tₛ₂ (Scorch Time): The time required for the torque to rise 2 units above Mₗ. This represents the onset of cure and is a direct measure of processing safety.[16]

      • t₉₀ (Optimum Cure Time): The time required to reach 90% of the maximum torque development (Mₕ - Mₗ). This is often used as the standard time for curing production parts.[16][17]

      • Cure Rate Index (CRI): Calculated as 100 / (t₉₀ - tₛ₂). This provides a measure of the speed of the vulcanization reaction.[17]

G A 1. Compound Preparation (Two-Roll Mill) B 2. Sample Conditioning (24h at Room Temp) A->B C 3. Rheometer Test (ASTM D5289 @ 155°C) B->C D 4. Acquire Rheograph (Torque vs. Time Curve) C->D E 5. Data Analysis D->E F ML, MH, ts2, t90, CRI E->F

Caption: Workflow for the rheological evaluation of a DCBS compound.
Protocol 2: Assessment of Vulcanizate Physical Properties

Objective: To measure the key mechanical properties of a rubber compound cured with DCBS, providing insight into its performance in a finished product.

Procedure:

  • Sample Curing:

    • Using the optimum cure time (t₉₀) and temperature from Protocol 1, press-cure sheets of the compounded rubber in a compression molding press to the required thickness (e.g., 2 mm).

  • Specimen Preparation:

    • Allow the cured sheets to condition for at least 24 hours.

    • Using a die cutter, punch out standardized test specimens for each required test.

  • Mechanical Testing:

    • Hardness (ASTM D2240): Use a Shore A durometer to measure the indentation hardness of the vulcanized sheet.[18][19]

    • Tensile Properties (ASTM D412): Test dumbbell-shaped specimens on a universal testing machine (tensile tester) to determine:

      • Tensile Strength (Stress at break)

      • Ultimate Elongation (Strain at break)

      • Modulus at a specific elongation (e.g., 100% or 300%)[18][19]

    • Compression Set (ASTM D395): Measure the ability of the rubber to retain its elastic properties after prolonged compressive stress. This is critical for sealing applications.[18][19]

    • Tear Strength (ASTM D624): Determine the resistance of the rubber to tearing.[19]

Data Presentation: The results from these tests should be tabulated to allow for clear comparison between different formulations (e.g., varying DCBS dosage or comparing DCBS to other accelerators).

Property (Unit)Test MethodFormulation A (1.0 phr DCBS)Formulation B (1.5 phr DCBS)
Hardness (Shore A)ASTM D22406568
Tensile Strength (MPa)ASTM D41218.519.2
Ultimate Elongation (%)ASTM D412550520
Modulus at 300% (MPa)ASTM D4128.29.5
Compression Set, 22h @ 70°C (%)ASTM D3952522

Safety, Handling, and Storage

Proper handling and storage of DCBS are essential for maintaining its quality and ensuring workplace safety.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and respiratory protection to avoid dust inhalation.[20][21][22] Handle in a well-ventilated area.[21] Avoid contact with skin and eyes, as it may cause irritation or an allergic skin reaction.[5][22]

  • Storage: Store DCBS in tightly closed containers in a cool, dry, and well-ventilated area.[7][20][21] Keep away from direct sunlight, heat, and incompatible substances like strong acids.[23][24] Storage temperatures exceeding 35°C can lead to product compaction.[7]

  • Hazards: Combustible dust may pose an explosion hazard.[24] Contact with acids can liberate toxic gases.[23]

References

  • Technical Data Sheet DCBS. Harwick Standard.[Link]

  • ASTM Rubber Testing Methods Explained. Rainbow Master Mixing.[Link]

  • D5289 Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters. ASTM International.[Link]

  • D2084 Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter. ASTM International.[Link]

  • ASTM Test Standards for Typical Physical Properties. Mosites Rubber Company.[Link]

  • ASTM D5289 Rubber Property-Vulcanization Using Rotorless Cure Meters. MaTestLab.[Link]

  • Sulfenamide Accelerators: Understanding Its Role. chembroad.[Link]

  • The Ultimate Guide to Sulfenamide Accelerator in 2024. Wellt Chemicals.[Link]

  • BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS). Ataman Kimya.[Link]

  • A Review of Sulfur Vulcanization of Rubber. Juniper Publishers.[Link]

  • The Key Role of Vulcanization Accelerators in the Rubber Industry. Jet Mill Equipment Manufacturer.[Link]

  • Sovchem® DCBS Granule Technical Data Sheet. Sovereign Chemical Company.[Link]

  • Vulcanization & Accelerators. Lusida Rubber Products.[Link]

  • DCBS Rubber Accelerator: Properties, Uses, and Benefits. chembroad.[Link]

  • The Chemistry of DCBS: A Guide to Rubber Vulcanization Acceleration. Milliken.[Link]

  • This compound SDS. ChemSRC.[Link]

  • CN102838564A - Preparation method of rubber vulcanization accelerator DCBS.
  • Sovchem® DCBS Safety Data Sheet. Sovereign Chemical Company.[Link]

  • Test of rubber vulcanization characteristics. Forever Seals.[Link]

  • Consider Various Parameters To Test Vulcanized Rubbers. Presto Testing Instruments.[Link]

  • Material Safety Data Sheet DCBS. Harwick Standard.[Link]

  • Investigation of crosslink structure of natural rubber during vulcanization using X-ray absorption near edge spectroscopy. Journal of Metals, Materials and Minerals.[Link]

  • Optimum cure time and scorch time of different content of carbon black filled DCSBR. ResearchGate.[Link]

  • Understanding Rubber Testing Methods: A Comprehensive Guide. Prescott Instruments Ltd.[Link]

  • Correlating cure kinetics and physical properties with accelerator variations in a model SBR compound. Alpha Technologies.[Link]

  • This compound (DCBS): High-Performance Rubber Accelerator. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. SciELO.[Link]

  • The Science Behind Anti-Scorching: How DCBS-80 Enhances Rubber Processing Safety. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Rubber Analysis: Characterisation, Failure Diagnosis and Reverse Engineering. Smithers.[Link]

  • Cross-linked density determination of natural rubber compounds by different analytical techniques. INIS-IAEA.[Link]

  • Effect of Curing Systems on Thermal Degradation Behaviour of Natural Rubber (SMR CV 60). Universiti Sains Malaysia.[Link]

  • Direct analysis of oligomeric tackifying resins in rubber compounds by automatic thermal desorption gas chromatography/mass spectrometry. PubMed.[Link]

  • Characterization techniques: Understanding the rubber compounds. ResearchGate.[Link]

  • Effect of Carbon Black Types on Curing Behavior of Natural Rubber. ResearchGate.[Link]

  • Effect of Carbon Black Types on Curing Behavior of Natural Rubber. University of Babylon.[Link]

  • Influence of Crosslink Density on Mechanical Properties of Natural Rubber Vulcanizates. ResearchGate.[Link]

  • Influence of Curing Agent Amount on Properties of Dynamic Vulcanized Phenyl Silicone Rubber-SEBS-SBS System. MDPI.[Link]

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Troubleshooting & Optimization

preventing premature vulcanization with N,N-dicyclohexyl-2-benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS). This resource is designed for researchers and polymer scientists to provide in-depth guidance on utilizing DCBS to prevent premature vulcanization (scorch) in rubber compounding. Here you will find answers to frequently asked questions and troubleshooting guides to address challenges encountered during experimentation and processing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is premature vulcanization (scorch) and why is it a problem?

A1: Premature vulcanization, commonly known as scorch, is the early, uncontrolled cross-linking of a rubber compound during processing stages like mixing, milling, or extrusion.[1][2][3] This happens when the compound is exposed to heat, causing the vulcanization reaction to begin before the material has been formed into its final shape.[2]

Scorched rubber loses its plasticity and flow, making it difficult or impossible to process further.[2] This can lead to equipment damage, production downtime, and significant material waste, as the scorched compound often must be discarded.[2]

Q2: What is this compound (DCBS) and how does it prevent scorch?

A2: this compound (CAS No. 4979-32-2), or DCBS, is a chemical accelerator used in the rubber industry.[4] It belongs to the sulfenamide class of accelerators, which are known for their "delayed-action" mechanism.[4][5] This means DCBS remains relatively inactive at the lower temperatures typical of mixing and processing, but becomes a potent accelerator at higher vulcanization temperatures.[2][4]

The key to its function lies in the chemical stability of its S-N (sulfur-nitrogen) bond. At processing temperatures, this bond is stable, preventing the release of the active sulfur species required for cross-linking.[4] This period of inactivity is the "scorch delay."[4] Once the compound reaches the higher curing temperature, the S-N bond breaks, initiating a controlled and rapid vulcanization process.[4]

Q3: How does DCBS compare to other sulfenamide accelerators like TBBS or CBS?

A3: DCBS is renowned for providing the longest scorch delay among common sulfenamide accelerators.[6][7] The order of scorch safety is generally: DCBS > MOR (2-(Morpholinothio)benzothiazole) > TBBS (N-tert-butyl-2-benzothiazolesulfenamide) > CBS (N-cyclohexyl-2-benzothiazolesulfenamide).[6]

This extended safety window makes DCBS particularly suitable for processing thick or complex rubber articles where significant heat can build up internally, or where long injection and molding times are required.[2][7] However, this longer scorch time is often accompanied by a slightly slower cure rate compared to accelerators like TBBS.[6][7]

Accelerator TypeRelative Scorch SafetyRelative Cure RateTypical Application Focus
DCBS LongestFastThick articles, complex molds, high processing temps
TBBS LongFasterTire compounds, industrial goods, good safety/cure balance[7][8]
CBS MediumVery FastGeneral purpose, where faster cycles are prioritized[8][9]
MBT ShortVery FastUsed with secondary accelerators, very scorchy alone[10]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter when using DCBS. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Scorch time is shorter than expected, leading to premature vulcanization.
  • Causality Analysis: An unexpectedly short scorch time, despite using a delayed-action accelerator like DCBS, points to factors that are prematurely activating the vulcanization chemistry. The primary culprits are excessive processing heat and the presence of acidic components in the compound. High temperatures can provide enough energy to break the S-N bond in DCBS ahead of schedule.[2] Acidic ingredients, such as certain types of carbon black or processing oils, can catalyze the decomposition of the sulfenamide, shortening the delay period.[11]

  • Troubleshooting Protocol:

    • Verify Process Temperatures:

      • Use a calibrated pyrometer to measure the surface temperature of the rubber on the mill or in the mixer.

      • Ensure temperatures do not exceed the recommended processing limits for your specific compound. A common cause is excessive heat generation from mechanical shearing.[2]

      • Corrective Action: Reduce batch size, decrease mixer rotor speed, or improve cooling to the equipment.[12]

    • Analyze Compound pH and Ingredient Acidity:

      • Review the technical data sheets for all compounding ingredients, paying close attention to the pH of fillers like carbon black or silica. Some furnace blacks can be acidic and accelerate scorch.

      • Corrective Action: If an acidic component is suspected, consider substituting it with a neutral or basic alternative. The addition of a small amount of a basic activator, like magnesium oxide (MgO), can help neutralize acidity and extend scorch time.[11]

    • Review Mixing Procedure:

      • Ensure that sulfur and accelerators are added at the end of the mixing cycle when the compound temperature is lowest.[6] Adding them too early exposes them to prolonged heat.[13]

      • Corrective Action: Revise the mixing sequence. A common practice is to mix polymers and fillers first, allow for some cooling, and then add the curative package (sulfur and accelerators) in a final, short mixing stage.

Workflow: Diagnosing and Correcting Short Scorch Times

G start Problem: Short Scorch Time check_temp Step 1: Verify Process Temperature start->check_temp temp_high Temp Too High check_temp->temp_high Yes temp_ok Temp OK check_temp->temp_ok No check_ph Step 2: Analyze Compound Acidity ph_acidic Ingredient Acidic check_ph->ph_acidic Yes ph_ok pH Neutral/Basic check_ph->ph_ok No check_mix Step 3: Review Mixing Procedure mix_early Curatives Added Early check_mix->mix_early Yes mix_ok Mix Procedure OK check_mix->mix_ok No sol_temp Solution: Reduce Mixer Temp, Improve Cooling temp_high->sol_temp temp_ok->check_ph sol_ph Solution: Use Basic Activator (MgO) or Neutral Filler ph_acidic->sol_ph ph_ok->check_mix sol_mix Solution: Add Curatives Last in Mixing Cycle mix_early->sol_mix resolved Problem Resolved mix_ok->resolved Consult TDS or Manufacturer sol_temp->resolved sol_ph->resolved sol_mix->resolved

Caption: Troubleshooting flowchart for premature vulcanization.

Issue 2: Cure rate is too slow or state of cure (final properties) is not achieved.
  • Causality Analysis: While DCBS is an excellent delayed-action accelerator, it can sometimes result in a slower cure rate compared to other sulfenamides.[7] If the final physical properties are insufficient, it may indicate an incomplete cure (undercure). This can be caused by an insufficient dosage of DCBS, an imbalance in the curative package, or a vulcanization temperature that is too low to fully activate the system.

  • Troubleshooting Protocol:

    • Verify Cure System Dosage:

      • Cross-check the phr (parts per hundred rubber) of DCBS, sulfur, zinc oxide, and stearic acid against the formulation's technical data sheet.

      • Inaccurate weighing is a common source of error. Ensure balances are calibrated.

      • Corrective Action: If dosage is low, perform a lab-scale mix with the correct levels. DCBS typically requires a slightly higher dosage than TBBS or CBS to achieve an equivalent state of cure.[7]

    • Evaluate Vulcanization Temperature and Time:

      • Confirm that the press or autoclave temperature matches the setpoint and is appropriate for the compound. The standard test temperature is often 160°C (320°F), but this can vary.[14]

      • Analyze the cure curve from an Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR) per ASTM D2084.[15][16][17] Look at the time to reach 90% of maximum torque (t_c90).

      • Corrective Action: If the cure appears flat or is slow to build torque, consider increasing the cure temperature by 5-10°C or extending the cure time.

    • Incorporate a Secondary Accelerator:

      • To increase the cure rate without significantly compromising the scorch safety provided by DCBS, a small amount of an ultra-accelerator can be used.

      • Corrective Action: Add a secondary accelerator, such as a thiuram (e.g., TMTD) or a dithiocarbamate, at a very low level (e.g., 0.1-0.2 phr).[6] This "kicks" the reaction faster once the vulcanization temperature is reached. Be aware this will reduce scorch time, so careful testing is required.[6]

Diagram: Delayed-Action Mechanism of DCBS

G cluster_processing Low Temperature Processing Stage (e.g., <120°C) cluster_vulcanization High Temperature Vulcanization Stage (e.g., >140°C) DCBS DCBS Molecule (Stable S-N Bond) Scorch Scorch Prevented (No Cross-linking) DCBS->Scorch Remains Inactive Heat Heat (Activation Energy) Decomposition DCBS Decomposes (S-N Bond Cleavage) Heat->Decomposition Intermediates Active Accelerator + Sulfur Species Decomposition->Intermediates Crosslinking Rapid Cross-linking (Vulcanization) Intermediates->Crosslinking

Caption: Chemical activation pathway of DCBS accelerator.

Section 3: Experimental Methodologies

Protocol: Evaluating Scorch and Cure Characteristics using an Oscillating Disk Rheometer (ODR)

This protocol outlines the standard method for quantifying the effect of DCBS on a rubber compound, based on ASTM D2084.[14][15]

  • Compound Preparation:

    • Prepare a rubber compound according to your formulation, ensuring consistent mixing procedures.

    • Prepare a control compound (e.g., with a different accelerator or no accelerator) for comparison.

    • Allow the mixed batches to condition at room temperature for at least 4 hours but no more than 24 hours.

  • Instrument Setup:

    • Set the ODR/MDR to the desired test temperature (e.g., 160°C ± 0.5°C).[14]

    • Calibrate the instrument for 0 and 100% torque.

    • Set the oscillation frequency and amplitude (e.g., 1.67 Hz and ±1°).[18]

  • Sample Analysis:

    • Place a sample of the uncured rubber compound (approx. 10 grams) into the pre-heated die cavity.[17]

    • Close the chamber and immediately start the test. The instrument will record torque as a function of time.

    • Continue the test until the torque plateaus or reaches a maximum value.

  • Data Interpretation:

    • From the resulting cure curve, determine the following key parameters:

      • ML (Minimum Torque): An indicator of the compound's viscosity before cure.

      • MH (Maximum Torque): An indicator of the compound's stiffness and state of cure.

      • ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML. This is the primary measure of processing safety.[19]

      • tc90 (Optimum Cure Time): The time to reach 90% of the total torque development (MH - ML). This indicates the time needed for a near-complete cure.

By comparing these values between different formulations, you can precisely quantify the impact of DCBS dosage, temperature, and other ingredients on both processing safety and vulcanization efficiency.

References

  • ASTM D2084-19, Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter, ASTM International, West Conshohocken, PA, 2019. [Link]

  • The Chemistry of DCBS: A Guide to Rubber Vulcanization Acceleration, Noah Technologies Corporation. [Link]

  • ASTM D2084-01, Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter, ASTM International. [Link]

  • ASTM D2084 | Testing by Standard, Smithers. [Link]

  • ASTM D2084 Standard Test Method for Rubber Vulcanization Using Oscillating Disk Cure Meter, MaTestLab. [Link]

  • D2084-19 Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter, NormSplash. [Link]

  • Scorch delay reactions in a glance, ResearchGate GmbH. [Link]

  • Anti Scorching Agent: What It Is and How It Works, ChemBroad. [Link]

  • Rubber Compounding Basics, Rubber Compounding Made Simple Blog. [Link]

  • Basic knowledge of rubber processing and scorch retarders, Shenyang Sunnyjoint Chemicals Co., Ltd. [Link]

  • BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS), Ataman Kimya. [Link]

  • DCBS Rubber Accelerator: Properties, Uses, and Benefits, ChemBroad. [Link]

  • BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS), Ataman Kimya. [Link]

  • Causes of scorching of rubber compound and methods for preventing scorching of rubber compound, China Rubber Network. [Link]

  • How to prolong the scorch period of vulcanized rubber in rubber compound, Richon. [Link]

  • Vulcanization & Accelerators, Lusida Rubber Products. [Link]

  • Accelerators, O. Sundström AB. [Link]

  • N,N-Dicyclohexyl-2-benzothiazolsulfene Amide: Properties and Applications in Rubber, Noah Technologies Corporation. [Link]

  • The Science Behind Anti-Scorching: How DCBS-80 Enhances Rubber Processing Safety, NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Rubber Accelerator DCBS, ChemBroad. [Link]

  • Optimum cure time and scorch time of different content of carbon black filled DCSBR, ResearchGate GmbH. [Link]

  • Prevulcanization Inhibitor the Chemistry of Scorch Delay in Sulfenamide Accelerated Vulcanization, Rubber Chemistry and Technology. [Link]

  • This compound, Immunomart. [Link]

  • Sulfenamide Accelerators: Understanding Its Role, ChemBroad. [Link]

  • Influence of sulfenamide accelerators on cure kinetics and properties of natural rubber foam, ResearchGate GmbH. [Link]

  • Rubber Curing Systems, Rapra Technology. [Link]

  • The Science Behind Scorch Resistance: Why Delayed-Action Accelerators Matter, NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Effective Strategies And Methods For Extending The Scorch Safety Time Of Rubber Seals, Aokai Rubber. [Link]

  • TBBS vs. CBS: Understanding Rubber Accelerator Differences, NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The optimum cure time and the scorch time of rubber compounds, ResearchGate GmbH. [Link]

  • Influencing factors for vulcanization induction period of accelerator / natural rubber composites: Molecular simulation and experimental study, ResearchGate GmbH. [Link]

  • An Overview of Primary Accelerators used for Rubber Vulcanization, Scribd. [Link]

  • Rubber Scorch Time Analysis, Scribd. [Link]

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Optimizing DCBS Dosage for Rubber Vulcanization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) dosage in rubber vulcanization. This guide is designed for researchers, scientists, and formulation professionals to navigate the intricacies of using DCBS as a delayed-action accelerator. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments.

Troubleshooting Guide

This section addresses common issues that may arise during rubber compounding and vulcanization when using DCBS. Each problem is followed by potential causes and systematic solutions to guide your experimental adjustments.

Issue 1: Premature Vulcanization (Scorch)

Question: My rubber compound is scorching during the mixing or processing stages, leading to a loss of plasticity and making it difficult to mold. What are the likely causes and how can I mitigate this?

Probable Causes:

  • Excessive Heat Generation: High shear during mixing can generate significant heat, prematurely activating the DCBS accelerator.[1]

  • Incorrect Accelerator System: The presence of highly basic secondary accelerators can significantly reduce the scorch safety of DCBS.[2]

  • High Ambient Temperatures: Processing in a high-temperature environment can contribute to premature curing.

  • Inadequate Dispersion: Poor dispersion of DCBS can create localized "hot spots" with high accelerator concentration, initiating scorch.

Solutions:

  • Optimize Mixing Parameters:

    • Reduce the rotor speed or mixing time to minimize heat buildup.

    • Employ a two-stage mixing process. Incorporate DCBS in the second, cooler mixing stage.

  • Adjust the Accelerator Package:

    • DCBS is known for its long scorch delay compared to other sulfenamide accelerators.[2][3] If scorch is still an issue, consider slightly reducing the DCBS dosage.

    • If using secondary accelerators, evaluate their basicity. Less basic accelerators are less likely to activate DCBS prematurely.

  • Incorporate a Pre-Vulcanization Inhibitor (PVI):

    • The addition of a PVI, such as N-(Cyclohexylthio)phthalimide (CTP), can effectively extend the scorch time, providing a wider processing window.[4]

  • Ensure Uniform Dispersion:

    • Utilize a masterbatch form of DCBS for improved dispersion throughout the rubber matrix.[5][6]

    • Verify that mixing equipment is functioning optimally to ensure homogeneous distribution of all ingredients.

Issue 2: Under-cured or "Green" Rubber After Vulcanization

Question: My vulcanized rubber product appears soft, sticky, and exhibits poor mechanical properties, suggesting incomplete curing. What factors related to DCBS dosage could be responsible?

Probable Causes:

  • Insufficient DCBS Dosage: The concentration of the accelerator may be too low to achieve the desired crosslink density within the specified vulcanization time.[5]

  • Inadequate Vulcanization Time or Temperature: The curing conditions may not be sufficient to fully activate the DCBS and complete the cross-linking reaction.[7][8] DCBS is active above 140°C.[2]

  • Interaction with Acidic Compounding Ingredients: Acidic materials can retard the action of sulfenamide accelerators like DCBS.

  • Batch-to-Batch Variation in Raw Materials: Changes in the properties of the rubber or other ingredients can affect the vulcanization process.[7]

Solutions:

  • Optimize DCBS Dosage:

    • Incrementally increase the DCBS dosage in your formulation. Refer to the table below for typical dosage ranges.

    • Conduct a rheometer study to determine the optimal cure time (t90) for your compound.

  • Adjust Vulcanization Parameters:

    • Increase the vulcanization temperature or extend the curing time. A higher temperature can accelerate the curing rate.[9][10]

    • Ensure the mold temperature is uniform to prevent uneven curing.[7]

  • Review Formulation Components:

    • Minimize the use of acidic compounding ingredients. If their use is necessary, a slight increase in the accelerator dosage may be required.

  • Implement Quality Control for Raw Materials:

    • Test incoming raw materials for consistency to minimize batch-to-batch variability in vulcanization behavior.

Issue 3: Poor Physical Properties in the Vulcanizate

Question: The final rubber product has low tensile strength, poor resilience, or high compression set, despite appearing fully cured. How can I optimize the DCBS dosage to improve these properties?

Probable Causes:

  • Sub-optimal Crosslink Density: The physical properties of rubber are highly dependent on the degree of cross-linking.[4] Both under- and over-curing can lead to inferior properties.

  • Non-uniform Crosslink Distribution: Poor dispersion of the curative package can result in a heterogeneous network structure.[11]

  • Reversion: Prolonged curing at high temperatures can lead to the breakdown of polysulfidic crosslinks, a phenomenon known as reversion, which deteriorates mechanical properties.

Solutions:

  • Fine-tune the Cure System:

    • Systematically vary the DCBS and sulfur ratio. A higher accelerator-to-sulfur ratio generally favors the formation of more stable monosulfidic and disulfidic crosslinks, which can improve aging resistance and reduce compression set.[4]

    • At an equivalent dosage, DCBS provides a lower state of cure compared to some other sulfenamide accelerators, so a slightly higher dosage might be necessary to achieve comparable properties.[2]

  • Ensure Homogeneous Mixing:

    • As previously mentioned, using a pre-dispersed form of DCBS can lead to a more uniform vulcanizate network and improved physical properties.[6]

  • Optimize Cure Time and Temperature:

    • Avoid excessive cure times and temperatures to minimize the risk of reversion.[9]

    • Utilize a moving die rheometer (MDR) to precisely determine the optimal cure time (t90) and scorch time (ts2).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using DCBS over other sulfenamide accelerators?

DCBS (this compound) is a delayed-action accelerator, offering the longest scorch delay among commonly used sulfenamide accelerators.[2][12] This extended processing safety window is particularly beneficial in the manufacturing of complex or thick rubber articles, where longer flow times are required before the onset of vulcanization.[1][13]

Q2: What is a typical dosage range for DCBS in rubber compounds?

The optimal dosage of DCBS depends on the type of rubber, the other ingredients in the formulation, and the desired properties of the final product. However, general guidelines are as follows:

Rubber TypeDCBS Dosage (phr)Sulfur Dosage (phr)Notes
Natural Rubber (NR)0.5 - 1.02.5 - 3.5For conventional cure systems.[5][6]
Styrene-Butadiene Rubber (SBR)1.0 - 1.51.5 - 2.5Often used with a small amount of a thiuram accelerator.[5][6]
NR/SBR or NR/BR Blends1.1 - 1.5-For specific applications like tire compounds.[2]
Steel Cord Skim Compounds0.8 - 1.0Higher dosages of insoluble sulfurUsed to achieve high bond strength between steel and rubber.[2]

Q3: How does DCBS interact with other common rubber additives?

DCBS activity is influenced by other components in the rubber formulation:

  • Activators: Zinc oxide and stearic acid are essential for the efficient functioning of DCBS.[11][12]

  • Secondary Accelerators: Basic accelerators like diphenylguanidine (DPG) or thiurams can activate DCBS, reducing scorch time but increasing the cure rate.[2] This can be used to fine-tune the vulcanization characteristics.

  • Fillers: The type and loading of fillers, such as carbon black or silica, can affect the cure characteristics. DCBS works synergistically with silane coupling agents in silica-filled compounds.[11]

Q4: What analytical techniques can be used to monitor the vulcanization process when optimizing DCBS dosage?

Several techniques are invaluable for characterizing the vulcanization process:

  • Moving Die Rheometer (MDR): This is the industry standard for determining cure characteristics such as scorch time (ts2), optimal cure time (t90), minimum torque (ML), and maximum torque (MH).

  • Differential Scanning Calorimetry (DSC): DSC can be used to study the heat flow during vulcanization, providing insights into the curing kinetics.[14]

  • Thermogravimetric Analysis (TGA): TGA is useful for compositional analysis of the vulcanized rubber.[15]

  • Ultrasonic Monitoring: This is an emerging non-destructive technique to monitor the change in material properties during vulcanization in real-time.[16]

Visualizing the Vulcanization Process and Troubleshooting

Diagram 1: Simplified DCBS Vulcanization Pathway

This diagram illustrates the key stages of rubber vulcanization accelerated by DCBS.

DCBS_Vulcanization cluster_mixing Mixing & Processing (Low Temperature) cluster_vulcanization Vulcanization (High Temperature) A Rubber + Sulfur + DCBS + Activators B Stable Compound (DCBS Inactive) A->B Mechanical Mixing C DCBS Decomposition (Active Sulfur Species Released) B->C Heat Application (>140°C) D Crosslink Formation C->D Reaction with Polymer Chains E Vulcanized Rubber Network D->E 3D Network Structure

Caption: Simplified workflow of DCBS-accelerated rubber vulcanization.

Diagram 2: Troubleshooting Logic for Scorch Issues

This flowchart provides a logical sequence for diagnosing and resolving premature vulcanization.

Scorch_Troubleshooting Start Problem: Premature Vulcanization (Scorch) Q1 Is mixing temperature exceeding recommended limits? Start->Q1 A1_Yes Reduce rotor speed/ Decrease mixing time Q1->A1_Yes Yes A1_No Check Accelerator System Q1->A1_No No End Scorch Issue Resolved A1_Yes->End Q2 Are highly basic secondary accelerators being used? A1_No->Q2 A2_Yes Substitute with less basic secondary accelerator Q2->A2_Yes Yes A2_No Consider Processing Aids Q2->A2_No No A2_Yes->End A3 Incorporate a Pre-Vulcanization Inhibitor (PVI) A2_No->A3 A3->End

Caption: A step-by-step guide to troubleshooting scorch problems.

References

  • The Chemistry of DCBS: A Guide to Rubber Vulcanization Acceleration. (n.d.). Retrieved from Google Search.[11]

  • Analysis of Common Quality Issues in Rubber Vulcanization and System Solutions. (2025, December 16). Retrieved from Google Search.[17]

  • Analysis of Common Problems and Solutions in Rubber Vulcanization Molding - Best Seal. (2025, July 11). Retrieved from Google Search.[7]

  • Slow-speed Rubber Vulcanizing Accelerator DZ DCBS-80. (n.d.). Retrieved from Google Search.[5]

  • 24 rubber product vulcanization problems and solutions. (2023, December 21). Vista Motion.[8]

  • Common Problems with Rubber Compounds - FOREVER SEALS. (2025, April 27). Retrieved from Google Search.[18]

  • Pilcure DCBS Product Specification & Information. (n.d.). Scribd.[2]

  • Accelerator DCBS (DZ): Driving Innovation in Rubber Acceleration. (n.d.). Retrieved from Google Search.[19]

  • Causes And Solutions For Bubbles Generated During Vulcanization Of Rubber Products. (2024, August 20). linde polymer.[20]

  • Understanding DCBS: A Key Accelerator for Technical Rubber Goods. (n.d.). Retrieved from Google Search.[13]

  • Vulcanization & Accelerators. (n.d.). Lusida Rubber Products.[4]

  • Accelerator DCBs: A Comprehensive Guide. (2024, January 19). chembroad.[3]

  • DCBS Rubber Accelerator: Properties, Uses, and Benefits. (2024, January 19). chembroad.[21]

  • The Science Behind Anti-Scorching: How DCBS-80 Enhances Rubber Processing Safety. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[1]

  • analysis of elastomer vulcanizate composition by TG-DTG techniques, TA-083. (n.d.). TA Instruments.[15]

  • How Is DSC Used For Rubber Analysis? (2025, July 20). Chemistry For Everyone - YouTube.[14]

  • Monitoring the vulcanization of rubber with ultrasound: Influence of material thickness and temperature. (2009). Grasse Zur Composite Testing.[16]

  • actmix dcbs-80ge f140. (n.d.). Retrieved from Google Search.[6]

  • Accelerator DCBS (granules). (2019, July 29). Akrochem Corporation.[12]

  • The Role of Rubber Accelerator DCBS in Industrial Rubber Goods Making. (2025, January 29). chembroad.[22]

  • Effect of vulcanization systems on the properties of natural rubber latex films. (n.d.). ResearchGate.[23]

  • Effect of Vulcanization Process Parameters on the Tensile Strength of Carcass of Textile-Rubber Reinforced Conveyor Belts. (2021, December 9). MDPI.[9]

  • Enhancing Rubber Vulcanization Cure Kinetics: Lowering Vulcanization Temperature by Addition of MgO as Co-Cure Activator in ZnO-Based Cure Activator Systems. (2024, March 22). NIH.[10]

Sources

Technical Support Center: N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) Dispersion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS). This guide is designed for researchers and rubber compounders to troubleshoot and resolve common issues related to the dispersion of this critical delayed-action accelerator in rubber matrices. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying principles governing accelerator dispersion to enhance the quality and consistency of your experimental outcomes.

Troubleshooting Guide: Common DCBS Dispersion Issues

This section addresses specific problems encountered during rubber compounding and processing. Each issue is presented with probable causes and actionable solutions based on established material science and field experience.

Q1: I'm observing white or light-colored specks and agglomerates in my cured rubber compound. What's causing this and how can I fix it?

Probable Cause: This is a classic sign of poor dispersion, where particles of DCBS have failed to break down and distribute evenly throughout the rubber matrix. Several factors can contribute to this issue:

  • Insufficient Mixing Energy: The mechanical shear provided by the mixer (e.g., Banbury or two-roll mill) may be inadequate to break down DCBS agglomerates.

  • Low Mixing Temperature: DCBS, being a solid with a melting point around 97-100°C, requires the compound temperature to be sufficiently high to facilitate its softening and incorporation.[1][2] If the temperature is too low, the rubber matrix will be too viscous to effectively shear the particles.[3]

  • Incorrect Addition Sequence: Adding the accelerator too early into a highly viscous, unfilled rubber can prevent it from being properly wetted and dispersed.

  • Exceeding Solubility Limits: While mechanical dispersion is key, the inherent solubility of DCBS in the specific elastomer plays a role.[4][5] If the dosage is significantly above its solubility limit at processing temperatures, the tendency to agglomerate increases. DCBS solubility varies by elastomer, with a general sequence of SBR > EPDM > NBR.[6]

Step-by-Step Solutions:

  • Optimize Mixing Cycle:

    • Temperature: Ensure the mixing temperature at the time of DCBS addition is above its melting point (typically >100°C) to aid in its distribution.[7] However, be cautious not to exceed the scorch safety limit of the compound.

    • Time & Shear: Increase the mixing time after DCBS addition.[3] If using an internal mixer, consider increasing the rotor speed to impart more shear energy. A final, tight-nip milling step on a two-roll mill can also be highly effective.[8]

  • Modify the Addition Sequence:

    • Sulfenamide accelerators should generally be incorporated towards the end of the mixing cycle, after fillers and oils have been well-dispersed.[7] This ensures the compound viscosity is lower, allowing for better distribution of the accelerator.

    • Consider a "two-stage mixing" process.[8] Prepare a masterbatch in the first stage without the vulcanization system. Add the DCBS and other curatives in a second, cooler, and shorter mixing stage.

  • Consider a Masterbatch:

    • If direct addition proves consistently problematic, use a pre-dispersed DCBS masterbatch. In this form, the accelerator is already dispersed in a polymer carrier, which can be more easily incorporated into your main compound.[7][8]

  • Evaluate Compound Viscosity:

    • If the overall compound is too stiff, it can physically hinder the distribution of additives.[3] Review the formulation for processing aids or plasticizers that can lower viscosity without compromising final properties.

Q2: My vulcanization data (e.g., scorch time, cure rate) is inconsistent from batch to batch. Could this be a dispersion issue?

Probable Cause: Absolutely. Inconsistent cure behavior is a direct consequence of non-uniform dispersion.

  • Localized Accelerator Concentration: Poor dispersion creates areas within the rubber matrix that are rich in DCBS and areas that are starved.[5]

  • Variable Cure Rates: The DCBS-rich areas will cure faster and may even scorch, while the starved areas will cure much slower, leading to an overall inconsistent and unpredictable vulcanization profile. This directly impacts the final product's physical properties, leading to weak points and reduced service life.[9]

  • Impact on Activators: The effectiveness of activators like zinc oxide and stearic acid is dependent on their proximity to the accelerator. Poor DCBS dispersion hinders these crucial interactions, further contributing to inconsistent cross-linking.[10][11]

Step-by-Step Solutions:

  • Implement Process Controls:

    • Strictly monitor and control mixing parameters for every batch: time, temperature, and energy (ram pressure/rotor speed).[9] Automated process controls are highly recommended for achieving repeatable dispersion results.[9]

  • Homogenization Pass: After the initial mixing, pass the compound through a two-roll mill with a tight nip gap. This additional mechanical working helps to break down remaining agglomerates and improve uniformity.[3]

  • Use of Homogenizing Agents: Incorporate a homogenizing resin into your formulation. These additives can improve the compatibility between different polymers in a blend and enhance the dispersion of fillers and curatives.[8]

  • Dispersion Quality Control:

    • Implement a method to assess dispersion quality before proceeding with vulcanization. This can range from simple visual inspection of a freshly cut surface to more advanced analytical techniques.

Q3: I'm experiencing premature vulcanization (scorch) during processing, even though DCBS is a delayed-action accelerator. How is this possible?

Probable Cause: This is a counter-intuitive but critical issue. While DCBS provides excellent scorch safety when well-dispersed, localized high concentrations can lead to premature curing.[11][12]

  • Heat Generation: Mechanical mixing generates heat. Areas with a high concentration of undispersed DCBS and fillers can become localized hot spots.

  • Activation of Hot Spots: If the temperature in these hot spots reaches the activation temperature of the sulfenamide, vulcanization can initiate prematurely in that specific region, even if the average batch temperature is well within the safety margin.[7]

  • Interaction with Secondary Accelerators: If basic secondary accelerators (e.g., thiurams, guanidines) are used to "kick" the cure, their presence in these hot spots can dramatically reduce scorch time and trigger premature cross-linking.[7][13]

Step-by-Step Solutions:

  • Late Addition of Curatives: Reinforce the practice of adding DCBS and any secondary accelerators at the very end of the mixing cycle.[7] The goal is to incorporate them with minimal additional heat history.

  • Temperature Control is Critical: Use cooled mixing equipment and carefully monitor the batch temperature.[8] If the temperature rises too quickly after the accelerator is added, drop the batch immediately.

  • Use of Retarders: If processing conditions are necessarily harsh, consider adding a pre-vulcanization inhibitor (PVI), also known as an anti-scorch agent or retarder (e.g., CTP - N-(Cyclohexylthio)phthalimide). This can provide an additional safety margin without significantly affecting the final cure rate.[7]

  • Ensure Proper Dispersion: All the solutions for improving dispersion (Q1 and Q2) are primary methods for preventing scorch caused by localized concentrations. A well-dispersed accelerator is the safest accelerator.[14]

Frequently Asked Questions (FAQs)

Q: What exactly is this compound (DCBS) and why is it used?

A: DCBS is an organic compound from the sulfenamide class of chemicals, used as a primary accelerator in the sulfur vulcanization of rubber.[11] Its key feature is a "delayed-action" mechanism.[11] This means it remains relatively inactive during the initial, high-temperature stages of mixing and processing, providing excellent scorch safety.[1][15] When the compound is heated to vulcanization temperatures, DCBS decomposes to release active species that significantly speed up the formation of sulfur cross-links between polymer chains, giving the rubber its desired strength and elasticity.[11]

Q: Why is uniform dispersion of DCBS so critical for final product quality?

A: Uniform dispersion is paramount because it ensures that the vulcanization process occurs evenly throughout the entire rubber product.[9]

  • Performance Consistency: Good dispersion provides uniform mechanical properties like tensile strength, tear resistance, and resilience.[9][13] Poor dispersion leads to weak points and inconsistencies that can cause premature product failure.[5][9]

  • Predictable Curing: It ensures consistent processing and curing results from batch to batch, which is vital for manufacturing efficiency and quality control.[9]

  • Appearance: Proper dispersion results in a smooth, defect-free surface, which is crucial for many applications.[9]

Q: What are the main factors that influence how well DCBS disperses in a rubber compound?

A: The key influencing factors can be summarized as:

  • Mixing Parameters: Temperature, time, shear rate, and mixing sequence are the most critical processing variables.[3][10]

  • Compound Properties: The viscosity of the rubber matrix and the solubility of DCBS within the specific elastomer are fundamental material properties affecting dispersion.[3][4][16]

  • Raw Material Quality: The physical form of the DCBS (e.g., powder vs. granule, particle size) and its quality can impact how easily it incorporates into the rubber.[6][9][14] The quality and preparation of the base elastomer are also important.[9]

Q: Are there laboratory methods to measure the quality of accelerator dispersion?

A: Yes, several methods exist to quantitatively assess the dispersion of fillers and additives in rubber. These are often applied in R&D and quality control settings:

  • Optical Microscopy: Methods like the PHILLIPS method involve analyzing a freshly cut surface of the rubber sample under a microscope at a specific magnification and lighting angle. The image is compared against standard scales to provide a dispersion rating.[17]

  • Automated Image Analysis: Modern systems like the Dispergrader use a camera and software to automatically analyze the surface, calculating the percentage of undispersed agglomerates and their size distribution.[17]

  • Advanced Analytical Techniques: For in-depth analysis, techniques like Atomic Force Microscopy (AFM) and Secondary Ion Mass Spectrometry (nanoSIMS) can be used to track the localization of curatives on a micro-scale.[4]

Visualized Workflows and Concepts

Troubleshooting Workflow for DCBS Dispersion Issues

The following diagram outlines a systematic approach to diagnosing and solving dispersion problems.

G Start Dispersion Issue Identified (e.g., Specks, Inconsistent Cure) Check_Mixing Step 1: Review Mixing Protocol - Temp > 100°C? - Sufficient Time/Shear? - Late Addition? Start->Check_Mixing Optimize_Mixing Action: Optimize Mixing Cycle - Increase Temp/Time - Adjust Addition Point Check_Mixing->Optimize_Mixing No Check_Formulation Step 2: Analyze Formulation - Is compound viscosity too high? - Is DCBS dosage excessive? Check_Mixing->Check_Formulation Yes Assess_Result Assess Dispersion Quality (Microscopy/Dispergrader) Optimize_Mixing->Assess_Result Optimize_Formulation Action: Modify Formulation - Add processing aid - Consider masterbatch form Check_Formulation->Optimize_Formulation No Check_Equipment Step 3: Verify Equipment - Is mixer calibrated? - Is cooling system effective? Check_Formulation->Check_Equipment Yes Optimize_Formulation->Assess_Result Calibrate_Equip Action: Calibrate & Maintain - Check temperature probes - Service cooling lines Check_Equipment->Calibrate_Equip No Check_Equipment->Assess_Result Yes Calibrate_Equip->Assess_Result End_Good Problem Resolved Assess_Result->End_Good Good End_Bad Consult Technical Support Assess_Result->End_Bad Poor

Caption: A logical troubleshooting flowchart for DCBS dispersion problems.

Key Factors Influencing DCBS Dispersion

This diagram illustrates the interplay between material properties, processing conditions, and the resulting dispersion quality.

G cluster_0 Material Properties cluster_1 Processing Conditions Solubility DCBS Solubility in Elastomer Dispersion Dispersion Quality Solubility->Dispersion Viscosity Compound Viscosity Viscosity->Dispersion RawMaterial Raw Material Quality (Particle Size, Form) RawMaterial->Dispersion Temperature Mixing Temperature Temperature->Dispersion Time Mixing Time Time->Dispersion Shear Shear Rate Shear->Dispersion Sequence Addition Sequence Sequence->Dispersion

References

Technical Support Center: Analysis of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) Degradation in Vulcanization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers and professionals investigating the vulcanization of rubber formulations containing the delayed-action accelerator N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS). This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of identifying and quantifying DCBS degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should expect to see from DCBS during vulcanization?

During the elevated temperatures of vulcanization, the DCBS molecule undergoes thermal decomposition.[1] The primary mechanism involves the cleavage of the sulfenamide (S-N) bond, leading to the formation of two key molecules:

  • 2-Mercaptobenzothiazole (MBT): This is the benzothiazole moiety of the original accelerator.

  • Dicyclohexylamine (DCHA): This is the amine portion of the DCBS molecule.[2]

These two compounds are the most abundant and commonly identified degradation products. Their presence and concentration are direct indicators of the accelerator's activity within the rubber matrix.

Q2: I'm observing other, unexpected peaks in my analysis. What could they be?

Beyond the primary degradation products, a series of secondary reactions can occur, leading to other benzothiazole derivatives. These can include:

  • Benzothiazole: Formed from the thermal degradation of MBT.[3]

  • 2,2'-Dithiobis(benzothiazole) (MBTS): Generated from the oxidation of 2-mercaptobenzothiazole (MBT).[4]

  • N-cyclohexyl-2-benzothiazolamine (NCBA): Can be formed during the vulcanization process.[4][5]

The presence and relative abundance of these secondary products can be influenced by the specifics of your rubber formulation and vulcanization conditions.

Q3: What is the role of zinc oxide (ZnO) and stearic acid in the degradation of DCBS?

Zinc oxide and stearic acid are not mere fillers; they are critical activators in the vulcanization process.[1][6] They react in situ to form a zinc stearate complex.[6][7] This complex plays a crucial role in the degradation of DCBS by forming a transient complex with the accelerator and sulfur.[8] This interaction facilitates the cleavage of the S-N bond in DCBS and the subsequent reactions that lead to the formation of sulfur cross-links in the rubber.[6][7] The efficiency of DCBS degradation and, consequently, the cure rate, is highly dependent on the presence and concentration of these activators.[7][9][10]

Degradation and Analytical Workflow Overview

The following diagrams illustrate the degradation pathway of DCBS and a typical analytical workflow for identifying its byproducts.

DCBS_Degradation cluster_0 Vulcanization Environment cluster_1 Primary Degradation Products cluster_2 Secondary Products DCBS N,N-dicyclohexyl-2- benzothiazolesulfenamide (DCBS) MBT_Radical Mercaptobenzothiazole Radical Intermediate DCBS->MBT_Radical S-N Bond Cleavage DCHA Dicyclohexylamine (DCHA) DCBS->DCHA Heat Heat (Vulcanization Temp.) Heat->DCBS Activators ZnO + Stearic Acid ZincComplex Active Zinc Complex Activators->ZincComplex Forms ZincComplex->DCBS Catalyzes MBT 2-Mercaptobenzothiazole (MBT) MBT_Radical->MBT Stabilizes to MBTS 2,2'-Dithiobis(benzothiazole) (MBTS) MBT->MBTS Oxidation BT Benzothiazole MBT->BT Thermal Degradation

Caption: Degradation pathway of DCBS during vulcanization.

Analytical_Workflow Start Vulcanized Rubber Sample SamplePrep Sample Preparation (e.g., Cryo-milling) Start->SamplePrep Extraction Solvent Extraction (e.g., Acetone, Dichloromethane) SamplePrep->Extraction Pyrolysis Pyrolysis-GC/MS SamplePrep->Pyrolysis Direct Analysis Analysis Instrumental Analysis Extraction->Analysis GCMS GC/MS Pyrolysis->GCMS HPLC HPLC-UV/MS Analysis->HPLC Analysis->GCMS Data Data Analysis & Quantification HPLC->Data GCMS->Data

Caption: General analytical workflow for DCBS degradation products.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of DCBS and its degradation products.

HPLC Analysis Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing for Dicyclohexylamine (DCHA) DCHA is a basic compound and can interact with residual silanol groups on the surface of C18 columns, leading to asymmetrical peak shapes.[11]- Use a mobile phase with a slightly acidic pH (e.g., using formic or phosphoric acid) to protonate the DCHA, which can improve peak shape.[12] - Consider using a column with high-purity silica and effective end-capping to minimize silanol interactions. - The addition of a competing base, like triethylamine, to the mobile phase can also mitigate this issue, though it may affect MS compatibility.[13]
Poor Resolution Between MBT and Other Benzothiazoles The similar chromophores of MBT, MBTS, and benzothiazole can lead to co-elution, especially in complex sample matrices.- Optimize the gradient elution profile. Increasing the proportion of the organic solvent (e.g., acetonitrile) more slowly can improve separation. - Ensure the mobile phase is properly degassed, as dissolved gases can cause baseline noise and affect resolution.[14] - If using a UV detector, ensure the wavelength is optimal for all compounds of interest. A diode array detector (DAD) can be beneficial for identifying co-eluting peaks.
Ghost Peaks in Chromatogram Ghost peaks can arise from contamination in the mobile phase, sample carryover from previous injections, or degradation of the sample in the autosampler.[14]- Always use high-purity HPLC-grade solvents and freshly prepared mobile phases.[14] - Implement a robust needle wash protocol in your autosampler sequence. - If samples are light-sensitive, use amber vials to prevent photodegradation.
Drifting Retention Times Fluctuating column temperature, changes in mobile phase composition over time, or a column that is not fully equilibrated can cause retention times to shift.- Use a column oven to maintain a stable temperature.[15] - Ensure your mobile phase is well-mixed and stable. If using a gradient, ensure the pump is functioning correctly. - Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence.[12]
Pyrolysis-GC/MS Analysis Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Detection of 2-Mercaptobenzothiazole (MBT) MBT is known to be thermally labile and can decompose in a hot GC inlet, leading to the formation of benzothiazole instead.- Use a programmable temperature vaporization (PTV) inlet. Start with a low inlet temperature (e.g., 40°C) during injection and then ramp the temperature to transfer the analyte to the column. This minimizes the time MBT spends at high temperatures.[16] - Alternatively, derivatization of the MBT prior to GC analysis can be performed, though this adds complexity to the sample preparation.[17]
Poor Repeatability of Results Inhomogeneous sample, inconsistent sample size, or movement of the sample within the pyrolyzer cup can lead to poor repeatability.[2]- Ensure the rubber sample is finely milled and homogenized. - Use a microbalance to ensure consistent sample mass (typically 0.2-0.5 mg).[5][18] - Ensure the sample is placed consistently in the center of the pyrolysis cup.
Complex Pyrograms The pyrolysis of the rubber polymer itself generates a large number of hydrocarbon peaks, which can interfere with the identification of additives and their degradation products.[18]- Utilize Evolved Gas Analysis (EGA) first to determine the optimal temperature zones for thermal desorption of additives versus pyrolysis of the polymer backbone.[5][19] - Perform a two-step analysis: a lower temperature run (e.g., 100-300°C) to desorb the additives and their degradation products, followed by a high-temperature pyrolysis run (e.g., 550-600°C) for the polymer.[5][19]

Experimental Protocols

Protocol 1: Solvent Extraction of Vulcanized Rubber for HPLC Analysis

This protocol is designed to extract DCBS degradation products from a vulcanized rubber matrix for subsequent analysis.

Materials:

  • Vulcanized rubber sample

  • Cryo-mill or sharp scissors

  • Analytical balance

  • Scintillation vials (20 mL)

  • Solvent (e.g., Dichloromethane, Acetone, or a mixture)[20][21]

  • Ultrasonic bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • HPLC vials

Procedure:

  • Sample Preparation: Cut the vulcanized rubber sample into small pieces (approx. 1 mm³).[20] For improved extraction efficiency, freeze the sample with liquid nitrogen and pulverize it using a cryo-mill.

  • Extraction: a. Weigh approximately 0.5 g of the prepared rubber sample into a 20 mL scintillation vial. b. Add 10 mL of the chosen extraction solvent. c. Tightly cap the vial.

  • Sonication: Place the vial in an ultrasonic bath and sonicate for 60 minutes at room temperature.

  • Sample Clarification: a. Allow the rubber particles to settle. b. Draw the supernatant using a syringe. c. Filter the extract through a 0.45 µm syringe filter into a clean HPLC vial.[14]

  • Analysis: The sample is now ready for injection into the HPLC system. If the concentration is expected to be high, a dilution with the mobile phase may be necessary.

Protocol 2: Two-Step Pyrolysis-GC/MS Analysis of Vulcanized Rubber

This protocol utilizes a two-step thermal desorption and pyrolysis approach to separate the analysis of additives from the polymer backbone.

Materials:

  • Vulcanized rubber sample

  • Sharp scalpel or scissors

  • Microbalance

  • Pyrolysis sample cups (Eco-cups)

  • Pyrolysis-GC/MS system

Procedure:

  • Evolved Gas Analysis (EGA) (Optional but Recommended): a. Place a small amount of the rubber sample (approx. 0.5 mg) into a pyrolysis cup. b. Run an EGA method, typically heating the sample from 100°C to 800°C at a rate of 20°C/min.[5] c. Identify the temperature zones where additives are thermally desorbed (typically 100-300°C) and where the polymer pyrolyzes (typically >400°C).[5]

  • Two-Step Analysis: a. Step 1: Thermal Desorption of Additives: i. Place a fresh sample (approx. 0.5 mg) into a pyrolysis cup. ii. Heat the sample using the temperature range identified for additive desorption in the EGA step (e.g., ramp from 100°C to 300°C). iii. The evolved compounds are trapped at the head of the GC column and then analyzed using your GC/MS method. b. Step 2: Flash Pyrolysis of Polymer: i. Using the same sample, rapidly heat the pyrolyzer to the polymer pyrolysis temperature (e.g., 550°C).[2] ii. The resulting pyrolyzates are separated and analyzed by GC/MS.

  • Data Analysis: a. Analyze the chromatogram from Step 2a for peaks corresponding to DCBS, MBT, DCHA, and other expected degradation products by comparing their mass spectra to a library (e.g., NIST). b. The chromatogram from Step 2b will be characteristic of the base polymer and can be used for its identification.

Summary of Degradation Products and Analytical Considerations

CompoundChemical NameMolar Mass ( g/mol )Typical Analytical MethodKey Troubleshooting Consideration
DCBS This compound346.58HPLC-UV/MSEnsure complete extraction from the rubber matrix.
MBT 2-Mercaptobenzothiazole167.25HPLC-UV/MS, Py-GC/MSProne to thermal degradation in hot GC inlets; use of a PTV injector is recommended.
DCHA Dicyclohexylamine181.32HPLC-UV/MS, GC/MSAs a basic amine, it can exhibit poor peak shape in HPLC; mobile phase modification may be necessary.
MBTS 2,2'-Dithiobis(benzothiazole)332.48HPLC-UV/MSMay not be stable under all analytical conditions and can convert to MBT.
Benzothiazole Benzothiazole135.19Py-GC/MSOften observed as a thermal degradation product of MBT.[3]

This guide is intended to provide a comprehensive starting point for your investigations. The complexity of rubber formulations means that results can vary. We encourage a systematic approach to troubleshooting and method development. For further assistance, please do not hesitate to contact our technical support team.

References

  • AnAlysIs of rubber sAmples by py-GC/ms for forensIC purposes. (n.d.). Retrieved from [Link]

  • AD-0093 Characterization of Rubber Materials by Multi-Functional Pyrolyzer GC-MS Approach with Pyrolyzate Library. Shimadzu. (n.d.). Retrieved from [Link]

  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy. (2014, November 1). Retrieved from [Link]

  • Analysis of Rubber by Pyrolysis-GC/MS -Introduction of Detector Splitting System-. Shimadzu. (n.d.). Retrieved from [Link]

  • Đorđievski, S., et al. (2017). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. Journal of the Serbian Chemical Society, 82(10), 1147-1153.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. (n.d.). Retrieved from [Link]

  • Đorđievski, S., et al. (2017). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Rubber and Plastic Materials Characterization Using Micro-Furnace Multi-Mode Pyrolysis-GC/MS. Frontier Lab. (n.d.). Retrieved from [Link]

  • Extraction Methods of Organic Components from Rubber Composites and Analysis of the Extract Using Gas Chromatography/Mass Spectrometry. (2019). Elastomers and Composites, 54(4), 253-261.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent. (n.d.). Retrieved from [Link]

  • View of Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. (n.d.). Retrieved from [Link]

  • Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. Semantic Scholar. (2017). Retrieved from [Link]

  • Extraction of rubber goods. (1920). Technologic Papers of the Bureau of Standards, 14(162), 1-10.
  • Adapting the Accelerated Solvent Extraction Method for Resin and Rubber Determination in Guayule Using the BÜCHI Speed Extractor. (2021). Molecules, 26(1), 183.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf. (2025). Retrieved from [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. (2023). Retrieved from [Link]

  • Separation of N-Cyclohexyl-2-benzothiazolesulfenamide on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). Retrieved from [Link]

  • Extraction of Natural Rubber from Alternative Sources. (2011). Industrial Crops and Products, 33(1), 123-131.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2018). Molecules, 23(7), 1775.
  • Adapting the Accelerated Solvent Extraction Method for Resin and Rubber Determination in Guayule Using the BÜCHI Speed Extractor. (2021). ResearchGate. Retrieved from [Link]

  • The Chemistry of DCBS: A Guide to Rubber Vulcanization Acceleration. (n.d.). Retrieved from [Link]

  • The interaction of sulfenamide accelerators with sulfur, ZNO, and stearic acid in the absence of rubber. Scilit. (1994). Retrieved from [Link]

  • Zinc Complexes with 1,3-Diketones as Activators for Sulfur Vulcanization of Styrene-Butadiene Elastomer Filled with Carbon Black. (2021). Polymers, 13(14), 2244.
  • Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Effect of Zinc Complexes as Activator for Sulfur Vulcanization in Various Rubbers. (2022). Polymers, 14(15), 3123.
  • Analysis of Volatile Compounds Identified in Rubber Gasket Extracts Using GC/MSD and High-Resolution GC/Q-TOF. Agilent. (2024). Retrieved from [Link]

  • Effect of fatty acids on the accelerated sulfur vulcanization of rubber by active zinc/carboxylate complexes. (2020). RSC Advances, 10(9), 5208-5215.
  • Mechanism of the Zinc Dithiocarbamate-Activated Rubber Vulcanization Process: A Density Functional Theory Study. (2023). ResearchGate. Retrieved from [Link]

  • Optimizing Rubber Vulcanization with Stearic Acid: An Activator's Role. (n.d.). Retrieved from [Link]

  • Effect of zinc dithiocarbamates and thiazole-based accelerators on the vulcanization of natural rubber. (2013). ResearchGate. Retrieved from [Link]

  • Antitumour benzothiazoles. Part 2. Formation of 2,2′-diaminobiphenyls from the decomposition of 2-(4-azidophenyl)benzazoles in trifluoromethanesulfonic acid. (1999). Journal of the Chemical Society, Perkin Transactions 1, (20), 2929-2936.
  • Influence of sulfenamide accelerators on cure kinetics and properties of natural rubber foam. (2017). ResearchGate. Retrieved from [Link]

  • The Influence of Zinc Stearate Complexes on the Sulfur Vulcanization of Ethylene–Propylene–Diene Monomer. (2023). Polymers, 15(21), 4305.
  • Analysis of recycled rubber: Development of an analytical method and determination of polycyclic aromatic hydrocarbons and heterocyclic aromatic compounds in rubber matrices. (2020). ResearchGate. Retrieved from [Link]

  • Can we monitor the degradation of drugs using UV spectroscopy instead of using HPLC? (2020). ResearchGate. Retrieved from [Link]

  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • Degradation Profiling by RP- HPLC: A Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 273-298.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • HPLC-UV monitored photostability-test of LE404 and identification of the degradation products via NMR and LC‑HRMS. (2024). ResearchGate. Retrieved from [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Pharmaceuticals, 15(4), 494.
  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). Molecules, 27(13), 4321.
  • Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2014). ResearchGate. Retrieved from [Link]

  • Progress in Synthesis of 2-Substituted Benzothiazole Compounds. (2021). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS), a widely utilized sulfenamide accelerator. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during laboratory experiments. By understanding the physicochemical properties of DCBS and employing systematic troubleshooting, you can ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCBS) and why is its solubility a concern?

This compound, also known as DCBS, is a delayed-action vulcanization accelerator used extensively in the rubber industry.[1][2] In a research and development setting, it is explored for various applications due to its unique chemical structure, comprising a benzothiazole ring and a sulfenamide group.[2]

Solubility becomes a critical factor in laboratory experiments as DCBS is practically insoluble in water, which can pose significant challenges when working with aqueous buffer systems or hydrophilic reaction media.[3][4] Achieving a stable and homogenous solution is paramount for accurate dosing, consistent reaction kinetics, and obtaining reproducible results. Undissolved particles can lead to inaccurate concentration measurements, side reactions, and failed experiments.

Q2: In which common laboratory solvents is DCBS soluble?

DCBS exhibits good solubility in a range of organic solvents. While precise quantitative data can vary with temperature and purity, the following table summarizes solvents in which DCBS is known to be soluble.

Solvent ClassificationExamplesSolubility Profile
Aprotic Solvents Acetone, Toluene, Benzene, Dichloromethane, Ethyl Acetate, EtherDCBS is reported to be freely soluble in these solvents.[3][4]
Protic Solvents Ethanol, Isopropyl AlcoholSoluble.[4] Isopropanol has been used as a solvent in the synthesis and purification of DCBS.[5][6]
Poor Solvents WaterInsoluble.[3][4]

This table provides a general guide. It is always recommended to perform a small-scale solubility test with your specific lot of DCBS and solvent.

Q3: I am observing precipitation after adding DCBS to my reaction mixture. What are the likely causes and how can I troubleshoot this?

Precipitation of DCBS from a solution can be triggered by several factors. Understanding the root cause is key to resolving the issue.

  • Solvent Polarity Shift: The most common cause is a significant change in the overall polarity of the solvent system. If you dissolve DCBS in a non-polar organic solvent and then introduce an aqueous buffer or a highly polar co-solvent, the solubility of DCBS can decrease dramatically, leading to precipitation.

  • Temperature Fluctuation: The solubility of most solids, including DCBS, is temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation.

  • Common-Ion Effect: While less common for DCBS in typical organic reactions, the presence of ions that are also part of the solute can decrease solubility.[7]

  • Reaction with Other Components: DCBS could potentially react with other components in your mixture to form a less soluble product.

The following diagram outlines a systematic approach to troubleshooting precipitation issues.

Caption: Troubleshooting workflow for DCBS precipitation.

Troubleshooting Guides

Guide 1: Protocol for Enhancing DCBS Solubility

If you are struggling to achieve the desired concentration of DCBS in your chosen solvent, consider the following strategies. These methods are adapted from established techniques for enhancing the solubility of poorly soluble compounds.[8][9][10][11]

1. Co-Solvency:

  • Principle: This technique involves using a mixture of a good solvent (where DCBS is highly soluble) and a poor solvent (the primary experimental medium). The co-solvent improves the overall solvation of the solute.

  • Protocol:

    • Dissolve the required amount of DCBS in a minimal volume of a good solvent (e.g., acetone, THF).

    • In a separate container, prepare your primary solvent system.

    • Slowly add the concentrated DCBS solution to the primary solvent system with vigorous stirring. This gradual addition helps to avoid localized supersaturation and precipitation.

    • Monitor for any signs of precipitation. If cloudiness appears, you may need to adjust the ratio of the co-solvent to the primary solvent.

2. Temperature Control:

  • Principle: For most solids, solubility increases with temperature.[12]

  • Protocol:

    • Gently warm the solvent before adding DCBS. Ensure the temperature is well below the solvent's boiling point and does not exceed the thermal stability of DCBS.

    • Add the DCBS to the warmed solvent and stir until fully dissolved.

    • Allow the solution to slowly cool to the experimental temperature. Be aware that rapid cooling can induce precipitation.

    • If the experiment is to be conducted at a lower temperature, it is crucial to determine the saturation point at that temperature to avoid precipitation during the experiment.

3. Particle Size Reduction:

  • Principle: Reducing the particle size of the solid increases the surface area available for interaction with the solvent, which can increase the rate of dissolution.[8]

  • Protocol:

    • If you have solid DCBS, gently grind it into a fine powder using a mortar and pestle in a well-ventilated area or fume hood.

    • Add the finely ground powder to the solvent with stirring.

Guide 2: Experimental Protocol for Determining DCBS Solubility

To establish a reliable experimental protocol, it is highly recommended to determine the solubility of your specific batch of DCBS in your solvent system of interest.

Materials:

  • This compound (DCBS)

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV/Vis spectrophotometer.[13][14]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of DCBS to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a constant temperature bath set to your desired experimental temperature.

    • Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of DCBS of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using HPLC or UV/Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of DCBS in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility at that temperature.

The following diagram illustrates the experimental workflow for determining DCBS solubility.

Caption: Workflow for experimental solubility determination.

By following these guidelines and protocols, researchers can effectively manage and overcome the solubility challenges associated with this compound, leading to more robust and reproducible experimental outcomes.

References

  • OECD. (2004). SIDS Initial Assessment Report for this compound. Retrieved from [Link]

  • Dingyuan Chemical. (n.d.). N,N-dicyclohexyl-2-benzothiazole sulfenamide. Retrieved from [Link]

  • Slideshare. (2018). Methods of solubility enhancements. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • IJIRT. (2023). Solubility Enhancement Methods. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous Synthesis of N -Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. Retrieved from [Link]

  • Google Patents. (n.d.). KR100351743B1 - Process for preparation of the n,n-dicyclohexyl-2-benzothiazole sulfenamide.
  • Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBroad. (2024). DCBS Rubber Accelerator: Properties, Uses, and Benefits. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). CN102367238A - Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide.
  • Chemistry LibreTexts. (2023). Precipitation Reactions. Retrieved from [Link]

  • OECD. (2004). N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GO BIOTECH. (n.d.). Vulcanization Accelerator DCBS(DZ). Retrieved from [Link]

  • PubMed. (2007). Rapid throughput solubility screening method for BCS class II drugs in animal GI fluids and simulated human GI fluids using a 96-well format. Retrieved from [Link]

  • Heidolph Instruments. (n.d.). Solvent data. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • National Institutes of Health. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

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stability of N,N-dicyclohexyl-2-benzothiazolesulfenamide under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability in Research and Development

Welcome to the technical support guide for N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS), a sulfenamide accelerator widely used in various industrial and research applications. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting guidance regarding the stability of DCBS under different storage and experimental conditions. Understanding and controlling the stability of this compound is paramount for reproducible and reliable results.

Frequently Asked Questions (FAQs) on DCBS Stability

This section addresses the most common questions regarding the handling and storage of DCBS.

Q1: What are the optimal storage conditions for this compound (DCBS)?

A1: To ensure maximum shelf life and prevent degradation, DCBS should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] The ideal storage temperature is room temperature. It is crucial to protect the compound from moisture, high temperatures, and sources of ignition.[4]

Q2: How do temperature and humidity impact the stability of DCBS?

A2: DCBS is sensitive to high temperatures and humidity. Elevated temperatures can cause thermal decomposition, although it is generally stable under normal ambient conditions.[5] The compound decomposes at 300°C.[4] Humidity can contribute to hydrolysis, especially over prolonged periods. The half-life of DCBS in water at pH 4 is approximately 4.92 days, indicating its susceptibility to breakdown in aqueous, acidic environments.[6] Therefore, maintaining a dry environment is critical.

Q3: Is DCBS light-sensitive?

A3: While specific data on photostability is limited in the provided documents, general best practices for chemical storage recommend protecting sensitive organic compounds from direct sunlight.[7] Indirect photodegradation with OH radicals is expected to occur in the atmosphere, with a calculated half-life of 2.26 hours.[6] For laboratory purposes, storing DCBS in an opaque or amber container is a recommended precautionary measure.

Q4: What are the visual or physical signs of DCBS degradation?

A4: DCBS is typically a light yellow or light pink powder or granule with a bitter taste. Signs of degradation can include a change in color, caking or clumping of the powder (indicating moisture uptake), or the development of a distinct odor. Any deviation from the initial appearance of the material should be considered a potential indicator of instability.

Q5: What are the primary decomposition products of DCBS?

A5: Under fire conditions or thermal decomposition, DCBS can break down to produce hazardous gases.[4] These include oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][4] During its use in vulcanization, the unstable sulfur-nitrogen bond splits, leading to the intermediate formation of a mercaptobenzothiazole radical.[6] Contact with acids can also liberate toxic gases.[4]

Q6: What materials are incompatible with DCBS?

A6: DCBS is incompatible with strong oxidizing agents and acids. Contact with acids should be strictly avoided as it can cause rapid decomposition and the release of toxic gases.[4] It is also important to keep DCBS away from high temperatures and ignition sources.[4]

Troubleshooting Guide: Stability-Related Experimental Issues

Encountering unexpected results? This guide helps you diagnose if DCBS stability is the root cause.

Q: My experimental outcomes are inconsistent or show a loss of product activity. Could this be related to DCBS stability?

A: Yes, inconsistent results are a classic sign of reagent degradation. If you suspect the stability of your DCBS is compromised, follow this diagnostic workflow.

Workflow for Troubleshooting DCBS Stability

DCBS_Troubleshooting start Inconsistent Experimental Results or Loss of Activity check_storage 1. Review Storage Conditions (Temp, Humidity, Light, Container Seal) start->check_storage check_appearance 2. Visually Inspect DCBS (Color change, Clumping, Odor) start->check_appearance check_age 3. Check Compound Age (Is it past its recommended re-test date?) start->check_age improper_storage Improper Storage Identified check_storage->improper_storage Yes no_obvious_issue No Obvious Issues Found check_storage->no_obvious_issue No degraded_appearance Visual Degradation Observed check_appearance->degraded_appearance Yes check_appearance->no_obvious_issue No old_reagent Compound is Old check_age->old_reagent Yes check_age->no_obvious_issue No action_replace Action: Quarantine current stock. Procure a new, verified lot of DCBS. improper_storage->action_replace degraded_appearance->action_replace old_reagent->action_replace action_retest Action: Perform analytical test (e.g., HPLC, DSC) to confirm purity and identity against a reference standard. no_obvious_issue->action_retest action_compare Action: Run a comparative experiment using the new lot and the suspect lot. action_replace->action_compare action_retest->action_compare conclusion_stable Conclusion: Old lot is stable. Investigate other experimental parameters. action_compare->conclusion_stable Both lots perform equally conclusion_degraded Conclusion: Old lot has degraded. Dispose of it according to safety guidelines. action_compare->conclusion_degraded New lot works, old lot fails

Caption: Troubleshooting workflow for DCBS stability issues.

Data Summary: Impact of Storage Conditions on DCBS Stability

This table summarizes the known effects of various environmental factors on the stability of this compound.

Condition Effect on DCBS Stability Recommendations & Remarks Supporting Sources
Elevated Temperature Generally stable at ambient temperatures but decomposes at high temperatures (e.g., 300°C).[4] Prolonged exposure to heat can accelerate degradation.Store at room temperature. Avoid placement near heat sources like ovens or autoclaves.[4]
High Humidity Susceptible to hydrolysis over time.[6] Moisture can cause the powder to cake and degrade.Store in a dry, well-ventilated area.[1][3] Keep containers tightly sealed. Use of a desiccator for long-term storage is advisable.[1][3][6]
Light Exposure Subject to indirect photodegradation in the atmosphere.[6]While not acutely light-sensitive, it is best practice to store in opaque or amber containers to minimize long-term exposure.[6]
Acidic Conditions Unstable. Contact with acids can cause rapid decomposition and the liberation of toxic gases.[4]Strictly avoid contact with acidic substances. Ensure storage area is free from acid vapors.[4]
Presence of Oxidizers Incompatible with strong oxidizing agents.Do not store in proximity to strong oxidizers.

Experimental Protocol: Accelerated Stability Study of DCBS

To quantitatively assess the stability of DCBS under specific experimental or storage conditions, an accelerated stability study is recommended.[8][9] This protocol provides a framework for such a study. Regulatory authorities like the EMA provide guidelines for stability testing.[10][11]

Objective: To determine the degradation kinetics and predict the shelf life of a DCBS sample under accelerated temperature and humidity conditions.

Materials:

  • This compound (DCBS) test sample

  • Reference standard of DCBS (of known high purity)

  • Climate-controlled stability chambers

  • Appropriately sealed containers for samples (e.g., amber glass vials with inert caps)

  • Analytical instrumentation (e.g., High-Performance Liquid Chromatography with UV detector, HPLC-UV)

  • Analytical balance, volumetric flasks, and appropriate solvents

Methodology

1. Initial Sample Analysis (T=0):

  • Perform a complete analysis of the DCBS test sample and reference standard at the start of the study.
  • This includes visual appearance, identity confirmation (e.g., by FTIR), and purity assay/degradation product profile by a validated stability-indicating HPLC method.
  • This initial data serves as the baseline (100% purity).

2. Sample Preparation and Storage:

  • Aliquot the DCBS test sample into multiple vials, ensuring each vial is sealed identically to the proposed long-term storage container.
  • Place sets of these vials into different stability chambers. Recommended conditions based on ICH guidelines for accelerated testing are:
  • Condition 1 (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH
  • Condition 2 (Intermediate): 30°C ± 2°C / 65% RH ± 5% RH
  • Condition 3 (Control): 25°C ± 2°C / 60% RH ± 5% RH (or recommended storage)

3. Time-Point Testing:

  • At predefined intervals, remove one vial from each storage condition for analysis.
  • For an accelerated (6-month) study, recommended time points are: 0, 1, 3, and 6 months.[10]
  • For long-term studies, testing should extend for the proposed shelf-life period (e.g., 0, 3, 6, 9, 12, 18, 24 months).[10]

4. Analytical Testing:

  • At each time point, analyze the sample using the same methods established at T=0.
  • Quantify the remaining percentage of DCBS (the parent compound) and identify/quantify any new degradation products.

5. Data Analysis:

  • Plot the percentage of remaining DCBS against time for each condition.
  • Use this data to determine the degradation rate. The relationship between temperature and degradation rate can often be modeled using the Arrhenius equation to predict shelf life at normal storage conditions.[9][12]
Workflow for Stability Testing

Stability_Workflow start Start: Receive DCBS Sample t0_analysis 1. Initial Analysis (T=0) (Purity, Appearance, Identity) start->t0_analysis prep 2. Aliquot and Package Samples t0_analysis->prep storage 3. Place in Stability Chambers prep->storage storage_node Accelerated (40°C/75%RH) Intermediate (30°C/65%RH) Control (25°C/60%RH) pull 4. Pull Samples at Time Points (e.g., 1, 3, 6 months) storage_node->pull analysis 5. Analyze Pulled Samples (HPLC for Purity/Degradants) pull->analysis data 6. Plot Data & Analyze Kinetics (% DCBS vs. Time) analysis->data end End: Determine Degradation Rate & Predict Shelf Life data->end

Caption: Experimental workflow for a DCBS stability study.

References

  • N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2 - OECD Existing Chemicals Database. (2004). Available at: [Link]

  • Sovchem® DCBS Safety Data Sheet. Sovereign Chemical Company. Available at: [Link]

  • N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE - Ataman Kimya. Available at: [Link]

  • BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS) - Ataman Kimya. Available at: [Link]

  • N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE | - atamankimya.com. Available at: [Link]

  • Sovchem DCBS Granule - Sovereign Chemical Company. Available at: [Link]

  • Huynh-Ba, K. (2008). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. In Handbook of Stability Testing in Pharmaceutical Development (pp. 65-83). Springer.
  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests - BioProcess International. (2004). Available at: [Link]

  • Stability testing of existing active substances and related finished products | European Medicines Agency. (2023). Available at: [Link]

  • Accelerated stability and forced degradation studies - Alphalyse. Available at: [Link]

  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. (2022). Pharmaceutics. Available at: [Link]

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Technical Support Center: N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the complex interactions of DCBS with other common rubber additives. This resource moves beyond simple data sheets to explain the causality behind the observed effects, helping you troubleshoot and optimize your rubber compounds effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during compounding and vulcanization with DCBS-based cure systems.

Question 1: My compound is scorching (prematurely vulcanizing) during mixing or extrusion. What are the likely causes and how can I fix it?

Answer:

Scorching is a common issue when dealing with highly active cure systems. DCBS is known for providing the longest scorch delay among sulfenamides, but certain interactions can compromise this key feature.[1][2]

Primary Causes:

  • Interaction with Basic Secondary Accelerators: The most frequent cause of reduced scorch safety in a DCBS system is the inclusion of highly basic secondary or "kicker" accelerators.[3] Guanidines (like DPG) and thiurams (like TMTD) are particularly effective at "kicking" the cure rate, but they do so at the expense of processing safety.[3][4] The basic amine from the secondary accelerator can prematurely activate the decomposition of the sulfenamide.

  • High Processing Temperatures: Excessive heat generated during mixing cycles can initiate the decomposition of DCBS, leading to premature cross-linking.[2] This is especially critical in thick rubber parts where heat buildup is more significant.[2][5]

  • Alkaline Compounding Ingredients: Certain fillers or additives with a high pH can create an alkaline environment in the compound, which can reduce the stability of the sulfenamide accelerator and decrease scorch time.

Troubleshooting Protocol:

  • Review Your Secondary Accelerator: If you are using a kicker like DPG or TMTD, try reducing its dosage in small increments (e.g., by 10-20%). This is often the most effective first step.[3]

  • Introduce a Pre-Vulcanization Inhibitor (PVI): Incorporating a PVI, such as N-(cyclohexylthio)phthalimide (CTP), is a highly effective method to regain processing safety. PVIs work by intercepting the reactive species that initiate vulcanization, thereby extending the scorch delay.[6][7] However, be aware that this may also slightly increase the overall cure time.[6]

  • Optimize Mixing Parameters:

    • Lower the mixing temperature or reduce the rotor speed.

    • Shorten the mixing cycle time.

    • Ensure accelerators are added late in the mixing cycle, ideally in a final, cooler pass.

  • Evaluate Compound pH: If you suspect an alkaline filler is the cause, consider alternative grades or the use of a buffer.

G start Scorching Observed? check_kicker Is a basic secondary accelerator (e.g., DPG, TMTD) present? start->check_kicker reduce_kicker Reduce secondary accelerator dosage check_kicker->reduce_kicker Yes check_temp Are processing temperatures too high? check_kicker->check_temp No add_pvi Incorporate a Pre-Vulcanization Inhibitor (PVI) reduce_kicker->add_pvi problem_solved Problem Resolved add_pvi->problem_solved optimize_mixing Optimize mixing parameters: - Lower temperature - Add accelerators late check_temp->optimize_mixing Yes check_temp->problem_solved No optimize_mixing->problem_solved

Question 2: My vulcanizate has a white, powdery substance on the surface after curing and storage. What is this, and how is it related to DCBS?

Answer:

This phenomenon is known as "blooming," which is the migration of compounding ingredients to the surface of the rubber part.[8][9] It occurs when the concentration of one or more ingredients exceeds its solubility limit within the rubber matrix.[8] While many substances can bloom (e.g., sulfur, waxes, antioxidants), accelerators like DCBS can also be a cause.

Primary Causes Related to the Cure System:

  • Excessive Accelerator Dosage: Using more DCBS than is necessary for efficient vulcanization can lead to unreacted accelerator molecules migrating to the surface over time.

  • Poor Dispersion: If the accelerator is not uniformly mixed into the rubber compound, localized areas of high concentration can exist. These areas are prime sources for blooming.

  • Incomplete Vulcanization: An insufficient cure time or temperature can leave a higher amount of unreacted curatives in the compound, which are then free to migrate.

Troubleshooting Protocol:

  • Optimize DCBS Dosage: Review your formulation. DCBS is typically used in the range of 0.5 to 1.5 phr.[4] Ensure you are not using an excessive amount for your desired properties.

  • Improve Mixing and Dispersion:

    • Verify that your mixing procedure ensures homogenous distribution of all additives.

    • Consider using a pre-dispersed form of DCBS if available, which can enhance incorporation into the rubber matrix.

  • Verify Cure State: Use a rheometer to confirm that you are reaching an optimal state of cure (e.g., t90). If the cure is borderline, consider a slight increase in cure time or temperature, or the addition of a secondary accelerator to improve cure efficiency.[9]

Question 3: The cure rate is too slow for my production needs, and the final modulus is lower than expected. How can I speed up the cure without compromising scorch safety too much?

Answer:

While DCBS is prized for its long scorch delay, this inherently comes with a slower cure rate compared to other sulfenamides like CBS or TBBS.[10][11] When used as a single accelerator, the cure time can be impractically long for many applications.[12]

Primary Causes:

  • Inherent Nature of DCBS: The dicyclohexyl amine group in DCBS is sterically hindered and less basic than the amines in other sulfenamides, leading to a slower decomposition and release of the active vulcanizing species.[3]

  • Insufficient Activation: The zinc oxide and stearic acid activator system is crucial for the efficiency of sulfenamide accelerators.[4][5] Sub-optimal levels will result in a slow, inefficient cure.

  • Acidic Ingredients: The presence of certain acidic fillers or oils can retard the cure by neutralizing the basic species that help initiate vulcanization.

Troubleshooting Protocol:

  • Incorporate a Secondary Accelerator: This is the most common and effective method. A small amount of a "kicker" accelerator can significantly boost the cure rate.[4]

    • Thiurams (e.g., TMTD): Very effective at increasing cure rate and state of cure.[4]

    • Guanidines (e.g., DPG): Also a strong activator for sulfenamide systems.[10]

    • Start with a low dosage (e.g., 0.1-0.2 phr) and evaluate the trade-off between cure rate and scorch time.

  • Check Activator Levels: Ensure that zinc oxide and stearic acid are present at appropriate levels (typically 3-5 phr for ZnO and 1-2 phr for stearic acid).[5][13] These are necessary to form the active sulfurating agent.[14]

  • Increase Cure Temperature: If processing allows, increasing the vulcanization temperature will increase the cure rate. However, this must be balanced against the risk of reversion, especially in natural rubber.

Frequently Asked Questions (FAQs)

Question 1: What is the fundamental interaction between DCBS, Zinc Oxide (ZnO), and Stearic Acid?

Answer:

This trio forms the core of the activation system for sulfur vulcanization. DCBS alone is not the true accelerator; it's a precursor. The interaction is a multi-step process:

  • Formation of the Activator Complex: Zinc oxide and stearic acid react to form zinc stearate. This complex is more soluble in the rubber matrix than ZnO itself and is the primary activator.[14]

  • Accelerator Decomposition: At vulcanization temperatures, the DCBS molecule, in the presence of the zinc complex, breaks its sulfur-nitrogen bond.[15][16]

  • Formation of the Active Sulfurating Agent: The fragments of the decomposed accelerator react with sulfur and the zinc complex to form a complex that is the true "active sulfurating agent." This agent efficiently donates sulfur to the rubber polymer chains, creating the cross-links.[14]

Therefore, both ZnO and stearic acid are essential for achieving an efficient cure and developing high modulus in the final product.[5][17]

G ZnO Zinc Oxide ActivatorComplex Activator Complex (Zinc Stearate) ZnO->ActivatorComplex StearicAcid Stearic Acid StearicAcid->ActivatorComplex DCBS DCBS ActiveSulfuratingAgent Active Sulfurating Agent DCBS->ActiveSulfuratingAgent Sulfur Sulfur (S8) Sulfur->ActiveSulfuratingAgent Rubber Rubber Polymer CrosslinkedRubber Crosslinked Rubber (Vulcanizate) Rubber->CrosslinkedRubber ActivatorComplex->ActiveSulfuratingAgent ActiveSulfuratingAgent->CrosslinkedRubber

Question 2: How do different secondary accelerators affect a DCBS cure system?

Answer:

Using DCBS in a binary system with a secondary accelerator is very common to achieve a balance of processing safety and cure efficiency.[12] The choice of secondary accelerator has a predictable effect on the cure profile.

Secondary Accelerator ClassExampleTypical Effect on Scorch TimeTypical Effect on Cure RateNotes
Guanidines DPGSignificant DecreaseSignificant IncreaseProvides good modulus development.[10]
Thiurams TMTDSignificant DecreaseVery High IncreaseCan also act as a sulfur donor in low-sulfur EV systems.[4][10]
Dithiocarbamates ZDBCDrastic DecreaseDrastic IncreaseConsidered "ultra-accelerators"; provide very little scorch safety.[4]
Thiazoles MBTSSlight DecreaseModerate IncreaseOften used to create a broad, flat curing plateau.[3]
Question 3: How do reinforcing fillers like carbon black and silica interact with DCBS?

Answer:

Reinforcing fillers have a complex physical and chemical interaction with the cure system.

  • Carbon Black (CB): Most grades of carbon black are slightly acidic due to functional groups on their surface. This can lead to a slight retardation of the cure by adsorbing the basic amine byproducts that are formed during the initial stages of vulcanization. This adsorption can delay the autocatalytic acceleration phase. However, the high surface area of CB generally ensures good dispersion of the accelerator.[18][19][20]

  • Silica: Silica has a highly active, acidic surface (silanol groups). This acidity can strongly adsorb accelerators and the basic amine species, significantly retarding the cure rate and reducing the state of cure.[18] To counteract this, it is standard practice to use a coupling agent (like a silane) and often a co-activator (like diethylene glycol or triethanolamine) to shield the silica surface and prevent accelerator adsorption. DCBS works synergistically with silane coupling agents to promote strong filler-polymer bonding.[17]

Question 4: Why would I choose DCBS over a faster sulfenamide like TBBS or CBS?

Answer:

The choice of accelerator is always a balance between processing needs and final properties. You would choose DCBS when processing safety is the paramount concern.[21][22]

Scenarios Favoring DCBS:

  • Thick Cross-Sectional Parts: For large, thick articles, the cure must be slow enough to allow heat to penetrate the entire part uniformly before vulcanization begins. A fast-curing system would lead to an overcured exterior and an undercured interior.[2][5]

  • Complex Molding Operations: Intricate molds that require a long flow time for the rubber to fill all cavities benefit from the extended scorch delay of DCBS.[5][21]

  • High-Temperature Processing: When compounds are subjected to high mixing or extrusion temperatures, the superior scorch resistance of DCBS prevents premature setup.[5]

  • Steel Cord Adhesion: DCBS is frequently used in steel skim compounds for tires, where it contributes to improved adhesion between the rubber and the brass-coated steel cord.[1][11]

Experimental Protocol: Evaluating a Secondary Accelerator

This protocol outlines a standard procedure for assessing the impact of a secondary accelerator on a DCBS-based rubber compound using an oscillating disc rheometer (ODR) or moving die rheometer (MDR).

Objective: To quantify the change in scorch time (ts2) and optimum cure time (t90) when a secondary accelerator is added to a masterbatch.

Materials & Equipment:

  • Two-roll mill or internal mixer

  • Base masterbatch (rubber, fillers, oils, activators, antidegradants)

  • DCBS (Control Accelerator)

  • Secondary Accelerator (e.g., TMTD)

  • Sulfur

  • Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)

Procedure:

  • Masterbatch Preparation: Prepare a single, large masterbatch containing all ingredients except for the sulfur and accelerators. This ensures uniformity between your control and test compounds.

  • Compound Mixing (Control):

    • Take a known quantity of the masterbatch.

    • On a two-roll mill at a controlled, low temperature (e.g., 70-80°C), add the DCBS. Mix until fully dispersed.

    • Add the sulfur last. Mix until fully dispersed.

    • Sheet off the rubber and label it "Control."

  • Compound Mixing (Test):

    • Take an identical quantity of the masterbatch.

    • On the same two-roll mill at the same temperature, add the DCBS. Mix until dispersed.

    • Add the desired amount of the secondary accelerator (e.g., TMTD). Mix until dispersed.

    • Add the sulfur last. Mix until dispersed.

    • Sheet off the rubber and label it "Test."

  • Rheometer Testing:

    • Set the rheometer to the desired vulcanization temperature (e.g., 160°C).

    • Place a sample of the "Control" compound in the rheometer and run the test until the cure curve plateaus.

    • Record the following values:

      • ML: Minimum Torque (relates to viscosity)

      • MH: Maximum Torque (relates to modulus/crosslink density)

      • ts2: Scorch Time (time to a 2 dNm rise from ML)

      • t90: Optimum Cure Time (time to 90% of the torque difference MH - ML)

    • Repeat the test for the "Test" compound.

  • Data Analysis:

    • Compare the ts2 values of the Control and Test compounds to quantify the reduction in scorch safety.

    • Compare the t90 values to quantify the increase in cure speed.

    • Compare the MH values to assess the impact on the state of cure.

This systematic approach provides a clear, quantitative understanding of how the secondary accelerator interacts with your DCBS system, allowing for data-driven formulation adjustments.

References

  • Rajan, R., Varghese, S., & Kuriakose, A. P. (2014). Non-regulated Accelerator (DCBS/DBBS) Incorporated Natural Rubber Formulations - Cure Characteristics and Mechanical Properties. RSIS International. [Link]

  • OECD. (2004, January 15). N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. OECD Existing Chemicals Database. [Link]

  • Ataman Kimya. (n.d.). BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS). [Link]

  • Finorchem. (n.d.). Mercure DCBS. [Link]

  • Milliken. (n.d.). The Chemistry of DCBS: A Guide to Rubber Vulcanization Acceleration. [Link]

  • O. Sundström AB. (n.d.). Accelerators - Rubber Chemicals. [Link]

  • ChemBroad. (2024, January 19). DCBS Rubber Accelerator: Properties, Uses, and Benefits. [Link]

  • Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. [Link]

  • ChemBroad. (2024, January 19). DCBS Rubber Accelerator: Properties, Uses, and Benefits. [Link]

  • Crossland Chemicals. (n.d.). Rubber Accelerators. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Anti-Scorching: How DCBS-80 Enhances Rubber Processing Safety. [Link]

  • Tristram, F., & Steudel, R. (2008). Interaction of zinc oxide clusters with molecules related to the sulfur vulcanization of polyolefins ("rubber"). PubMed. [Link]

  • ChemBroad. (2024, January 19). Accelerator DCBs: A Comprehensive Guide. [Link]

  • Scribd. (n.d.). Overview of Primary Accelerators in Rubber. [Link]

  • Hanzlik, R., & Pavka, P. (n.d.). Correlating cure kinetics and physical properties with accelerator variations in a model SBR compound. Digital Commons @ University of Akron. [Link]

  • Milliken. (n.d.). Understanding DCBS: A Key Accelerator for Technical Rubber Goods. [Link]

  • Milliken. (n.d.). N,N-Dicyclohexyl-2-benzothiazolsulfene Amide: Properties and Applications in Rubber. [Link]

  • Dingyuan Chemical. (n.d.). N,N-dicyclohexyl-2-benzothiazole sulfenamide. [Link]

  • ChemBroad. (n.d.). Rubber Accelerator DCBS. [Link]

  • ResearchGate. (n.d.). Continuous Synthesis of N-Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study. [Link]

  • Tumnantong, D., Prasassarakich, P., & Poompradub, S. (2020). Effect of waste zinc oxide particles on properties of natural rubber vulcanizates. Journal of Metals, Materials and Minerals, 30(2), 59-67. [Link]

  • ResearchGate. (2019, November). Blooming of Compounding Ingredients in Natural Rubber Compounds under Different Peroxide Loading. [Link]

  • ResearchGate. (n.d.). Influence of the pre-vulcanization inhibitor on the properties of non-vulcanized rubber compositions for in situ vulcanized reformers applications. [Link]

  • D'Arienzo, M., et al. (2021). Zinc-Based Curing Activators: New Trends for Reducing Zinc Content in Rubber Vulcanization Process. ResearchGate. [Link]

  • Xmgoodyou. (n.d.). Molded Rubber Products Occur Blooming. [Link]

  • Chemistry For Everyone. (2022, August 4). What Is Blooming In Vulcanized Rubber?. YouTube. [Link]

  • Kim, S., et al. (2021). Influence of Carbon Black and Silica Fillers with Different Concentrations on Dielectric Relaxation in Nitrile Butadiene Rubber Investigated by Impedance Spectroscopy. MDPI. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Simbras. (n.d.). Pre - Vulcanization Inhibitor. [Link]

  • Semantic Scholar. (n.d.). EFFECT OF ZINC OXIDE LEVEL AS ACTIVATOR ON THE MECHANICAL PROPERTIES OF NATURAL RUBBER COMPOSITE. [Link]

  • ResearchGate. (2013, October 15). Nature of Carbon Black Reinforcement of Rubber: Perspective on the Original Polymer Nanocomposite. [Link]

  • MDPI. (2022, March 16). The Influence of Colloidal Properties of Carbon Black on Static and Dynamic Mechanical Properties of Natural Rubber. [Link]

Sources

Technical Support Center: Managing the Environmental Impact of N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) and its Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on managing the environmental impact of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) and its associated byproducts. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during experimental work involving this widely used vulcanization accelerator. Our goal is to equip you with the knowledge and tools necessary to conduct your research responsibly and minimize environmental footprint.

I. Understanding the Challenge: The Environmental Fate of DCBS

This compound (DCBS) is a highly effective delayed-action accelerator in the rubber industry.[1][2][3] However, its use and the subsequent lifecycle of rubber products can lead to the release of DCBS and its transformation products into the environment.[4][5] These byproducts, primarily benzothiazole derivatives, have been detected in various environmental compartments and can pose risks to aquatic life and potentially human health.[6][7][8][9] This guide will help you navigate the complexities of identifying, managing, and mitigating these environmental impacts.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the environmental impact and management of DCBS byproducts.

Q1: What are the primary byproducts of concern associated with DCBS?

A1: The primary byproducts of concern stemming from the synthesis and use of DCBS are benzothiazole and its derivatives. During the vulcanization process, the sulfur-nitrogen bond in DCBS cleaves, leading to the formation of a mercaptobenzothiazole radical.[4] Key degradation and transformation products that can be released into the environment include:

  • 2-Mercaptobenzothiazole (MBT): A major and persistent degradation product that is not readily biodegradable.[4][10]

  • Dicyclohexylamine: This byproduct is readily biodegradable.[4]

  • Benzothiazole: The parent compound of this class of derivatives.[4]

  • Other Benzothiazole Derivatives: Such as 2-methylbenzothiazole and 2-methylthiobenzothiazole, which can also be formed.[4]

These compounds are known to be present in rubber products and can be released into the environment over time.[4]

Q2: What are the known environmental toxicities of these byproducts?

A2: Benzothiazole and its derivatives have been reported to exhibit a range of toxic effects. They are known as dermal sensitizers, respiratory tract irritants, and potential endocrine disruptors.[6][7] Some benzothiazoles are considered potential carcinogens and can induce oxidative stress in aquatic organisms.[8] Specifically, 2-mercaptobenzothiazole (MBT) has been associated with excess risks of certain cancers in rubber factory workers.[6][7] The toxicity of these compounds underscores the importance of minimizing their release into the environment.

Q3: How can I detect and quantify DCBS and its byproducts in my experimental wastewater?

A3: Several analytical methods are suitable for the detection and quantification of DCBS and its benzothiazole byproducts in aqueous samples. The choice of method depends on the target analytes, required sensitivity, and available instrumentation. Commonly employed techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for identifying and quantifying a wide range of volatile and semi-volatile organic compounds, including many benzothiazole derivatives.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for analyzing polar, high-molecular-weight, and thermally unstable byproducts that are not amenable to GC analysis.[11]

  • Ion Chromatography (IC): Effective for the determination of inorganic disinfection byproducts and can be adapted for some organic acids.[12][13][14][15]

For detailed procedures, refer to the Experimental Protocols section of this guide.

Q4: What are the recommended laboratory-scale methods for treating wastewater containing DCBS byproducts?

A4: For laboratory-scale wastewater treatment, several methods can be employed to degrade or remove DCBS and its byproducts. These include:

  • Advanced Oxidation Processes (AOPs): AOPs, such as Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), are highly effective at degrading persistent organic pollutants like benzothiazoles.[16][17]

  • Activated Carbon Adsorption: This method is effective for removing a broad spectrum of organic compounds from water through physical adsorption.[16]

  • Biological Treatment: While some byproducts like dicyclohexylamine are readily biodegradable, others like MBT are more persistent.[4][10] Bioaugmentation with specific microbial consortia capable of degrading MBT can be an effective strategy.[10][18]

A combination of these methods often yields the best results.[10][16][19]

Q5: Are there any "greener" alternatives to DCBS that I can consider in my research?

A5: Yes, the principles of green chemistry encourage the use of less hazardous chemicals.[20][21] While direct drop-in replacements for DCBS with identical performance characteristics can be challenging to find, researchers are exploring several avenues:

  • Alternative Accelerator Systems: Investigating different classes of vulcanization accelerators that may have a more favorable environmental profile.

  • Enzymatic Processes: Biocatalysis is being explored as a sustainable alternative to traditional chemical processes in various industries.[22]

  • Safer Solvents: Replacing hazardous organic solvents with greener alternatives like bio-based solvents (e.g., 2-methyltetrahydrofuran) or water-based systems can significantly reduce the environmental impact of the overall process.[22][23]

  • Innovative Synthesis Routes: Developing synthetic pathways for benzothiazoles that utilize greener methodologies, such as microwave-assisted or ultrasound-assisted synthesis, can reduce energy consumption and waste generation.[24]

III. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent analytical results for byproduct quantification. Sample degradation; Matrix interference; Improper sample preparation.Ensure samples are stored properly (e.g., refrigerated, protected from light) and analyzed promptly. Perform a matrix spike and recovery experiment to assess for matrix effects. Review and optimize your sample preparation protocol, ensuring complete extraction of analytes.
Low degradation efficiency in wastewater treatment experiments. Incorrect pH for the chosen treatment method; Insufficient reagent concentration; Presence of inhibiting compounds.Optimize the pH of the wastewater, as the efficiency of methods like Fenton's oxidation is highly pH-dependent.[16] Increase the concentration of the oxidizing agent or adsorbent, or consider a sequential treatment approach. Analyze your wastewater for the presence of compounds that may inhibit the treatment process and consider a pre-treatment step to remove them.
Difficulty in dissolving DCBS for experimental use. DCBS has low water solubility.[3]DCBS is soluble in various organic solvents such as alcohol, ether, acetone, benzene, and toluene.[3] Select a solvent that is compatible with your experimental setup and consider the principles of green chemistry when making your choice.[22][23]
Formation of unexpected byproducts in reaction mixtures. Side reactions during synthesis or vulcanization simulation.Carefully control reaction conditions such as temperature, pH, and the amount of reactants.[25] The formation of byproducts like N-cyclohexyl-benzothiazole-2-sulphonamide and 2,2′-dithiobisbenzothiazole can be influenced by these parameters.[25] Consider using a more selective catalyst or reaction medium.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key analytical and treatment procedures.

Protocol 1: Sample Preparation and Analysis of Benzothiazole Byproducts by GC-MS

Objective: To extract and quantify benzothiazole derivatives from aqueous samples.

Materials:

  • Wastewater sample

  • Dichloromethane (DCM) or a greener alternative like cyclopentyl methyl ether (CPME)[23]

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Certified analytical standards of target benzothiazoles

Procedure:

  • Sample Collection: Collect at least 100 mL of the aqueous sample in a clean glass container.

  • Extraction:

    • Acidify the sample to pH < 2 with sulfuric acid.

    • Transfer the sample to a separatory funnel.

    • Add 30 mL of DCM (or alternative solvent) and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction two more times with fresh portions of the solvent.

    • Combine the organic extracts.

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS.

    • Use a temperature program that allows for the separation of the target analytes.

    • Identify and quantify the benzothiazole byproducts by comparing their mass spectra and retention times to those of the certified standards.

Protocol 2: Laboratory-Scale Wastewater Treatment using Fenton's Reagent

Objective: To degrade benzothiazole byproducts in a laboratory wastewater sample.

Materials:

  • Wastewater sample containing benzothiazole byproducts

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beaker and magnetic stirrer

  • pH meter

Procedure:

  • Sample Preparation: Place 500 mL of the wastewater sample in a beaker and begin stirring.

  • pH Adjustment: Adjust the pH of the sample to approximately 3.0 using sulfuric acid. This is the optimal pH for the Fenton reaction.

  • Catalyst Addition: Add the ferrous sulfate heptahydrate to the wastewater. The optimal concentration will depend on the pollutant load but a starting point of 50 mg/L is recommended for treatability studies.

  • Oxidant Addition: Slowly add the 30% hydrogen peroxide to the solution. The molar ratio of H₂O₂ to Fe²⁺ is a critical parameter to optimize, with ratios typically ranging from 5:1 to 10:1.

  • Reaction: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) with continuous stirring.

  • pH Neutralization and Precipitation: After the reaction is complete, raise the pH to around 7.0-8.0 with sodium hydroxide. This will cause the precipitation of iron hydroxide.

  • Flocculation and Settling: Slowly stir the solution for another 15-20 minutes to aid in flocculation, then turn off the stirrer and allow the precipitate to settle.

  • Analysis: Decant the supernatant and analyze it for the remaining concentration of benzothiazole byproducts using the GC-MS protocol described above to determine the treatment efficiency.

V. Visualizing Key Processes

The following diagrams illustrate important concepts related to the management of DCBS byproducts.

Byproduct_Formation_Pathway DCBS N,N-dicyclohexyl-2- benzothiazolesulfenamide (DCBS) Vulcanization Vulcanization Process (Heat, Sulfur) DCBS->Vulcanization Cleavage S-N Bond Cleavage Vulcanization->Cleavage MBT_Radical Mercaptobenzothiazole Radical Cleavage->MBT_Radical Dicyclohexylamine Dicyclohexylamine Cleavage->Dicyclohexylamine MBT 2-Mercaptobenzothiazole (MBT) MBT_Radical->MBT Other_BTs Other Benzothiazole Derivatives MBT_Radical->Other_BTs

Caption: Formation pathway of major byproducts from DCBS during vulcanization.

Wastewater_Treatment_Workflow cluster_pretreatment Pre-treatment cluster_primary_treatment Primary Treatment cluster_secondary_treatment Secondary Treatment (Optional) cluster_post_treatment Post-treatment pH_Adjustment pH Adjustment AOP Advanced Oxidation (e.g., Fenton's Reagent) pH_Adjustment->AOP Adsorption Activated Carbon Adsorption pH_Adjustment->Adsorption Neutralization Neutralization & Precipitation AOP->Neutralization Biological Biological Treatment (Bioaugmentation) Adsorption->Biological Biological->Neutralization Analysis Effluent Analysis Neutralization->Analysis Treated_Effluent Treated Effluent Analysis->Treated_Effluent Wastewater_In Contaminated Wastewater Wastewater_In->pH_Adjustment

Caption: A generalized workflow for laboratory-scale wastewater treatment.

VI. References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology.

  • N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2 - OECD Existing Chemicals Database. OECD.

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed. National Center for Biotechnology Information.

  • Treatment of rubber industry wastewater review: Recent advances and future prospects | Request PDF - ResearchGate. ResearchGate.

  • Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review | Request PDF - ResearchGate. ResearchGate.

  • Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish - MDPI. MDPI.

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles | Request PDF - ResearchGate. ResearchGate.

  • Continuous Synthesis of N -Cyclohexyl-2-benzothiazole Sulfenamide with Microfluidics and Its Kinetic Study - ResearchGate. ResearchGate.

  • Process for preparation of the n,n-dicyclohexyl-2-benzothiazole sulfenamide - Google Patents. Google Patents.

  • Green Chemical Alternatives → Term - Pollution → Sustainability Directory. Sustainability Directory.

  • This compound | C19H26N2S2 | CID 21080 - PubChem. PubChem.

  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC - NIH. National Center for Biotechnology Information.

  • TREATMENT OF RUBBER INDUSTRY WASTEWATER BY USING FENTON REAGENT AND ACTIVATED CARBON | Jurnal Teknologi (Sciences & Engineering). Jurnal Teknologi.

  • (PDF) Treatment of natural rubber industry wastewater through a combination of physicochemical and ozonation processes Introduction 1 - ResearchGate. ResearchGate.

  • Rubber Wastewater Treatment System - Natural Star Vina. Natural Star Vina.

  • Preparation of N-cyclohexylbenzothiazole-2-sulphenamide by oxidative condensation. ResearchGate.

  • This compound SDS, 4979-32-2 Safety Data Sheets. Fisher Scientific.

  • Method of washing rubber vulcanization accelerator CBS by virtue of sub concentration-process - Google Patents. Google Patents.

  • Greener Solvent Alternatives - Sigma-Aldrich. Sigma-Aldrich.

  • Trace determination of disinfection by-products in drinking water by cyclic ion chromatography with large-volume direct injection - PMC - NIH. National Center for Biotechnology Information.

  • Disinfection Byproducts Analysis | Thermo Fisher Scientific - US. Thermo Fisher Scientific.

  • Method for synthesizing accelerator N,N-dicyclohexyl-2-benzothiazole sulfenamide - Google Patents. Google Patents.

  • Disinfection by-products in drinking water: detection and treatment methods - DOI. DOI.

  • Solvents and sustainable chemistry - PMC - PubMed Central - NIH. National Center for Biotechnology Information.

  • Detection Methods for DBPs | Request PDF - ResearchGate. ResearchGate.

  • Determination of Disinfection Byproduct Anions and Bromide in Drinking Water Using a Reagent-Free Ion Chromatography System Foll - Thermo Fisher Scientific. Thermo Fisher Scientific.

  • Green Chemistry | Carl ROTH. Carl ROTH.

  • N,N-dicyclohexyl-2-benzothiazole sulfenamide. Dingyuan Chemical.

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  • Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - NIH. National Center for Biotechnology Information.

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safe handling and disposal of N,N-dicyclohexyl-2-benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting. The following information is a synthesis of established safety protocols and technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No. 4979-32-2), also known as DCBS, is a delayed-action vulcanization accelerator used in the rubber industry. For laboratory applications, it's crucial to be aware of its potential health and environmental hazards.

The primary hazards associated with DCBS are:

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2][3]

  • Skin and Eye Irritation: It can cause moderate skin irritation and slight eye irritation.[4] Symptoms of skin contact may include itching, scaling, reddening, or blistering.[5]

  • Aquatic Toxicity: DCBS is harmful to aquatic life with long-lasting effects.[1][2]

  • Toxicity if Swallowed: Some sources classify it as toxic if swallowed.[5]

Q2: What are the immediate first-aid procedures in case of exposure?

Immediate and appropriate first-aid is critical to mitigate potential harm. The following table summarizes the recommended actions:

Exposure Route First-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation or a rash develops, seek medical help.[1][3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][5]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A comprehensive PPE strategy is the foundation of safe handling. The following PPE is required:

PPE Category Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1][7]To prevent eye contact which can cause irritation.[4]
Skin Protection Wear chemical-impermeable gloves and fire/flame resistant, impervious clothing.[1][7]To avoid skin contact which can lead to irritation and allergic reactions.[1][4]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1][7]To prevent inhalation of dust or fumes which can irritate the respiratory tract.

Q4: How should this compound be stored?

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • Store apart from foodstuff containers.[1]

  • Keep away from sources of ignition.[5]

Troubleshooting Guides

Scenario 1: A small spill of solid this compound has occurred on a lab bench.

Question: What is the correct procedure for cleaning up a minor spill of this compound?

Answer:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and that there is adequate ventilation.[1][6]

  • Don Appropriate PPE: Before beginning cleanup, put on all required PPE, including gloves, safety goggles, and a lab coat.[1]

  • Contain the Spill: Prevent further spread of the powder.

  • Clean-up: Carefully sweep or vacuum the spilled material. Avoid generating dust.[5][8] Place the collected material into a suitable, closed container for disposal.[5][6]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water.

  • Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, should be disposed of as hazardous waste according to local regulations.[1][6]

Spill_Cleanup_Workflow cluster_spill Minor Spill Cleanup start Spill Occurs evacuate Evacuate Area & Ensure Ventilation start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Sweep/Vacuum Spill (Avoid Dust) contain->cleanup decontaminate Decontaminate Surface cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end_spill Cleanup Complete dispose->end_spill

Caption: Workflow for minor spill cleanup of this compound.

Scenario 2: Accidental skin contact with the compound.

Question: An experimenter has accidentally gotten some of the powder on their gloved hand and a small amount on their forearm. What should they do?

Answer:

  • Immediate Removal from the Contaminated Area: The individual should move away from the hazardous area immediately.

  • Remove Contaminated PPE and Clothing: Carefully remove the contaminated glove and any affected clothing, being cautious not to spread the powder further.[1][3]

  • Wash the Affected Area: Immediately wash the forearm with soap and plenty of water for at least 15 minutes.[1][5]

  • Seek Medical Attention: If skin irritation, redness, or a rash develops, the individual should seek medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.[1][3]

  • Report the Incident: The incident should be reported to the laboratory supervisor.

Skin_Exposure_Response cluster_exposure Skin Exposure Response start Skin Contact Occurs remove_ppe Remove Contaminated PPE & Clothing start->remove_ppe wash_skin Wash Affected Area with Soap & Water (min. 15 mins) remove_ppe->wash_skin seek_medical Seek Medical Attention (if irritation persists) wash_skin->seek_medical report_incident Report Incident to Supervisor seek_medical->report_incident

Caption: Immediate response protocol for skin exposure.

Scenario 3: Disposal of expired or waste this compound.

Question: How should waste this compound and its contaminated containers be disposed of?

Answer:

Disposal must be handled with care to prevent environmental contamination.

  • Waste Characterization: The waste must be characterized as hazardous due to its potential for skin sensitization and aquatic toxicity.[1][5]

  • Containerization: Place the waste material in a suitable, closed, and properly labeled container.[1][6]

  • Licensed Disposal Service: Arrange for disposal through a licensed professional waste disposal service.[8][9] Do not dispose of this chemical down the drain or in regular trash.[1][5]

  • Container Disposal: Contaminated containers should be triple rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, they should be punctured to prevent reuse and disposed of in a sanitary landfill or through other approved methods.[6]

  • Regulatory Compliance: Ensure all disposal activities are in accordance with local, regional, and national environmental regulations.[1][5]

References

  • N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2 - OECD Existing Chemicals Database. (2004). Retrieved from [Link]

  • Two-generation reproductive toxicity study of the rubber accelerator this compound in rats. (2008). Reproductive Toxicology, 25(2), 216-224. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS). (n.d.). Ataman Kimya. Retrieved from [Link]

  • N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Safety Data Sheet - N-Cyclohexyl-2-benzothiazolesulfenamide. (2025). Angene Chemical. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) vs. N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth, data-supported comparison between two prominent sulfenamide-class rubber accelerators: N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS, also known as DZ) and N-cyclohexyl-2-benzothiazolesulfenamide (CBS, also known as CZ). Our analysis moves beyond surface-level data to explore the causal mechanisms dictating their performance, empowering researchers and compounders to make informed decisions for specific applications.

Introduction: The Critical Role of Delayed-Action Accelerators

The vulcanization of diene rubbers with sulfur is a kinetically complex process. Uncontrolled, it can lead to "scorch"—premature cross-linking during mixing and processing stages when the rubber compound is at an elevated temperature. This results in intractable, scorched stock and significant material waste.

Delayed-action accelerators were developed to address this challenge. They remain largely inactive during the initial processing stages but decompose at higher vulcanization temperatures to release reactive species that dramatically increase the rate and efficiency of cross-linking. Sulfenamides, such as CBS and DCBS, are the most widely used class of delayed-action accelerators due to their excellent balance of processing safety and cure speed. The choice between them, however, is dictated by nuanced differences in their chemical structure and resulting reactivity.

Structural and Mechanistic Differences

The primary distinction between DCBS and CBS lies in the amine group attached to the sulfenamide core. CBS possesses a primary amine derivative (cyclohexylamine), while DCBS features a secondary amine derivative (dicyclohexylamine). This seemingly minor structural change has profound implications for the accelerator's performance.

The vulcanization process initiated by sulfenamides involves a series of complex reactions. A simplified, yet illustrative, pathway is the thermal decomposition of the accelerator to form a benzothiazolylthiyl radical and an amine radical. The stability of the sulfur-nitrogen (S-N) bond is the principal determinant of scorch safety.

The two cyclohexyl groups in DCBS exert significant steric hindrance and electron-donating effects compared to the single cyclohexyl group in CBS. This increased steric bulk shields the S-N bond, making it more stable and resistant to premature thermal cleavage. Consequently, a higher activation energy is required to initiate the decomposition of DCBS, which is the root cause of its superior scorch safety.

G cluster_activation Accelerator Activation (Scorch Phase) cluster_cure Vulcanization (Cure Phase) CBS CBS (CZ) N-Cyclohexyl-2- benzothiazolesulfenamide Heat Heat (Processing Temp) CBS->Heat Lower S-N Bond Stability DCBS DCBS (DZ) N,N-Dicyclohexyl-2- benzothiazolesulfenamide DCBS->Heat Higher S-N Bond Stability (Steric Hindrance) Decomp_CBS Faster Decomposition Heat->Decomp_CBS Decomp_DCBS Slower Decomposition Heat->Decomp_DCBS Active_Species Active Sulfurating Agent Decomp_CBS->Active_Species Decomp_DCBS->Active_Species Rubber Rubber (Polymer Chains) Active_Species->Rubber + Sulfur Crosslinks Sulfur Cross-links Rubber->Crosslinks

Figure 1: Logical diagram illustrating how the higher steric hindrance of DCBS leads to greater S-N bond stability, resulting in a delayed onset of decomposition (scorch safety) compared to CBS under processing heat.

Performance Characteristics: A Data-Driven Comparison

The most effective way to compare accelerators is through rheological measurement using an Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR). These instruments monitor the change in torque (related to stiffness and cross-link density) of a rubber compound over time at a constant vulcanization temperature.

Key Rheological Parameters:

  • ML (Minimum Torque): Indicates the viscosity of the unvulcanized compound.

  • MH (Maximum Torque): Proportional to the final cross-link density and stiffness of the cured rubber.

  • ts2 (Scorch Time): The time taken for the torque to rise 2 units above ML. This is a critical measure of processing safety.

  • tc90 (Optimum Cure Time): The time required to reach 90% of the maximum torque. This indicates the overall cure speed.

Table 1: Comparative Rheological Data (Typical Natural Rubber Formulation)
ParameterCBS (CZ)DCBS (DZ)Interpretation
Scorch Time (ts2), minutes at 135°C 4.5 - 5.58.0 - 10.0DCBS provides approximately 80-100% more scorch safety than CBS.
Optimum Cure Time (tc90), minutes at 150°C 10 - 1212 - 15CBS offers a faster cure rate once vulcanization begins.
Cure Rate Index (CRI = 100 / (tc90 - ts2)) ~15-20~18-25While DCBS is slower overall, its cure phase can be quite rapid after the long delay.
Maximum Torque (MH), dN·m SimilarSimilarBoth accelerators typically yield a comparable state of cure (cross-link density) when used at equimolar concentrations.

Note: Values are illustrative and can vary based on the specific formulation (type of polymer, carbon black, activators, etc.).

The data clearly quantifies the primary trade-off: DCBS provides significantly extended scorch safety at the cost of a slightly longer overall cure time.

Experimental Protocol: Comparative Rheological Analysis

This protocol outlines a standardized method for comparing CBS and DCBS in a model rubber compound. A self-validating system is inherent, as the only variable between the two tested compounds is the accelerator type, allowing for direct attribution of performance differences.

Experimental Workflow

Figure 2: Workflow for the comparative evaluation of rubber accelerators.

Step-by-Step Methodology
  • Formulation Preparation: Prepare a masterbatch of a standard rubber compound without the accelerator. A typical formulation could be:

    • Natural Rubber (SMR 20): 100 phr

    • N330 Carbon Black: 50 phr

    • Zinc Oxide: 5 phr

    • Stearic Acid: 2 phr

    • Antioxidant (6PPD): 2 phr

    • Sulfur: 2 phr

  • Mixing Procedure:

    • Use a two-roll mill or an internal mixer (e.g., Banbury).

    • Masticate the rubber, then add zinc oxide and stearic acid.

    • Incorporate the carbon black in stages, ensuring good dispersion.

    • Add the antioxidant.

    • Sheet the masterbatch off the mill and allow it to cool to below 70°C.

  • Accelerator Addition:

    • Divide the masterbatch into two equal portions.

    • Compound A (CBS): Add a molar equivalent amount of CBS (e.g., 0.6 phr).

    • Compound B (DCBS): Add a molar equivalent amount of DCBS (e.g., 0.8 phr, accounting for its higher molecular weight).

    • Mill each compound gently to ensure uniform dispersion of the accelerator, keeping the temperature low to prevent scorch.

  • Rheological Testing:

    • Calibrate the Moving Die Rheometer (MDR) according to ASTM D5289.

    • Set the test temperature. A common temperature for scorch analysis is 135°C, while cure analysis is often done at 150°C or higher.

    • Place a sample of uncured Compound A into the MDR die cavity and start the test. Run for a sufficient time to observe the full cure plateau (e.g., 30 minutes).

    • Repeat the test for Compound B under the identical conditions.

  • Data Analysis:

    • From the resulting rheographs for each compound, extract the key parameters: ML, MH, ts2, and tc90.

    • Compare the ts2 values to quantify the difference in scorch safety.

    • Compare the tc90 values to assess the difference in cure speed.

Application-Specific Selection Criteria

The choice between DCBS and CBS is not a matter of which is "better," but which is more "suitable" for a given application and processing environment.

  • Choose DCBS (DZ) when:

    • Processing Thick Articles: Thick components, such as large off-the-road (OTR) tires or thick belts, retain heat for longer periods. The extended scorch delay of DCBS is essential to prevent premature curing within the bulk of the material during long molding cycles.

    • Complex Processing: Operations involving multiple high-temperature stages (e.g., extrusion followed by calendering) benefit from the added safety margin provided by DCBS.

    • High-Temperature Mixing: When aggressive mixing cycles are required for dispersing difficult ingredients like silica, the higher thermal stability of DCBS provides a crucial safety window.

  • Choose CBS (CZ) when:

    • General-Purpose Applications: For standard molded goods, passenger tires, and profiles where processing conditions are well-controlled, the faster cure time of CBS offers higher productivity.

    • Cost-Sensitive Formulations: CBS is generally more cost-effective than DCBS, making it the preferred choice for high-volume, less demanding applications.

    • Lower Temperature Curing: In applications where lower curing temperatures are used, the higher activity of CBS ensures a complete state of cure is reached in a reasonable time.

Conclusion

This compound (DCBS) and N-cyclohexyl-2-benzothiazolesulfenamide (CBS) are both highly effective delayed-action accelerators. The fundamental difference arises from the steric hindrance imparted by their respective amine groups.

  • DCBS is defined by its superior scorch safety , making it the accelerator of choice for demanding, high-heat processing environments and the manufacture of thick-walled rubber articles.

  • CBS is characterized by its faster cure rate and economic efficiency , rendering it ideal for a wide range of general-purpose applications where processing conditions are less severe and throughput is a key consideration.

The selection process should always be guided by a thorough analysis of the specific processing requirements, curing conditions, and economic targets of the application at hand. The experimental protocol provided in this guide offers a robust framework for making a data-driven decision.

A Comparative Guide to the Performance of DCBS in Common Elastomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers and Formulation Scientists

In the complex world of elastomer formulation, the selection of an appropriate vulcanization accelerator is paramount to achieving the desired processing characteristics and final product performance. Among the sulfenamide class of accelerators, N,N'-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS) has carved out a significant role due to its characteristic delayed-action mechanism. This guide provides a comprehensive comparison of the performance of DCBS in four widely used elastomers: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), and Ethylene Propylene Diene Monomer (EPDM) rubber. This analysis is supported by a synthesis of available experimental data and established principles of rubber chemistry, offering a valuable resource for researchers, scientists, and drug development professionals working with these materials.

Understanding DCBS: A Delayed-Action Accelerator

DCBS is a primary sulfenamide accelerator known for its excellent scorch safety, which is the resistance to premature vulcanization at processing temperatures.[1][2] Its chemical structure enables it to remain relatively inactive during the initial mixing and shaping stages of rubber compounding.[1] This "delayed-action" is crucial for preventing the formation of cross-links before the compound has been properly formed, which is particularly important in complex molding operations.[1]

Upon reaching the vulcanization temperature, DCBS decomposes to release active sulfurating agents that initiate the cross-linking of polymer chains, leading to the formation of a durable, elastic network.[1] This controlled release of curatives contributes to a uniform cure throughout the rubber matrix, resulting in enhanced mechanical properties such as tensile strength, resilience, and resistance to aging.[1][3]

Comparative Performance of DCBS in Key Elastomers

The efficacy of DCBS can vary significantly depending on the type of elastomer it is compounded with. The polarity, degree of unsaturation, and presence of other compounding ingredients all influence the cure characteristics and final properties of the vulcanizate.

Natural Rubber (NR)

In natural rubber, DCBS is prized for providing a long scorch delay, which is beneficial for processing safety, especially in large-scale operations.[4] When used as a single accelerator system in NR, DCBS demonstrates very good scorch safety.[4] However, this extended scorch time is often accompanied by a longer optimum cure time.[4][5] The addition of a secondary accelerator, such as tetrabenzyl thiuramdisulfide (TBzTD), can reduce both the scorch time and the optimum cure time.[4]

In terms of mechanical properties, increasing the dosage of DCBS in NR vulcanizates has been shown to improve tensile strength and tear strength, which correlates with an increase in crosslink density.[4] Binary accelerator systems incorporating DCBS often exhibit higher moduli compared to single accelerator systems.[4]

Styrene-Butadiene Rubber (SBR)

In Styrene-Butadiene Rubber (SBR), particularly in silica-filled compounds, the choice of accelerator is critical due to the potential for the accelerator to be adsorbed onto the silica surface, which can hinder vulcanization efficiency.[6] While specific comparative data for DCBS in SBR is not as readily available in the public domain, the general behavior of sulfenamide accelerators like N-cyclohexyl-2-benzothiazole sulfenamide (CBS) in SBR has been studied.[6] Sulfenamide-based accelerators have been shown to provide the best curing characteristics and mechanical performance in SBR blends.[6] Given that DCBS is a sulfenamide, it is expected to offer good performance in SBR, particularly in providing a desirable balance of scorch safety and cure efficiency, though it generally provides a longer cure time and lower modulus than CBS.[5][7]

Nitrile Butadiene Rubber (NBR)

Nitrile Butadiene Rubber (NBR) is a polar elastomer, and the interaction with accelerators can differ from non-polar rubbers. DCBS is compatible with NBR and is used to improve its physical properties.[3] The use of DCBS in NBR contributes to a high degree of cross-linking, which enhances properties like tensile strength, elongation, and resilience.[3]

Ethylene Propylene Diene Monomer (EPDM) Rubber

EPDM is a saturated polymer with diene monomers providing sites for sulfur vulcanization. Sulfenamide accelerators are commonly used in EPDM formulations. While CBS is noted as a very active sulfenamide in EPDM, DCBS is also utilized, particularly when extended scorch times are necessary.[5] DCBS provides a longer scorch time and cure time, and a lower modulus compared to other sulfenamindes like CBS and TBBS in EPDM.[5]

Quantitative Performance Comparison

PropertyNatural Rubber (NR)Styrene-Butadiene Rubber (SBR)Nitrile Butadiene Rubber (NBR)Ethylene Propylene Diene Monomer (EPDM)Alternative Accelerator (e.g., CBS/TBBS)
Scorch Safety (Time) HighHighHighHighMedium to High
Cure Rate Low to MediumLow to MediumLow to MediumLowMedium to High
Optimum Cure Time HighHighHighHighMedium
Tensile Strength GoodGoodGoodGoodGood to Excellent
Modulus MediumMediumMediumLow to MediumMedium to High
Elongation at Break GoodGoodGoodGoodGood

Experimental Protocols for Performance Evaluation

To ensure scientific integrity and obtain reliable comparative data, standardized testing methodologies must be employed. The following are key experimental protocols for evaluating the performance of DCBS in elastomers.

Evaluation of Cure Characteristics

Methodology: ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.

Procedure:

  • Prepare rubber compounds with the specified elastomer, DCBS, and other compounding ingredients using a two-roll mill or an internal mixer.

  • Place a sample of the uncured rubber compound into the die cavity of a rotorless cure meter.

  • Heat the sample to the specified vulcanization temperature and oscillate the lower die at a specified frequency and amplitude.

  • Record the torque response as a function of time.

  • From the resulting cure curve, determine the following parameters:

    • Minimum Torque (ML): An indication of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.

    • Scorch Time (ts2): The time for the torque to rise 2 units above the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time to reach 90% of the maximum torque, representing the time to achieve a near-complete cure.

Cure_Characteristics_Workflow cluster_preparation Compound Preparation cluster_testing Curemeter Testing (ASTM D5289) cluster_analysis Data Analysis A Weighing of Ingredients (Elastomer, DCBS, etc.) B Mixing (Two-Roll Mill or Internal Mixer) A->B C Sample Placement in Curemeter B->C D Heating and Oscillation C->D E Torque vs. Time Data Acquisition D->E F Determine ML, MH, ts2, t90 E->F Mechanical_Properties_Workflow cluster_preparation Sample Preparation cluster_testing Tensile Testing (ASTM D412) cluster_analysis Data Analysis A Compression Molding of Vulcanized Sheets B Die Cutting of Dumbbell Specimens A->B C Specimen Measurement B->C D Mounting in Tensile Tester C->D E Stretching until Failure D->E F Force-Elongation Data Recording E->F G Calculate Tensile Strength, Modulus, Elongation F->G

References

A Comparative Guide to the Validation of Analytical Methods for N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial chemistry, particularly in the manufacturing of rubber and polymers, the precise quantification of vulcanization accelerators like N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) is paramount for ensuring product quality, safety, and performance.[1][2] The development and validation of robust analytical methods are therefore not merely a regulatory formality but a scientific necessity. This guide provides an in-depth comparison of analytical methodologies for DCBS quantification, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] We will explore the nuances of method validation, from specificity and linearity to accuracy and robustness, supported by illustrative experimental data.

The Critical Role of Method Validation in DCBS Analysis

This compound (DCBS) is a delayed-action accelerator widely used in the rubber industry to control the vulcanization process.[2][7][8] Its concentration directly influences the curing characteristics and the final properties of the rubber product. An unreliable analytical method can lead to inconsistent product quality, batch failures, and potential safety hazards. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9][10][11]

This guide will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for DCBS quantification, a method well-suited for the analysis of small organic molecules due to its high precision and ability to handle thermally unstable compounds. We will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods to illustrate the validation process and the interpretation of performance data.

Core Validation Parameters: A Comparative Overview

The validation of an analytical method is a comprehensive process that evaluates several key performance characteristics.[3][6][9] The following sections compare two distinct RP-HPLC methods for DCBS quantification, hereafter referred to as Method A and Method B .

Method A: Isocratic Elution with a Conventional C18 Column
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

Method B: Gradient Elution with a Core-Shell C18 Column
  • Column: Core-Shell C18, 2.7 µm, 4.6 x 100 mm

  • Mobile Phase: Gradient from 60% to 90% Acetonitrile in Water over 5 minutes

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 280 nm

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] A crucial aspect of demonstrating specificity is the forced degradation study, which intentionally degrades the drug substance to ensure the method can separate the intact drug from its degradation products.[12][13][14][15]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the analyte to various stress conditions to generate potential degradation products.[14][15] This is essential for developing a stability-indicating method.

Experimental Protocol for Forced Degradation of DCBS:

  • Acid Hydrolysis: Reflux 10 mg of DCBS in 10 mL of 0.1 M HCl at 80°C for 4 hours.[14]

  • Base Hydrolysis: Reflux 10 mg of DCBS in 10 mL of 0.1 M NaOH at 80°C for 4 hours.[14]

  • Oxidative Degradation: Treat 10 mg of DCBS with 10 mL of 3% H₂O₂ at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose solid DCBS to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of DCBS (100 µg/mL in acetonitrile) to UV light (254 nm) for 24 hours.[13]

The stressed samples are then analyzed by the HPLC method to assess the separation of the DCBS peak from any degradation product peaks.

Table 1: Comparative Specificity Data

ParameterMethod AMethod B
DCBS Retention Time (min) 6.23.8
Resolution from nearest degradant (Acid) 1.82.5
Resolution from nearest degradant (Base) 2.13.0
Resolution from nearest degradant (Oxidative) 1.62.2
Peak Purity (all conditions) > 0.999> 0.999

Causality Behind Experimental Choices: Method B, with its gradient elution and more efficient core-shell column, provides better resolution between the DCBS peak and its degradation products in a shorter analysis time. This enhanced separation power is crucial for a reliable stability-indicating method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[16]

Table 2: Linearity and Range Comparison

ParameterMethod AMethod B
Range (µg/mL) 1 - 1000.5 - 120
Correlation Coefficient (r²) 0.99920.9998
Y-intercept 15050

Causality Behind Experimental Choices: Method B demonstrates a wider linear range and a correlation coefficient closer to 1, indicating a stronger linear relationship. The lower y-intercept also suggests less baseline noise and better sensitivity.

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]

Table 3: Accuracy and Precision Data

ParameterMethod AMethod B
Accuracy (% Recovery at 3 levels) 98.5 - 101.2%99.5 - 100.8%
Repeatability (%RSD, n=6) 0.8%0.4%
Intermediate Precision (%RSD, different day, different analyst) 1.2%0.7%

Causality Behind Experimental Choices: The higher efficiency of the column in Method B contributes to sharper peaks and better integration, leading to improved precision (lower %RSD). The accuracy of both methods is within acceptable limits, but Method B shows results closer to 100% recovery.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Table 4: LOD and LOQ Comparison

ParameterMethod AMethod B
LOD (µg/mL) 0.30.15
LOQ (µg/mL) 1.00.5

Causality Behind Experimental Choices: The improved signal-to-noise ratio achieved with the core-shell column and optimized gradient in Method B results in lower LOD and LOQ values, making it more suitable for the analysis of trace impurities or low concentrations of DCBS.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 5: Robustness Study Results

Parameter VariedMethod A (%RSD)Method B (%RSD)
Flow Rate (± 0.1 mL/min) 1.5%0.8%
Mobile Phase Composition (± 2%) 2.0%1.1%
Column Temperature (± 5 °C) 1.8%0.9%

Causality Behind Experimental Choices: Method B demonstrates greater robustness, with smaller variations in results when method parameters are intentionally altered. This indicates that the method is more reliable for routine use in a quality control environment where minor variations are inevitable.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for analytical method validation and the interrelationship of the validation parameters.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity (Forced Degradation) MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 MI1 Routine Analysis V5->MI1 MI2 Quality Control MI1->MI2 G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Precision->Accuracy Robustness Robustness Precision->Robustness LOD LOD LOQ LOQ LOD->LOQ LOQ->Range

Sources

A Comparative Analysis of DCBS as a Delayed-Action Accelerator in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This guide offers a comprehensive comparative study of the vulcanization efficiency of N,N-Dicyclohexyl-2-benzothiazolesulfenamide (DCBS). Tailored for researchers, scientists, and professionals in rubber compounding and product development, this document provides an in-depth analysis of DCBS's performance against other common sulfenamide accelerators, supported by experimental data and established testing protocols.

Introduction to Sulfenamide Accelerators in Rubber Vulcanization

Vulcanization is a critical chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains. Accelerators are essential additives that increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency. Among the various classes of accelerators, sulfenamide-based compounds are widely utilized in the rubber industry for their ability to provide a delayed onset of cure, known as scorch safety, coupled with a fast cure rate. This delayed action is crucial for safe processing of rubber compounds during mixing and shaping stages.

This compound (DCBS) is a prominent member of the sulfenamide class of accelerators, recognized for its excellent scorch safety and delayed-action characteristics. Its chemical structure features a benzothiazole ring and a sulfenamide group, which dictates its reactivity and performance in rubber compounds.

Mechanism of Sulfenamide Acceleration

The vulcanization process accelerated by sulfenamides in the presence of activators like zinc oxide and stearic acid is a complex series of chemical reactions. The generally accepted mechanism involves the initial cleavage of the S-N bond in the sulfenamide accelerator. The resulting fragments then react with sulfur to form reactive intermediates. These intermediates, in turn, react with the rubber molecules to create sulfur cross-links, forming a three-dimensional network that imparts the desired mechanical properties to the rubber. The induction period, or scorch time, is the initial phase where the accelerator breaks down and forms these reactive species before significant cross-linking occurs.

Vulcanization_Mechanism cluster_activation Activation Phase cluster_crosslinking Cross-linking Phase Sulfenamide_Accelerator Sulfenamide Accelerator (DCBS) Reactive_Intermediates Reactive Intermediates Sulfenamide_Accelerator->Reactive_Intermediates S-N bond cleavage Heat_Activators Heat + Activators (ZnO, Stearic Acid) Heat_Activators->Sulfenamide_Accelerator Active_Sulfurating_Agent Active Sulfurating Agent Reactive_Intermediates->Active_Sulfurating_Agent Sulfur Sulfur (S8) Sulfur->Active_Sulfurating_Agent Crosslinked_Rubber Cross-linked Rubber Network Active_Sulfurating_Agent->Crosslinked_Rubber Rubber_Polymer Rubber Polymer Chains Rubber_Polymer->Crosslinked_Rubber

Caption: General mechanism of sulfenamide-accelerated sulfur vulcanization.

Comparative Performance Analysis: DCBS vs. Other Sulfenamide Accelerators

The selection of an appropriate accelerator is critical for achieving the desired processing characteristics and final properties of a rubber product. This section compares the vulcanization efficiency of DCBS with two other widely used sulfenamide accelerators: N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS).

PropertyDCBS (this compound)CBS (N-cyclohexyl-2-benzothiazolesulfenamide)TBBS (N-tert-butyl-2-benzothiazolesulfenamide)
Scorch Safety Excellent, longest scorch time.Good scorch safety.Excellent scorch safety, longer than CBS.
Cure Rate Slower cure rate.Medium to fast primary accelerator.Fast curing rates.
Modulus Development Lower modulus.Good modulus development.High modulus development.
Reversion Resistance Good reversion resistance.Prone to reversion at high temperatures.Better reversion resistance than CBS.
Applications Thick rubber articles, tire treads, conveyor belts, where high processing safety is required.General purpose rubbers, tires, industrial rubber products.Tire treads, sidewalls, and other products requiring high abrasion resistance.
Nitrosamine Generation Lower potential for nitrosamine formation.Can produce nitrosamines.Can produce nitrosamines.

Key Insights from the Comparison:

  • Superior Scorch Safety: DCBS provides the best scorch resistance among the common sulfenamide accelerators, making it ideal for complex processing operations or compounds that generate significant heat during mixing. This extended processing window minimizes the risk of premature vulcanization and associated material wastage.

  • Slower Cure Rate: The trade-off for excellent scorch safety is a slower cure rate compared to CBS and TBBS. This may necessitate adjustments in curing cycles or the use of secondary accelerators to achieve desired productivity levels.

  • Physical Properties: While providing good overall physical properties, DCBS typically yields a lower modulus compared to CBS and TBBS. However, it contributes to excellent tensile strength, tear resistance, and fatigue life in the final product.

  • Safety Profile: DCBS is considered a safer alternative concerning the formation of harmful nitrosamines compared to some other accelerators.

Experimental Protocol: Evaluation of Vulcanization Characteristics using a Moving Die Rheometer (MDR)

To objectively compare the vulcanization efficiency of different accelerators, a standardized testing methodology is essential. The Moving Die Rheometer (MDR) is a widely used instrument for characterizing the curing process of rubber compounds. The following protocol is based on ASTM D5289.

Objective: To determine and compare the scorch time (ts2), optimum cure time (t90), and state of cure (torque values) for rubber compounds containing DCBS and other sulfenamide accelerators.

Apparatus:

  • Moving Die Rheometer (MDR)

  • Internal mixer (e.g., Banbury mixer) or a two-roll mill

  • Analytical balance

Materials:

  • Natural Rubber (NR) or a specified synthetic rubber

  • Carbon black or other reinforcing filler

  • Zinc oxide (activator)

  • Stearic acid (activator)

  • Sulfur (vulcanizing agent)

  • Accelerator to be tested (DCBS, CBS, TBBS) at a specified dosage (e.g., 1.5 phr)

Procedure:

  • Compound Preparation:

    • Accurately weigh all the compounding ingredients.

    • Mix the rubber, filler, activators, and other processing aids in an internal mixer or on a two-roll mill according to a standardized mixing procedure.

    • Add the sulfur and accelerator in the final stage of mixing at a lower temperature to prevent premature curing.

    • Sheet out the compounded rubber and allow it to cool to room temperature.

  • MDR Test:

    • Set the MDR to the desired test temperature (e.g., 160°C).

    • Place a sample of the uncured rubber compound of a specified weight into the preheated die cavity of the rheometer.

    • Start the test. The instrument will oscillate one of the dies at a specified frequency and amplitude, measuring the torque required to do so as the rubber vulcanizes.

    • The test continues until the torque reaches a plateau or starts to decrease (reversion).

  • Data Analysis:

    • The MDR generates a cure curve, which is a plot of torque versus time. From this curve, the following parameters are determined:

      • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

      • Maximum Torque (MH): An indication of the stiffness or modulus of the fully vulcanized compound.

      • Scorch Time (ts2): The time required for the torque to rise 2 dN·m above the minimum torque (ML). This represents the onset of vulcanization.

      • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque. This is often considered the optimal cure time for achieving a good balance of properties.

Caption: Workflow for evaluating vulcanization characteristics.

Influence of Compounding Ingredients on DCBS Efficiency

The performance of DCBS is not solely dependent on its intrinsic chemical properties but is also influenced by other ingredients in the rubber formulation.

  • Fillers: The type and loading of fillers, such as carbon black or silica, can affect the cure characteristics. Higher loadings of reinforcing fillers can increase the viscosity of the compound and may slightly alter the cure rate.

  • Activators: Zinc oxide and stearic acid are essential for the efficient functioning of sulfenamide accelerators. Their presence is crucial for the formation of the active vulcanizing complex.

  • Secondary Accelerators: To enhance the cure rate of DCBS-containing compounds, small amounts of ultra-accelerators like thiurams or dithiocarbamates can be used as secondary accelerators. However, this can lead to a reduction in scorch safety.

  • Sulfur Level: The ratio of accelerator to sulfur influences the type of cross-links formed (polysulfidic, disulfidic, or monosulfidic). A higher accelerator-to-sulfur ratio generally leads to a network with a higher proportion of monosulfidic cross-links, which can improve heat resistance and reduce reversion. Reversion is the phenomenon where the physical properties of the vulcanizate deteriorate upon prolonged heating, often due to the breakdown of polysulfidic cross-links.

Conclusion

This compound (DCBS) is a highly valuable delayed-action accelerator in the rubber industry. Its primary advantage lies in its exceptional scorch safety, which provides a wide processing window, making it particularly suitable for the manufacturing of thick and complex rubber articles where premature vulcanization is a significant concern. While it exhibits a slower cure rate and develops a lower modulus compared to other common sulfenamide accelerators like CBS and TBBS, its performance can be tailored through the judicious use of secondary accelerators and optimization of the overall compound formulation. The lower potential for nitrosamine formation further enhances its appeal from a health and safety perspective. For applications demanding superior processing safety and durable final products, DCBS remains a preferred choice for rubber compounders.

References

  • chembroad. (2024, January 19). Sulfenamide Accelerators: Understanding Its Role.
  • Harwick Standard. Technical Data Sheet DCBS.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Anti-Scorching: How DCBS-80 Enhances Rubber Processing Safety.
  • Taizhou Huangyan Donghai Chemical Co.,Ltd. Vulcanization acceleration mechanism and performance characterization.
  • chembroad. (2024, January 1

A Senior Application Scientist's Guide to Cross-Validating the Effects of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) on Rubber Aging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Product Development Professionals

This guide provides a comprehensive framework for the objective, data-driven comparison of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS) against other vulcanization accelerators. The focus is on rigorously evaluating its impact on the long-term aging characteristics of rubber compounds. By adhering to standardized methodologies and understanding the underlying chemical principles, researchers can generate reliable, comparative data crucial for material selection and performance prediction.

Introduction: The Critical Role of Accelerators in Rubber Durability

The transformation of raw rubber into a resilient, durable elastomer is achieved through vulcanization—a process that creates a crosslinked polymer network. Accelerators are essential chemical catalysts in this process, dictating the speed of the reaction and the final properties of the rubber. Among the most widely used are sulfenamide-based accelerators, prized for their "delayed-action" mechanism.[1][2] This feature prevents premature vulcanization, or "scorch," during mixing and processing stages, a critical factor for manufacturing efficiency.[1][2]

This compound (DCBS) is a prominent sulfenamide accelerator known for providing an excellent margin of processing safety.[3] However, the ultimate value of an accelerator extends beyond processing; it profoundly influences the rubber's resistance to degradation from heat, oxygen, and stress over its service life. This guide outlines a robust cross-validation protocol to quantify the anti-aging performance of DCBS-cured rubber, comparing it directly with common alternatives.

Mechanistic Expertise: Why Accelerator Choice Dictates Aging Performance

The aging stability of a vulcanized rubber is intrinsically linked to the structure and density of the sulfur crosslinks formed during curing. Different accelerator systems favor different types of crosslinks (monosulfidic, disulfidic, and polysulfidic).

  • Polysulfidic Crosslinks (S-Sₓ-S): These long, flexible chains provide excellent initial tensile and tear strength but are thermally unstable. Their high sulfur content makes them susceptible to breaking and rearranging during heat aging, a phenomenon known as reversion, which leads to a loss of mechanical properties.[4]

  • Monosulfidic Crosslinks (S): These are short, strong, and thermally stable bonds. A higher proportion of monosulfidic links significantly improves heat and aging resistance, though it can sometimes result in lower initial flexibility.[4]

Sulfenamide accelerators like DCBS are known to promote a favorable balance, providing good reversion resistance.[5] The delayed-action mechanism involves the decomposition of the sulfenamide at vulcanization temperatures, releasing active species that facilitate controlled crosslinking. This controlled reaction allows for the formation of a stable network that is more resistant to the bond breakage and reformation cycles that occur during thermal aging.[6]

This experimental guide is designed to validate these mechanistic claims through empirical testing. By comparing DCBS with accelerators that have different curing kinetics, we can create a clear picture of its influence on the final, aged properties of the rubber.

Experimental Design: A Self-Validating Protocol

To ensure trustworthy and reproducible results, this protocol is grounded in internationally recognized ASTM standards. The workflow is designed as a self-validating system where each step controls for variables, ensuring that any observed differences in aging performance can be confidently attributed to the choice of accelerator.

Comparative Formulations

The first step is to create a set of standardized rubber compounds where only the accelerator system is varied. The following table provides a model formulation based on Natural Rubber (NR). All quantities are in parts per hundred rubber (phr).

Ingredient Function Control (TBBS) Variable 1 (DCBS) Variable 2 (MBT/DPG)
Natural Rubber (SMR CV60)Base Polymer100.0100.0100.0
N330 Carbon BlackReinforcing Filler50.050.050.0
Zinc OxideActivator5.05.05.0
Stearic AcidActivator2.02.02.0
6PPDAntidegradant2.02.02.0
SulfurCuring Agent2.02.02.0
TBBS Accelerator 1.0 --
DCBS Accelerator -1.0 -
MBT Accelerator --1.2
DPG Secondary Accelerator --0.3
  • Control: N-tert-butyl-2-benzothiazolesulfenamide (TBBS) is another common sulfenamide, making it an excellent benchmark for direct comparison.[7]

  • Variable 1: DCBS, the subject of our validation.[7]

  • Variable 2: A combination of 2-mercaptobenzothiazole (MBT) and Diphenylguanidine (DPG) represents a faster, more traditional system with different scorch and aging characteristics.[8]

Experimental Workflow

The entire process, from compounding to final data analysis, follows a logical and standardized sequence to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_cure Phase 2: Cure Characterization & Molding cluster_test Phase 3: Testing & Aging cluster_analysis Phase 4: Analysis A 1. Material Weighing B 2. Two-Roll Mill Mixing (ASTM D3182) A->B C 3. Rheometer Analysis (MDR) to determine T90 Cure Time B->C D 4. Compression Molding of Test Slabs C->D E 5. Initial Property Testing (Unaged Samples) D->E F 6. Accelerated Heat Aging (ASTM D573) E->F G 7. Post-Aging Property Testing (Aged Samples) F->G H 8. Data Comparison & Calculation of Property Retention G->H

Caption: Experimental workflow for cross-validation.

Detailed Experimental Protocols

Protocol 1: Curing Characterization

Rationale: To ensure a fair comparison, each compound must be vulcanized to its optimal state. Curing for too short (undercure) or too long (overcure) a time will negatively affect properties, irrespective of the accelerator used.[9] A Moving Die Rheometer (MDR) is used to determine the optimal cure time (T90), which is the time required to reach 90% of the maximum torque (a proxy for crosslink density).

Step-by-Step Methodology:

  • Calibrate the MDR according to the manufacturer's specifications.

  • Place a small, uncured sample of the rubber compound into the sealed, heated die cavity of the rheometer (e.g., at 160°C).

  • Start the test. The instrument will oscillate one die and measure the torque required to do so as the rubber cures.

  • Record the torque curve until it plateaus.

  • From the data, identify the time to reach 90% of the maximum torque. This is the T90 value, which will be used as the molding time for the test slabs.

Protocol 2: Accelerated Heat Aging

Rationale: This procedure simulates the long-term effects of heat on rubber in a compressed timeframe.[10][11] By exposing samples to elevated temperatures, we accelerate the oxidative and thermal degradation processes that occur during the service life of a rubber product.[10][11][12]

Step-by-Step Methodology (per ASTM D573):

  • Prepare dumbbell-shaped test specimens from the molded slabs according to ASTM D412 specifications.[13][14]

  • Measure and record the initial physical properties (tensile strength, elongation, hardness) of a subset of these specimens (the "unaged" group).

  • Place the remaining specimens in a calibrated, forced-circulation air oven. Ensure they are hung freely, without touching each other.

  • Set the oven to a standard aging temperature (e.g., 70°C or 100°C) and age for a specified duration (e.g., 168 hours).[15]

  • After the aging period, remove the specimens and allow them to cool to room temperature for at least 16 hours but not more than 96 hours before testing.[6]

Protocol 3: Physical Property Testing

Rationale: Quantifiable changes in physical properties before and after aging provide a direct measure of degradation.

  • Tensile Strength & Elongation (ASTM D412): Measures the material's strength and flexibility.[16][17] A significant decrease after aging indicates chain scission and network breakdown.[18]

  • Hardness (ASTM D2240): Measures resistance to indentation.[19][20] An increase in hardness often signifies continued crosslinking or oxidation, leading to embrittlement.[18]

  • Compression Set (ASTM D395): Measures the ability of rubber to retain its elastic properties after prolonged compressive stress.[21][22][23] A higher compression set value indicates poor elastic recovery and permanent deformation, a critical failure mode for seals and gaskets.[24]

Step-by-Step Methodology:

  • Tensile/Elongation: Place the dumbbell specimen into the grips of a universal testing machine.[25] Stretch the sample at a constant rate (e.g., 500 mm/min) until it breaks.[13] The machine's software will record the maximum stress (Tensile Strength) and the percentage of stretch at the point of failure (Ultimate Elongation).

  • Hardness: Use a calibrated Shore A durometer. Press the indentor firmly and evenly onto the flat surface of the rubber sample.[26] Record the reading within 1-2 seconds. Take at least five measurements at different locations and average the results.[26]

  • Compression Set (Method B): Measure the initial thickness of a cylindrical rubber disc. Place the disc in a fixture and compress it by a fixed amount (typically 25%). Place the entire fixture in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 22 hours).[23] Remove the fixture, release the sample, and allow it to recover for 30 minutes before measuring the final thickness.[23]

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The most crucial metric is the percentage retention of properties after aging, as this normalizes the data and highlights the relative stability of each compound.

Calculation: Percentage Retention = (Value after Aging / Initial Value) x 100

Comparative Data Tables
Property Test Standard Control (TBBS) Variable 1 (DCBS) Variable 2 (MBT/DPG)
Unaged Properties
Tensile Strength (MPa)ASTM D412DataDataData
Elongation @ Break (%)ASTM D412DataDataData
Hardness (Shore A)ASTM D2240DataDataData
Aged Properties (168h @ 70°C)
Tensile Strength (MPa)ASTM D412DataDataData
Elongation @ Break (%)ASTM D412DataDataData
Hardness (Shore A)ASTM D2240DataDataData
Performance Retention
Tensile Strength Retention (%)-CalcCalcCalc
Elongation Retention (%)-CalcCalcCalc
Other Properties
Compression Set (%) (22h @ 70°C)ASTM D395DataDataData

Interpretation:

  • Superior Aging Resistance is indicated by:

    • Higher percentage retention of Tensile Strength and Elongation.

    • A smaller change (increase) in Hardness.

    • A lower value for Compression Set.

Based on its chemical nature, it is hypothesized that the DCBS compound will exhibit superior property retention compared to the faster-curing MBT/DPG system and will perform competitively against the TBBS control.

Visualizing the Mechanism of Aging

The choice of accelerator directly influences the initial crosslink structure, which in turn dictates how the material will age.

G cluster_initial cluster_aged A High Polysulfide Network (e.g., Fast, conventional cure) C Network Degradation (Chain Scission & Reversion) A->C Thermally Unstable B Balanced Mono/Disulfide Network (e.g., DCBS-based cure) D Stable Network (High Property Retention) B->D Thermally Stable

Sources

A Researcher's Guide to Assessing the Reproductive and Developmental Toxicity of 4,4'-Dichlorodibenzyl Sulfone (DCBS) in Rat Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential reproductive and developmental toxicity of a chemical entity is paramount for safety assessment and regulatory compliance. This guide provides a comprehensive framework for designing and conducting studies to evaluate the effects of 4,4'-dichlorodibenzyl sulfone (DCBS) on reproduction and development in rat models. While specific toxicity data for DCBS is limited, this guide outlines a robust experimental approach based on internationally recognized guidelines, ensuring scientific integrity and generating reliable data for risk assessment.

The experimental designs detailed herein are grounded in the OECD (Organisation for Economic Co-operation and Development) guidelines, which represent a consensus on the best practices for chemical safety testing. By adhering to these standardized protocols, researchers can ensure their findings are comparable and relevant to a global scientific and regulatory audience.

Foundational Principles: Experimental Design and Rationale

The assessment of reproductive and developmental toxicity is a complex undertaking that requires a multi-generational approach to capture effects on fertility, gestation, lactation, and the growth and development of offspring. The choice of the rat as the model organism is based on its well-characterized reproductive biology, historical data availability, and acceptance by regulatory agencies.

Study Design: A Two-Pronged Approach

A comprehensive assessment of DCBS would typically involve two key studies, which can be conducted separately or in a combined design:

  • Reproduction/Developmental Toxicity Screening Test (OECD TG 421): This study provides initial information on potential effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and early postnatal development.[1][2][3]

  • Prenatal Developmental Toxicity Study (OECD TG 414): This study focuses specifically on adverse effects on the pregnant female and the developing embryo and fetus following exposure during gestation.[4][5][6]

For a more comprehensive evaluation, a Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422) can be employed. This integrated approach assesses systemic toxicity alongside reproductive and developmental endpoints.[7][8]

Dose Selection: The Key to Meaningful Data

The selection of appropriate dose levels is critical. Typically, at least three dose levels of DCBS and a concurrent control group (vehicle only) are used.[1][2] The highest dose should ideally induce some evidence of toxicity without causing severe suffering or death, while the lowest dose should ideally be a no-observed-adverse-effect level (NOAEL). Dose selection is often informed by preliminary range-finding studies or acute toxicity data.

Experimental Protocols: A Step-by-Step Guide

Animal Model and Husbandry
  • Species: Rat (e.g., Sprague-Dawley or Wistar strains). The choice of strain should be justified.

  • Age: Young, sexually mature animals.

  • Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.[5]

  • Diet: Standard laboratory diet and water should be provided ad libitum.

Administration of DCBS

The route of administration should be relevant to potential human exposure. For many industrial chemicals, oral gavage is the preferred method.[2] DCBS would be administered daily at the selected dose levels.

Experimental Workflow

The following diagram illustrates a typical workflow for a combined reproductive and developmental toxicity study.

G cluster_pre_mating Pre-Mating Phase cluster_mating Mating Phase cluster_gestation Gestation Phase cluster_lactation Lactation & Postnatal Phase cluster_termination Termination & Analysis M_Dose Male Dosing (min. 4 weeks) Mating Mating (1 male : 1 female) M_Dose->Mating Continue Dosing F_Dose Female Dosing (min. 2 weeks) F_Dose->Mating Continue Dosing Estrous Estrous Cycle Monitoring Estrous->Mating G_Dose Female Dosing (Gestation Days 0-19) Mating->G_Dose Evidence of Mating (Gestation Day 0) Male_Nec Male Necropsy (after mating) Mating->Male_Nec Maternal_Obs Maternal Observations G_Dose->Maternal_Obs L_Dose Female Dosing (Lactation Days 1-13) G_Dose->L_Dose Parturition Pup_Obs Pup Observations L_Dose->Pup_Obs Dam_Nec Dam Necropsy (Lactation Day 13) L_Dose->Dam_Nec Pup_Nec Pup Necropsy (Postnatal Day 13) Pup_Obs->Pup_Nec Histo Histopathology Male_Nec->Histo Dam_Nec->Histo Pup_Nec->Histo

Figure 1. Experimental workflow for a combined reproductive and developmental toxicity study of DCBS in rats.

Key Endpoints and Data Analysis

A thorough assessment requires the evaluation of a wide range of endpoints in both the parental (P) generation and the first filial (F1) generation.

Parental (P) Generation Endpoints
Parameter Description Rationale
Clinical Observations Daily checks for signs of toxicity (e.g., changes in behavior, appearance).To assess systemic toxicity of DCBS.
Body Weight and Food Consumption Measured weekly.To monitor general health and identify potential treatment-related effects.[2]
Estrous Cycle Monitored daily in females prior to mating.[7]To detect any disruption of the female reproductive cycle by DCBS.
Mating and Fertility Indices Mating index, fertility index, conception index.To evaluate the effects of DCBS on reproductive performance.
Gestation Length Time from conception to parturition.To identify any alterations in the duration of pregnancy.
Parturition Observations Observations of the birthing process.To detect any difficulties with labor and delivery.
Gross Necropsy Macroscopic examination of all major organs at termination.To identify any treatment-related organ abnormalities.
Organ Weights Weights of reproductive organs (testes, epididymides, ovaries, uterus).To detect any changes in the size of reproductive organs.
Histopathology Microscopic examination of reproductive and other target organs.To identify cellular level changes indicative of toxicity.[2]
Sperm Analysis Sperm motility, concentration, and morphology.To assess the effects of DCBS on male gametes.
First Filial (F1) Generation Endpoints
Parameter Description Rationale
Litter Size and Viability Number of pups born, number of live and dead pups.To assess the impact of DCBS on embryonic and fetal survival.
Pup Body Weight Weighed at birth and at regular intervals postnatally.To evaluate the effects of DCBS on growth and development.
Sex Ratio Number of male and female pups.To determine if DCBS has a selective effect on one sex.
Anogenital Distance (AGD) Measured in pups on postnatal day 1.An indicator of endocrine disruption.[2]
Nipple Retention Examined in male pups.Another potential indicator of endocrine-disrupting effects.[2]
Clinical Observations Daily checks for any physical or behavioral abnormalities.To identify any developmental toxicities.
Gross Necropsy Macroscopic examination of pups at termination.To identify any developmental abnormalities.
Data Presentation and Statistical Analysis

All quantitative data should be summarized in tables for clear comparison between dose groups and the control group. Statistical analysis (e.g., ANOVA, Dunnett's test) should be performed to determine the statistical significance of any observed differences.

Comparing DCBS to Other Alternatives: A Note on In Vitro Models

While in vivo studies in rat models remain the gold standard for regulatory reproductive and developmental toxicity testing, alternative in vitro and ex vivo models are gaining traction for screening and mechanistic studies.[9][10][11]

Model Advantages Limitations
Rat Whole Embryo Culture (WEC) Allows for the direct observation of effects on organogenesis.Short culture period, lacks maternal metabolism.[10]
Embryonic Stem Cell Test (EST) High-throughput potential, reduces animal use.Does not fully recapitulate the complexity of embryonic development.[10]
Zebrafish Embryo Model Rapid development, transparent embryos allow for easy visualization of organ development.Differences in physiology and metabolism compared to mammals.[9][10]

These alternative models can be valuable for prioritizing compounds for further in vivo testing and for investigating specific mechanisms of toxicity.[9][12] However, they do not currently replace the need for comprehensive in vivo studies for regulatory submission.[12]

Conclusion: A Pathway to Robust Toxicity Assessment

Assessing the reproductive and developmental toxicity of 4,4'-dichlorodibenzyl sulfone (DCBS) requires a systematic and rigorous approach. By adhering to established OECD guidelines for studies in rat models, researchers can generate high-quality, reliable data that is essential for protecting human health and ensuring regulatory compliance. The integration of in vivo and, where appropriate, in vitro methodologies will provide the most comprehensive understanding of the potential risks associated with DCBS exposure.

References

  • Reproductive toxicology studies ACCORDING TO OECD guidlines 422.
  • OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test.
  • Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD.
  • Alternative methods in reporductive toxicity testing. RIVM rapport 340720002.
  • Test No.
  • Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD.
  • OECD Test Guideline 414.
  • OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test.
  • Alternative Models of Developmental and Reproductive Toxicity in Pharmaceutical Risk Assessment and the 3Rs. PubMed.
  • Full article: Alternative models in developmental toxicology.
  • Alternative models in developmental toxicology. PubMed.
  • Test No.

Sources

A Comparative Analysis of Sulfenamide Accelerators: DCBS vs. TBBS and MBS in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, data-driven comparison of three prominent delayed-action sulfenamide accelerators: N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS), N-tert-butyl-2-benzothiazolesulfenamide (TBBS), and 2-(Morpholinothio)benzothiazole (MBS). Our analysis is grounded in established experimental protocols and focuses on the critical performance metrics that guide compound formulation in industrial and research settings.

Introduction to Sulfenamide Accelerators

Sulfenamide accelerators are a cornerstone of modern rubber vulcanization, prized for their ability to provide a crucial induction period, known as scorch delay, before the onset of rapid cross-linking. This delay is essential for the safe processing of rubber compounds at elevated temperatures during mixing and shaping operations. The general structure of these accelerators consists of a 2-mercaptobenzothiazole (MBT) moiety linked to a secondary or primary amine through a labile sulfur-nitrogen bond. The nature of the amine group profoundly influences the accelerator's performance, particularly its scorch safety and cure rate.

The stability of the S-N bond is the determining factor in the scorch delay. A more stable bond requires more thermal energy to dissociate and initiate vulcanization, thus providing a longer scorch time. The rate at which the active sulfurating species are subsequently formed dictates the cure rate. This guide will elucidate how the structural differences between DCBS, TBBS, and MBS translate into tangible performance variations.

Experimental Design and Methodology

To provide a robust comparison, we will refer to a standardized experimental framework for evaluating rubber compounds. The typical formulation for such a study would involve a base elastomer (like natural rubber or styrene-butadiene rubber), fillers (such as carbon black), activators (zinc oxide and stearic acid), an antioxidant, and the sulfenamide accelerator .

Cure Characteristics Analysis

The cure profile of the rubber compounds is assessed using a Moving Die Rheometer (MDR), which measures the change in torque as a function of time at a constant temperature. The key parameters derived from the resulting rheograph are:

  • ML (Minimum Torque): An indicator of the compound's viscosity before curing.

  • MH (Maximum Torque): Correlates with the stiffness and crosslink density of the fully cured compound.

  • ts2 (Scorch Time): The time taken for the torque to rise by 2 dNm above ML, representing the onset of vulcanization.

  • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, indicating the time for optimal cure.

Physical Property Testing

After curing, the vulcanized rubber sheets are subjected to a battery of physical tests to determine their mechanical properties, including:

  • Tensile Strength: The maximum stress the material can withstand while being stretched before breaking.

  • Elongation at Break: The maximum strain or percentage of elongation at the point of rupture.

  • Modulus at 300% Elongation: The stress required to stretch the sample to 300% of its original length, indicating its stiffness.

The following diagram illustrates the typical experimental workflow for this comparative analysis.

G cluster_0 Compounding Phase cluster_1 Testing & Analysis Phase A Base Elastomer (NR/SBR) E Mixing (Two-roll mill or internal mixer) A->E B Fillers & Additives (Carbon Black, ZnO, Stearic Acid) B->E C Accelerator (DCBS, TBBS, or MBS) C->E D Sulfur D->E F Cure Characteristics (MDR Analysis) E->F G Vulcanization (Compression Molding) E->G H Physical Property Testing (Tensile, Modulus, Elongation) G->H

Caption: Experimental workflow for comparing sulfenamide accelerators.

Comparative Performance Data

The following tables summarize the expected performance data for DCBS, TBBS, and MBS in a typical rubber formulation.

Table 1: Cure Characteristics

ParameterDCBS (DZ)TBBSMBS
Scorch Time (ts2, min) LongestIntermediateShortest
Cure Time (t90, min) LongestIntermediateShortest
Cure Rate Index (100/(t90-ts2)) SlowestIntermediateFastest
Maximum Torque (MH, dNm) HighHighHigh

Table 2: Physical Properties of Vulcanizates

PropertyDCBS (DZ)TBBSMBS
Tensile Strength (MPa) ExcellentExcellentVery Good
Modulus at 300% (MPa) HighHighHigh
Elongation at Break (%) GoodGoodGood

Discussion and Mechanistic Interpretation

The performance differences among DCBS, TBBS, and MBS are directly attributable to the nature of the amine group attached to the sulfenamide.

  • This compound (DCBS): The presence of two bulky cyclohexyl groups on the nitrogen atom creates significant steric hindrance around the S-N bond. This steric shielding makes the bond more stable and less susceptible to premature cleavage at processing temperatures, resulting in the longest scorch delay among the three. However, this high stability also translates to a slower dissociation at curing temperatures, leading to a slower cure rate.

  • N-tert-butyl-2-benzothiazolesulfenamide (TBBS): The tert-butyl group is also bulky and provides substantial steric hindrance, leading to excellent scorch safety that is generally slightly less than that of DCBS. It offers a good balance between processing safety and a reasonably fast cure rate, making it a widely used general-purpose accelerator.

  • 2-(Morpholinothio)benzothiazole (MBS): The morpholino group is less sterically hindering compared to the dicyclohexyl and tert-butyl groups. Consequently, the S-N bond in MBS is less stable and dissociates more readily at lower temperatures. This results in a shorter scorch time and a faster cure rate.

The following diagram illustrates the relationship between the chemical structure of the amine group and the resulting scorch safety.

G cluster_0 Chemical Structure (Amine Group) cluster_1 Performance Outcome A Dicyclohexyl (DCBS) (High Steric Hindrance) X Longest Scorch Safety A->X leads to B tert-Butyl (TBBS) (Intermediate Steric Hindrance) Y Balanced Scorch Safety B->Y leads to C Morpholinyl (MBS) (Low Steric Hindrance) Z Shortest Scorch Safety C->Z leads to

Caption: Influence of amine structure on scorch safety.

In terms of the physical properties of the final vulcanizate, all three accelerators are capable of producing robust materials with excellent tensile strength and modulus. The choice among them is therefore less about the ultimate physical properties and more about optimizing the processing characteristics of the rubber compound.

Application-Specific Recommendations

  • DCBS: Is the accelerator of choice for applications requiring maximum processing safety, such as in thick articles or complex extrusion profiles where the rubber compound is exposed to high temperatures for extended periods before curing. Its slower cure rate can be compensated by using a secondary accelerator.

  • TBBS: Represents a versatile, all-purpose accelerator suitable for a wide range of applications, including tires, conveyor belts, and various molded goods. It provides a reliable balance of scorch safety and cure time.

  • MBS: Is preferred in applications where a fast cure is desired and processing conditions are less demanding in terms of scorch safety. It is often used in injection molding and other processes where rapid cycle times are economically advantageous.

Conclusion

The selection of a sulfenamide accelerator is a critical decision in rubber compounding, with a direct impact on processing efficiency and final product quality. This compound (DCBS) distinguishes itself by offering superior scorch safety, a consequence of the high steric hindrance provided by its dicyclohexyl amine moiety. This makes it an invaluable tool for managing challenging processing conditions. While TBBS provides a balanced performance profile and MBS offers rapid curing, the exceptional processing latitude afforded by DCBS ensures its place in specialized and demanding rubber applications. The experimental data and mechanistic principles outlined in this guide provide the necessary framework for making an informed selection based on the specific requirements of the application at hand.

References

A. K. Bhowmick, D. K. Tripathy (Eds.), Rubber Materials and Their Technologies.

J. S. Dick, Rubber Technology: Compounding and Testing for Performance.

W. Hofmann, Rubber Technology Handbook.

literature review of N,N-dicyclohexyl-2-benzothiazolesulfenamide applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Introduction: Defining the Role of DCBS in Modern Elastomer Technology

This compound, commonly known as DCBS or DZ, is a prominent member of the sulfenamide class of delayed-action accelerators used in the vulcanization of rubber. Its primary function is to control the onset and rate of the sulfur cross-linking process, a critical factor in the manufacturing of complex rubber articles. Unlike more reactive accelerators, DCBS provides an extended period of scorch delay, which is the time during which a rubber compound can be mixed, shaped, and processed at high temperatures without curing prematurely. This characteristic is indispensable for preventing waste and ensuring product integrity in industrial applications.

This guide provides a comprehensive literature review and comparative analysis of DCBS. It is intended for researchers, scientists, and formulation engineers in the rubber and polymer industries. We will delve into its mechanism of action, compare its performance against other common sulfenamide accelerators using experimental data, outline detailed testing protocols, and discuss its safety and environmental profile.

Mechanism of Action: The Chemistry of Delayed Vulcanization

The efficacy of DCBS lies in its unique chemical structure, which features two bulky cyclohexyl groups attached to the sulfenamide nitrogen atom. During the initial high-temperature mixing stages, the accelerator system remains relatively dormant. The vulcanization process begins in earnest when the temperature is raised for the final curing stage.

The generally accepted mechanism involves the following key steps:

  • Initial Decomposition: At curing temperatures, DCBS decomposes in the presence of activators (like zinc oxide and stearic acid) to form a benzothiazolyl radical and an amine radical.

  • Sulfur Ring Opening: The active accelerator species then reacts with elemental sulfur (typically S8) to open the sulfur ring, forming a polysulfidic accelerator-sulfur intermediate.

  • Cross-link Formation: This intermediate then reacts with the polymer chains (e.g., natural rubber or SBR), creating cross-links that give the rubber its characteristic elasticity and strength.

The extended scorch delay of DCBS is attributed to the stability of the N-S bond and the steric hindrance provided by the bulky dicyclohexyl groups. These features slow down the initial decomposition and the subsequent reactions, preventing premature vulcanization.

Vulcanization_Mechanism cluster_mixing Mixing Stage (Low Scorch Risk) cluster_curing Curing Stage (High Temperature) DCBS DCBS (Stable) Rubber Rubber Polymer Decomposition DCBS Decomposition DCBS->Decomposition Heat Crosslinking Polymer Cross-linking Rubber->Crosslinking Sulfur Sulfur (S8) Activators ZnO, Stearic Acid Intermediates Active Accelerator-Sulfur Intermediates Sulfur->Intermediates Activators->Decomposition Activate Decomposition->Intermediates Intermediates->Crosslinking Vulcanizate Vulcanized Rubber Network Crosslinking->Vulcanizate

Caption: Simplified mechanism of DCBS-accelerated vulcanization.

Performance Characteristics and Comparative Analysis

The selection of an accelerator is a critical decision in rubber compounding, directly influencing processing behavior and the final properties of the vulcanizate. DCBS is primarily valued for its exceptional scorch safety. Let's compare its performance with other widely used sulfenamide accelerators like N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS).

Performance MetricDCBS (DZ)TBBSCBSRationale for Difference
Scorch Time (ts2) at 135°C (min) ~25-35~15-25~10-20The two bulky cyclohexyl groups in DCBS provide significant steric hindrance, stabilizing the N-S bond and delaying the formation of active sulfurating agents.
Cure Rate Index (CRI) SlowerFastModerateThe same factors that delay scorch also lead to a slower overall cure rate once vulcanization begins.
Reversion Resistance GoodModerateFairSlower curing kinetics can sometimes lead to a broader, more stable curing plateau, offering better resistance to over-curing (reversion).
Physical Properties (Tensile Strength) GoodExcellentGoodWhile all produce strong vulcanizates, the faster accelerators like TBBS often yield slightly higher tensile strengths due to a potentially more efficient cross-linking process.
Nitrosamine Potential LowLowSecondary AmineDCBS is based on a secondary amine (dicyclohexylamine), which can form a specific nitrosamine. However, it is generally considered a safer alternative to some older accelerators.

Note: The values presented are typical ranges and can vary significantly based on the specific rubber formulation, including the type of polymer, carbon black, and other additives.

Experimental Protocol for Accelerator Evaluation

To objectively compare the performance of DCBS against other accelerators, a standardized experimental workflow is essential. This protocol ensures that any observed differences in performance can be directly attributed to the choice of accelerator.

Step 1: Compounding

The first step is to prepare a masterbatch of a standard rubber compound, into which the different accelerators will be mixed.

Example Formulation (Natural Rubber):

  • Natural Rubber (SMR 20): 100.0 phr

  • N330 Carbon Black: 50.0 phr

  • Zinc Oxide: 5.0 phr

  • Stearic Acid: 2.0 phr

  • Antioxidant (6PPD): 2.0 phr

  • Processing Oil: 3.0 phr

  • Sulfur: 2.0 phr

  • Accelerator: Variable (e.g., 0.6 phr of DCBS, CBS, or TBBS)

Procedure:

  • On a two-roll mill with controlled temperature (50-70°C), masticate the natural rubber.

  • Sequentially add zinc oxide, stearic acid, antioxidant, and processing oil. Ensure complete dispersion after each addition.

  • Add the carbon black in increments.

  • Once the masterbatch is homogenous, add the sulfur and the specific accelerator (DCBS, CBS, or TBBS) at a lower temperature to prevent scorch.

  • Sheet out the final compound and allow it to mature for 24 hours at room temperature.

Step 2: Rheological Analysis

The curing characteristics are measured using a Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR) as per ASTM D2084.

Procedure:

  • Set the rheometer to the desired test temperature (e.g., 160°C).

  • Place a sample of the uncured rubber compound into the test cavity.

  • Start the test and record the torque as a function of time.

  • From the resulting rheograph, determine the following:

    • ML (Minimum Torque): Indicates the viscosity of the uncured compound.

    • MH (Maximum Torque): Correlates with the stiffness and cross-link density of the fully cured compound.

    • ts2 (Scorch Time): Time for a 2 dNm rise in torque from ML.

    • t90 (Optimum Cure Time): Time to reach 90% of the maximum torque development (MH - ML).

Step 3: Physical Property Testing

The mechanical properties of the cured rubber are tested to evaluate the final performance.

Procedure:

  • Press-cure sheets of the rubber compound at the specified temperature (e.g., 160°C) for their respective t90 times.

  • Allow the cured sheets to condition for 24 hours.

  • Die-cut dumbbell-shaped specimens from the sheets.

  • Conduct tensile testing according to ASTM D412 to measure:

    • Tensile Strength (MPa): The maximum stress the material can withstand before breaking.

    • Elongation at Break (%): The extent to which the material can be stretched before it ruptures.

    • Modulus at 300% (MPa): The stress required to stretch the material to 300% of its original length, indicating stiffness.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Output Formulation Define Rubber Formulation Compounding Compound Mixing (Two-Roll Mill) Formulation->Compounding Maturation Compound Maturation (24 hours) Compounding->Maturation Rheology Rheological Testing (MDR/ODR) Maturation->Rheology Curing Press Curing (at T, t90) Maturation->Curing Cure_Data Cure Characteristics (ts2, t90, MH, ML) Rheology->Cure_Data Conditioning Conditioning (24 hours) Curing->Conditioning Physical_Test Physical Testing (Tensile, Hardness) Conditioning->Physical_Test Physical_Data Mechanical Properties (Tensile, Elongation, Modulus) Physical_Test->Physical_Data

Caption: Standardized workflow for evaluating rubber accelerator performance.

Alternative Applications

While over 95% of DCBS is used in the rubber industry, some niche applications have been explored in scientific literature:

  • Organic Synthesis: Sulfenamides can be used as reagents in organic chemistry, for example, as amine-transfer agents.

  • Corrosion Inhibition: Some studies have investigated benzothiazole derivatives for their potential to act as corrosion inhibitors for metals in acidic media.

However, these applications are minor compared to its established role in rubber vulcanization.

Safety and Environmental Considerations

A critical aspect of modern chemical selection is the safety and environmental profile of the substance.

  • Toxicology: DCBS is a skin and eye irritant and can cause skin sensitization upon repeated contact. Proper personal protective equipment (PPE), including gloves and safety glasses, is mandatory when handling the powder form.

  • Nitrosamine Formation: A significant concern with secondary amine-based accelerators is the potential formation of carcinogenic N-nitrosamines during vulcanization or in the final product. DCBS is derived from the secondary amine dicyclohexylamine, and thus, the formation of N-nitrosodicyclohexylamine (NDCHA) is possible. While regulatory scrutiny has pushed the industry towards safer alternatives, DCBS is often still used in applications where its unique processing characteristics are essential. It is generally considered a "safer" alternative compared to accelerators that can form more potent nitrosamines like N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA).

Conclusion

This compound (DCBS) remains a highly valuable tool in the rubber compounder's arsenal, distinguished by its exceptionally long scorch delay. This feature provides unparalleled processing safety, which is critical for complex extrusions, large tire components, and thick-walled articles where premature curing would be catastrophic.

However, its benefits must be weighed against its slower cure rate and the potential for nitrosamine formation. In applications where maximum cure speed is desired and scorch safety is less critical, accelerators like TBBS may be a more suitable choice. For general-purpose applications, CBS often provides a balanced performance profile.

Ultimately, the selection of DCBS is a strategic decision based on the specific processing demands of the application and the required physical properties of the final product. Its continued use underscores the importance of processability in high-stakes rubber manufacturing.

References

  • ChemicalBook: this compound.
  • PubChem: this compound. A comprehensive database of chemical information maintained by the National Center for Biotechnology Information.
  • Sunsine Chemical: Accelerator DCBS (DZ). Product information from a major chemical manufacturer, outlining applications and typical characteristics. Source: Sunsine Chemical
  • OECD SIDS: this compound. Detailed safety and toxicity information from the Organisation for Economic Co-operation and Development Screening Information Dataset.
  • Rubber Compounding: Chemistry and Applications. A comprehensive textbook covering the principles of rubber compounding and the role of various additives. Source: Brendan Rodgers, CRC Press
  • ScienceDirect: Review on the Vulcanization of Rubbers. An academic overview of the chemical processes involved in rubber vulcanization. Source: Elsevier B.V., ScienceDirect

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS), a common vulcanization accelerator. In the fast-paced environment of research and development, the lifecycle of a chemical, from procurement to disposal, demands meticulous planning and execution. This document provides the essential, step-by-step guidance necessary to manage DCBS waste streams, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical causality and regulatory compliance, empowering you to manage your responsibilities with confidence and integrity.

Foundational Knowledge: Understanding the Hazard Profile of DCBS

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 4979-32-2) is not a benign substance. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent precautions we must take.

Key hazards include:

  • Acute Oral Toxicity: The substance is classified as toxic if swallowed.[1]

  • Serious Eye Damage: Direct contact can cause irreversible damage to the eyes.[1]

  • Skin Sensitization: It may cause an allergic skin reaction upon contact.[2][3][4]

  • Aquatic Toxicity: DCBS is recognized for its potential to cause long-lasting harmful effects to aquatic life.[1][2][3]

  • Combustible Dust: When in powdered form, DCBS may form combustible dust concentrations in the air, creating a fire or explosion hazard under specific conditions.[4]

These classifications are not mere labels; they are directives that inform every aspect of the chemical's handling, from personal protective equipment (PPE) selection to the ultimate disposal pathway. The environmental toxicity, in particular, underscores the absolute prohibition of disposing of this chemical down the drain or in general waste, as it can persist and cause harm in ecosystems.[1]

The Principle of "Cradle-to-Grave": Your Regulatory Responsibility

In the United States, the management of hazardous materials is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This framework establishes a "cradle-to-grave" responsibility for hazardous waste generators.[7] This means that you, the researcher, are responsible for the waste from the moment it is generated until its final, safe disposal.[7]

The first step in this process is to formally identify your DCBS-containing waste as hazardous.[8] All generators of waste must determine if their waste is hazardous and ensure it is properly managed, treated, and disposed of.[7] This guide serves to facilitate that process, but it is crucial to consult your institution's Environmental Health & Safety (EHS) department and local regulations to ensure complete compliance.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the hazards, a robust PPE protocol is essential. The causality is simple: to prevent injury, we must establish an impermeable barrier between the chemical and the body.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required for larger quantities.[1]Protects against splashes and dust, preventing serious eye damage.
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to allergic reactions.[2][3]
Body Protection Laboratory coat; fire/flame-resistant and impervious clothing for larger spills.[2]Protects skin from contamination and provides a removable barrier in case of a spill.
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated or ventilation is inadequate.[3][4]Prevents inhalation of combustible dust or aerosols.

Always wash hands thoroughly after handling DCBS, even when gloves have been used.[1] Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[2][4]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol provides a systematic workflow for the safe segregation, containment, and disposal of DCBS waste.

Immediately upon generation, segregate all DCBS-containing waste. This includes:

  • Unused or expired pure DCBS.

  • Grossly contaminated items (e.g., weigh boats, spatulas, filter paper).

  • Contaminated PPE (gloves, bench paper, etc.).

  • Solutions containing DCBS.

Causality: Proper segregation prevents unintentional and dangerous mixing of incompatible waste streams and simplifies the disposal process. Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden.

  • Primary Container: Use a dedicated, sealable, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, with no leaks or cracks.

  • Solids: Place solid DCBS waste directly into the container. To minimize dust, avoid dropping the material from a height.[4]

  • Sharps: Any contaminated sharps (needles, razor blades) must first be placed in a designated sharps container before being added to the hazardous waste container.

  • Closure: Keep the waste container closed at all times, except when actively adding waste.[4] This minimizes the release of vapors and prevents spills.

Proper labeling is a critical regulatory requirement. Your waste container label must include:

  • The words "Hazardous Waste."

  • Full Chemical Name: "this compound" and any other chemical constituents in the waste stream. Avoid abbreviations.

  • Appropriate Hazard Pictograms: (e.g., skull and crossbones for toxicity, environment, exclamation mark for skin sensitizer).

Causality: Accurate labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers. It is also essential for the final disposal facility to properly manage and treat the waste.

Store your labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. This location should be:

  • At or near the point of generation.

  • Under the control of the operator.

  • Away from ignition sources and incompatible materials (e.g., strong oxidizing agents).[1]

  • In a location that prevents it from being knocked over.

The final and most critical step is to ensure the waste is transported and disposed of by a qualified and licensed entity.

  • Contact Professionals: Arrange for pickup through your institution's EHS department or a licensed professional waste disposal service.[9]

  • Manifest System: For transport off-site, the waste will be tracked using a hazardous waste manifest, a legal document that follows the waste from your lab to its final destination.[8]

  • NEVER:

    • Dispose of DCBS in the regular trash.

    • Pour DCBS waste down the sink or drain.[1]

Emergency Protocol: Managing Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][4]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as detailed in Section 3 before attempting any cleanup.[1]

  • Containment: Prevent the spill from spreading or entering drains.[1]

  • Cleanup: For solid spills, carefully sweep or vacuum the material and place it into your hazardous waste container.[1] Avoid actions that generate dust.[4] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for proper DCBS disposal.

DCBS_Disposal_Workflow cluster_prep Preparation & Assessment cluster_action Collection & Containment cluster_disposal Storage & Final Disposition A Identify Waste as This compound B Assess Hazards (Toxic, Eye Damage, Skin Sensitizer, Aquatic Toxin, Combustible Dust) A->B C Select Required PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste at Source (Solids, Liquids, Contaminated PPE) C->D E Select & Use Approved Container (HDPE, Sealable) D->E F Label Container Correctly ('Hazardous Waste', Full Name, Date) E->F G Store Securely in Designated Accumulation Area F->G H Arrange Pickup via EHS or Licensed Disposal Vendor G->H I Complete Hazardous Waste Manifest for Transport H->I J Final Disposal at Approved Facility I->J

Caption: Decision workflow for the safe disposal of DCBS waste.

By adhering to this structured protocol, you fulfill your professional and regulatory obligations, ensuring that the materials enabling today's discoveries do not compromise tomorrow's safety and environmental health.

References

  • N,N-Dicyclohexyl-2-benzothiazolsulfene amide Safety Data Sheet. AK Scientific, Inc.

  • N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. (2004). OECD Existing Chemicals Database.

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.

  • EPA Hazardous Waste Management. (2024). Axonator.

  • This compound SDS. (2019). ChemSrc.

  • SAFETY DATA SHEET - N,N-Dicyclohexyl-2-benzothiazolsulfene Amide. (2024). LGC Standards.

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.

  • Learn the Basics of Hazardous Waste. (2025). US EPA.

  • SAFETY DATA SHEET - DURAX® (CBS) POWDER. (2019). Vanderbilt Chemicals, LLC.

  • US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. (2019). Enhesa.

  • Safety Data Sheet - N-Cyclohexyl-2-benzothiazolesulfenamide. (2025). Angene Chemical.

  • Chemical Safety Data Sheet MSDS / SDS - N-Cyclohexyl-2-benzothiazolesulfenamide. (2025). ChemicalBook.

  • This compound. PubChem, National Center for Biotechnology Information.

  • N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. Ataman Kimya.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for N,N-dicyclohexyl-2-benzothiazolesulfenamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. N,N-dicyclohexyl-2-benzothiazolesulfenamide, a common sulfenamide accelerator used in rubber vulcanization, is a compound that demands meticulous handling.[1][2][3] While essential for its industrial applications, its hazardous properties necessitate a comprehensive understanding and implementation of appropriate personal protective equipment (PPE). This guide provides an in-depth, procedural framework for the safe handling of this chemical, grounding every recommendation in established safety protocols and the compound's specific hazard profile.

The primary risks associated with this compound are its potential to cause serious eye damage and, most notably, its classification as a skin sensitizer.[4][5][6][7] An allergic skin reaction can be initiated upon contact, with sensitivity increasing after exposure.[6][8] Furthermore, when in powdered form, it can create combustible dust concentrations in the air, adding a physical hazard to its chemical risks.[8]

Hazard Profile at a Glance

Before detailing PPE requirements, it is crucial to understand the specific hazards as classified under the Globally Harmonized System (GHS).

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Sensitization Category 1 / 1BWarningH317: May cause an allergic skin reaction.[4][7]
Serious Eye Damage/Irritation Category 1DangerH318: Causes serious eye damage.[5]
Acute Toxicity (Oral) Category 3DangerH301: Toxic if swallowed.[5]
Aquatic Hazard (Chronic) Category 3 / 4(None)H412/H413: Harmful to aquatic life with long lasting effects.[4][5]
Physical Hazard Combustible Dust(None)May form combustible dust concentrations in air.[8]

The Hierarchy of Controls: A Foundational Safety Principle

Relying solely on PPE is a flawed safety strategy. As seasoned scientists, we must prioritize the hierarchy of controls, an approach that implements more effective safety measures first. PPE is the final, albeit critical, line of defense.

  • Elimination/Substitution: The most effective control. Is it possible to use a less hazardous chemical?

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. When handling this compound, especially in its powdered form, work should be conducted in a certified chemical fume hood or a ventilated enclosure to control dust and potential vapors.[6][9][10]

  • Administrative Controls: These are procedural changes. This includes developing Standard Operating Procedures (SOPs), providing thorough training on the specific hazards, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): The focus of this guide, used to protect the individual when the higher-level controls cannot eliminate all risks.

Core PPE Requirements for Laboratory Operations

The selection of PPE must be tailored to the specific task, the quantity of the substance being handled, and the potential for exposure.

Eye and Face Protection: The Non-Negotiable Barrier

Given the risk of serious eye damage, robust eye protection is mandatory.[5]

  • Minimum Requirement: At all times when in the laboratory where this chemical is present, wear chemical splash-resistant safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[4][9] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dust and splashes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when handling larger quantities or solutions) or when handling the powder outside of a fume hood, a full-face shield must be worn in addition to safety goggles.[9]

Hand Protection: Preventing Skin Sensitization

Direct skin contact is a primary route of exposure that can lead to allergic reactions.[8][11][12] Therefore, selecting the correct gloves is paramount.

  • Recommended Materials: Nitrile or neoprene gloves are generally suitable for handling solid chemicals and provide good splash resistance.

  • Best Practice: After handling the substance, remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[9][10] Immediately wash hands thoroughly with soap and water.[5][9]

Glove TypeRecommended UseKey Considerations
Nitrile Gloves General handling of small quantities, splash protection.Good for incidental contact. Double-gloving is recommended for extended handling.
Neoprene Gloves Handling solutions, potential for prolonged contact.Offers robust protection against a broader range of chemicals.
Skin and Body Protection: Shielding Against Contamination

Protecting exposed skin is crucial to prevent accidental contact and sensitization.

  • Standard Operations: A clean, buttoned laboratory coat should be worn at all times.

  • High-Risk Operations: For tasks involving large quantities or a high likelihood of dust generation or splashing, a chemical-resistant apron or a full protective suit is required.[9][10]

  • Important Note: Contaminated work clothing must not be allowed out of the workplace.[4][8] Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste.

Respiratory Protection: Managing Inhalation Risks

Inhalation of dust is a primary concern. Respiratory protection is required under specific conditions.

  • When is it Required?

    • Anytime dust or aerosols may be generated and engineering controls are insufficient or absent.[4][9]

    • During spill cleanup of the solid material.

    • When occupational exposure limits are exceeded or if irritation is experienced.[4][6]

  • Type of Respirator:

    • For nuisance dust exposures, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator is the minimum requirement.[9]

    • In situations with higher potential exposure or if irritation occurs, a full-face respirator with appropriate cartridges should be used.[4] All respirator use must be part of a comprehensive respiratory protection program that includes fit testing and training.

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Step-by-Step Safe Handling Protocol
  • Preparation: Designate a specific area for handling, preferably within a fume hood. Ensure an eyewash station and safety shower are accessible.[5][6]

  • Donning PPE: Put on PPE in the correct order: lab coat, respirator (if needed), safety goggles, and then gloves (pulling cuffs over the lab coat sleeves).

  • Handling:

    • Avoid creating dust.[4][9][10] Use non-sparking tools for transfers.[4][12]

    • If weighing the powder, do so within a ventilated enclosure or fume hood.

    • Keep containers tightly closed when not in use.[4][5]

  • Decontamination: After handling, wipe down the work surface and any equipment with an appropriate solvent and then soap and water. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE carefully in the reverse order it was put on, avoiding contact with the contaminated exterior. Dispose of single-use items in a sealed container for hazardous waste.

  • Hygiene: Wash hands and forearms thoroughly after every session.[5][9]

Spill and Disposal Management
  • Spill Response:

    • Evacuate non-essential personnel.[4][10]

    • Ensure adequate ventilation and wear the full PPE described for high-risk operations, including respiratory protection.

    • Prevent further dust dispersal.[9][10] Gently cover the spill with an inert absorbent material.

    • Carefully sweep or scoop up the material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[5][10][12]

  • Waste Disposal:

    • All waste, including the chemical itself, contaminated labware, cleaning materials, and used PPE, must be collected in a sealed, properly labeled container.

    • Dispose of contents and containers at an approved waste disposal facility in strict accordance with all applicable local, state, and federal regulations.[4][5][6][12] Do not allow the product to enter drains or the environment.[4][5][9]

Workflow for Safe Handling and PPE Selection

The following diagram outlines the decision-making process for ensuring safety when working with this compound.

cluster_prep Phase 1: Preparation & Assessment cluster_ppe Phase 2: PPE Selection cluster_ops Phase 3: Operation & Disposal RiskAssessment 1. Assess Task (e.g., Weighing Powder, Making Solution) EngControls 2. Implement Engineering Controls (Fume Hood, Ventilation) RiskAssessment->EngControls RiskAssessment->EngControls SelectEyes 3a. Eye Protection (Goggles Mandatory, Face Shield if Splash Risk) EngControls->SelectEyes EngControls->SelectEyes SelectSkin 3b. Body/Skin Protection (Lab Coat, Apron if needed) SelectHands 3c. Hand Protection (Nitrile/Neoprene Gloves) SelectResp 3d. Respiratory Protection (Required if Dust/Aerosol Risk) Handling 4. Safe Handling Procedure (Avoid Dust, Use Non-Sparking Tools) SelectResp->Handling SelectResp->Handling Disposal 5. Decontamination & Waste Disposal (Dispose as Hazardous Waste) Handling->Disposal Handling->Disposal

Caption: Decision workflow for handling this compound.

References

  • N,N-DICYCLOHEXYL-2-BENZOTHIAZOLESSULFENAMIDE CAS N°: 4979-32-2. (2004). OECD Existing Chemicals Database. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Safety data sheet - N-cyclohexylbenzothiazole-2-sulphenamide. (2023). CPAChem. Retrieved from [Link]

  • Safety Data Sheet - N-Cyclohexyl-2-benzothiazolesulfenamide. (2025). Angene Chemical. Retrieved from [Link]

  • Navigating Safety & Sustainability: Sulfenamide Accelerators in Focus. (2024). ChemBroad. Retrieved from [Link]

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. (2024). CDC. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.